cis-Tranylcypromine Hydrochloride
Description
Structure
3D Structure of Parent
Propriétés
IUPAC Name |
2-phenylcyclopropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N.ClH/c10-9-6-8(9)7-4-2-1-3-5-7;/h1-5,8-9H,6,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPEFMSTTZXJOTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1N)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20976475 | |
| Record name | 2-Phenylcyclopropan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20976475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61-81-4, 1986-47-6, 4548-34-9, 54779-58-7 | |
| Record name | Cyclopropanamine, 2-phenyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61-81-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 61-81-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156919 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Phenylcyclopropan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20976475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tranylcypromine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (1S,2R)-2-phenylcyclopropan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | rac-(1R,2R)-2-phenylcyclopropan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of cis-Tranylcypromine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tranylcypromine, a potent monoamine oxidase inhibitor, exists as a racemic mixture of two enantiomers. This technical guide focuses on the mechanism of action of the cis-(1R,2S)- and (1S,2R)-enantiomers of tranylcypromine hydrochloride, with a primary emphasis on their interaction with monoamine oxidase (MAO) and secondary targets. While data specific to the cis-isomer is limited, this document compiles and presents the current understanding based on studies of racemic tranylcypromine and its individual enantiomers. The primary mechanism involves the non-selective, irreversible inhibition of both MAO-A and MAO-B, leading to increased synaptic concentrations of key monoamine neurotransmitters. Secondary mechanisms, including inhibition of norepinephrine reuptake and lysine-specific demethylase 1 (LSD1), contribute to its complex pharmacological profile. This guide provides a detailed overview of these mechanisms, supported by quantitative data, experimental protocols, and visual diagrams to facilitate a comprehensive understanding for research and development purposes.
Primary Mechanism of Action: Monoamine Oxidase Inhibition
The core mechanism of action of tranylcypromine is the non-selective and irreversible inhibition of monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B).[1][2][3][4][5] These enzymes are crucial for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine in the presynaptic neuron.[3][6] By forming a covalent bond with the flavin adenine dinucleotide (FAD) cofactor at the active site of MAO, tranylcypromine inactivates the enzyme.[7] This inhibition prevents the breakdown of monoamines, leading to their accumulation in the presynaptic terminal and subsequent increased availability in the synaptic cleft.[2][3] This potentiation of monoaminergic neurotransmission is believed to be the primary basis for its antidepressant effects.[6][8]
Signaling Pathway of MAO Inhibition
The following diagram illustrates the impact of tranylcypromine on monoamine metabolism within a presynaptic neuron.
Quantitative Data: MAO Inhibition
| Target | Parameter | Value (µM) | Species/System |
| MAO-A | IC₅₀ | 2.3 | Recombinant Human |
| MAO-B | IC₅₀ | 0.95 | Recombinant Human |
Data sourced from commercially available product information.
Secondary Mechanisms of Action
Beyond MAO inhibition, tranylcypromine exhibits activity at other targets, which may contribute to its overall pharmacological effects.
Inhibition of Monoamine Reuptake
At higher therapeutic doses, tranylcypromine can inhibit the reuptake of norepinephrine by blocking the norepinephrine transporter (NET).[2] This action would further increase the synaptic concentration of norepinephrine. Studies on the enantiomers of tranylcypromine suggest a degree of stereoselectivity, with the (-)-enantiomer being a more potent inhibitor of norepinephrine and dopamine uptake, while the (+)-enantiomer is more potent at inhibiting serotonin uptake. Specific binding affinities (Ki) for the cis-isomer at the monoamine transporters are not currently available in the public domain. Racemic tranylcypromine has been shown to have a low affinity for the rat dopamine D3 receptor (Ki = 12.8 µM).[9]
Inhibition of Lysine-Specific Demethylase 1 (LSD1)
Tranylcypromine is also an irreversible inhibitor of lysine-specific demethylase 1 (LSD1/BHC110), a flavin-dependent enzyme involved in histone demethylation and the regulation of gene expression.[2][10] This inhibition is of interest in the context of oncology and epigenetic research.
The diagram below illustrates the dual inhibition of MAO and LSD1 by tranylcypromine.
Quantitative Data: Secondary Targets
| Target | Parameter | Value (µM) | Species/System |
| LSD1 | IC₅₀ | < 2 | Not Specified |
| LSD1 | IC₅₀ | 20.7 | Recombinant Human |
| CYP2C19 | Kᵢ | 32 | cDNA-expressed Human |
| CYP2C9 | Kᵢ | 56 | cDNA-expressed Human |
| CYP2D6 | Kᵢ | 367 | cDNA-expressed Human |
| Dopamine D3 Receptor | Kᵢ | 12.8 | Rat Brain |
Data compiled from multiple sources.[11][9][12]
Experimental Protocols
The following sections provide representative protocols for key assays used to characterize the mechanism of action of tranylcypromine. These are generalized methods and may require optimization for specific experimental conditions.
In Vitro MAO Inhibition Assay (Fluorometric Method)
This protocol outlines a method to determine the IC₅₀ of tranylcypromine for MAO-A and MAO-B using a fluorometric assay that detects the production of hydrogen peroxide.
Workflow:
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of cis-Tranylcypromine Hydrochloride in a suitable solvent (e.g., water or DMSO).
-
Prepare serial dilutions of the inhibitor in assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4).
-
Reconstitute recombinant human MAO-A or MAO-B enzyme in assay buffer.
-
Prepare a solution of a suitable substrate (e.g., kynuramine for both, or a selective substrate) and a fluorescent probe (e.g., Amplex Red) with horseradish peroxidase in assay buffer.
-
-
Assay Procedure:
-
To the wells of a 96-well black microplate, add the serially diluted this compound. Include wells for vehicle control (no inhibitor) and background control (no enzyme).
-
Add the MAO-A or MAO-B enzyme solution to all wells except the background control.
-
Pre-incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow for irreversible inhibition.
-
Initiate the enzymatic reaction by adding the substrate/probe mixture to all wells.
-
Incubate the plate at 37°C, protected from light, for a specified time (e.g., 30-60 minutes).
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Subtract the background fluorescence from all readings.
-
Calculate the percentage of MAO inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Radioligand Binding Assay for Norepinephrine Transporter (NET)
This protocol describes a competitive binding assay to determine the affinity (Ki) of this compound for the norepinephrine transporter.
Methodology:
-
Membrane Preparation:
-
Homogenize tissue known to express NET (e.g., rat cerebral cortex) or membranes from cells recombinantly expressing human NET in ice-cold buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet and resuspend in assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Assay:
-
In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand for NET (e.g., [³H]nisoxetine), and varying concentrations of this compound.
-
Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known NET inhibitor like desipramine).
-
Incubate the plate to allow binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
-
Filtration and Quantification:
-
Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioactivity.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value of this compound by fitting the specific binding data to a one-site competition model.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for NET.
-
In Vivo Microdialysis for Neurotransmitter Levels
This protocol outlines the use of in vivo microdialysis to measure changes in extracellular neurotransmitter levels in the brain of a freely moving rat following the administration of this compound.[13][14][15][16]
Workflow:
Methodology:
-
Surgical Procedure:
-
Anesthetize a rat and place it in a stereotaxic frame.
-
Surgically implant a guide cannula directed at the brain region of interest (e.g., prefrontal cortex or striatum).
-
Allow the animal to recover from surgery.
-
-
Microdialysis Experiment:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 1-2 µL/min).
-
Allow for a stabilization period to obtain a stable baseline of neurotransmitter levels.
-
Collect several baseline dialysate samples.
-
Administer this compound via the desired route (e.g., intraperitoneal injection).
-
Continue to collect dialysate samples at regular intervals for several hours post-administration.
-
-
Sample Analysis:
-
Analyze the collected dialysate samples for the content of monoamine neurotransmitters (dopamine, norepinephrine, serotonin) and their metabolites using a sensitive analytical technique such as high-performance liquid chromatography with electrochemical detection (HPLC-ECD).
-
-
Data Analysis:
-
Quantify the concentration of each analyte in the dialysate samples.
-
Express the post-drug administration neurotransmitter levels as a percentage of the baseline levels for each animal.
-
Statistically analyze the changes in neurotransmitter levels over time.
-
Conclusion
The primary mechanism of action of this compound is the irreversible and non-selective inhibition of MAO-A and MAO-B, leading to a significant increase in the synaptic availability of serotonin, norepinephrine, and dopamine. Secondary pharmacological activities, including the inhibition of norepinephrine reuptake and LSD1, may also play a role in its overall therapeutic and adverse effect profile. A significant gap in the current literature is the lack of specific quantitative data for the cis-isomer at its primary and secondary targets. Further research is warranted to fully elucidate the stereospecific pharmacology of tranylcypromine's enantiomers to better understand their respective contributions to the drug's clinical effects. The experimental protocols provided in this guide offer a foundation for conducting such investigations.
References
- 1. Monoamine oxidase inhibition by tranylcypromine: assessment in human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Tranylcypromine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. SMPDB [smpdb.ca]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Tranylcypromine specificity for monoamine oxidase is limited by promiscuous protein labelling and lysosomal trapping - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 9. Tranylcypromine Substituted cis-Hydroxycyclobutylnaphthamides as Potent and Selective Dopamine D3 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Monoamine Oxidase Inhibitors in Drug Discovery Against Parkinson’s Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of tranylcypromine enantiomers on monoamine uptake and release and imipramine binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 13. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Brain microdialysis in rats: a technique to reveal competition in vivo between endogenous dopamine and moclobemide, a RIMA antidepressant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
cis-Tranylcypromine Hydrochloride as a Lysine-Specific Demethylase 1 (LSD1) Inhibitor: A Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lysine-Specific Demethylase 1 (LSD1/KDM1A) is a flavin-dependent monoamine oxidase homolog that plays a critical role in transcriptional regulation through the demethylation of histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[1][2] Its overexpression is implicated in the pathogenesis of numerous cancers, making it a compelling therapeutic target.[2][3] Tranylcypromine (TCP), a well-known monoamine oxidase (MAO) inhibitor, has been identified as a potent, irreversible inhibitor of LSD1.[4][5] This technical guide provides an in-depth analysis of cis-Tranylcypromine Hydrochloride, a stereoisomer of the more commonly studied trans-Tranylcypromine, focusing on its mechanism of action, biochemical profile, and role as a modulator of key cellular signaling pathways. This document consolidates quantitative data, details relevant experimental protocols, and visualizes complex interactions to serve as a comprehensive resource for researchers in epigenetics and drug development.
Mechanism of Action: Irreversible Covalent Inhibition
Tranylcypromine and its derivatives function as mechanism-based inactivators of LSD1.[4][6] The inhibition proceeds via the formation of a covalent adduct between the inhibitor and the flavin adenine dinucleotide (FAD) cofactor within the enzyme's catalytic site.[2][7] This irreversible binding effectively abolishes the demethylase activity of LSD1.[4] While both trans and cis diastereomers of 2-phenylcyclopropyl-1-amine (PCPA) are covalent inhibitors, they exhibit different binding modes and affinities.[5] Structural studies have revealed that the cyclopropyl ring of TCP forms an adduct with the N5 position of the FAD flavin ring in LSD1, which differs from its interaction with MAO B where the C4a position is involved.[8] This covalent modification leads to the inactivation of the enzyme.
Biochemical Profile and Quantitative Data
The inhibitory potential of tranylcypromine isomers is typically quantified by their IC₅₀ (half-maximal inhibitory concentration) and Kᵢ (inhibition constant) values. While the trans isomer is more extensively studied, data indicates that the cis isomers are also effective, albeit generally weaker, covalent inhibitors of LSD1.[5] A significant advantage of some isomers is their selectivity for LSD1 over related monoamine oxidases (MAO-A and MAO-B), which is a critical consideration for therapeutic development.[9]
Table 1: Inhibitory Activity of Tranylcypromine and its Isomers
| Compound | Target Enzyme | IC₅₀ (µM) | Kᵢ (µM) | Reference(s) |
|---|---|---|---|---|
| Tranylcypromine (racemic) | LSD1 | 20.7 | 242.7 | [10] |
| Tranylcypromine (racemic) | LSD1 | < 2 | - | [4] |
| (+)-cis-PCPA | LSD1 | - | 215 ± 20 | [5] |
| (-)-cis-PCPA | LSD1 | - | 420 ± 40 | [5] |
| Tranylcypromine (racemic) | MAO-A | 2.3 | 101.9 | [10] |
| Tranylcypromine (racemic) | MAO-B | 0.95 | 16 | [10] |
| (+)-cis-PCPA | MAO-B | - | 19 ± 1 | [5] |
| (-)-cis-PCPA | MAO-B | - | 13 ± 1 |[5] |
Note: PCPA (2-phenylcyclopropyl-1-amine) is the chemical name for Tranylcypromine.
Experimental Protocols
The characterization of LSD1 inhibitors relies on a variety of biochemical assays designed to measure demethylase activity. Below are methodologies for key experimental approaches.
Peroxidase-Coupled Assay
This is a continuous, spectrophotometric assay that measures the production of hydrogen peroxide (H₂O₂), a byproduct of the LSD1-catalyzed demethylation reaction.[11][12]
-
Principle: LSD1 demethylates its substrate (e.g., a histone H3K4me1/2 peptide), producing H₂O₂. Horseradish peroxidase (HRP) then uses this H₂O₂ to oxidize a chromogenic substrate, leading to a measurable change in absorbance.
-
Reagents:
-
Purified recombinant human LSD1/CoREST complex.[12]
-
LSD1 reaction buffer (e.g., 50 mM Tris-HCl, pH 8.5, 50 mM NaCl, 0.01% Tween-20).[12]
-
Substrate: Biotinylated monomethyl H3(1-21)K4 peptide.[12]
-
Cofactor: Flavin adenine dinucleotide (FAD).[12]
-
Detection reagents: Horseradish peroxidase (HRP) and a chromogenic substrate like Amplex Red or a luminol-based reagent.[11][13]
-
Test compound (e.g., cis-Tranylcypromine HCl) dissolved in DMSO.
-
-
Procedure:
-
Prepare serial dilutions of the inhibitor in a 384-well plate.
-
Add the LSD1 enzyme to the wells and pre-incubate with the inhibitor for a set time (e.g., 15 minutes) on ice.[12]
-
Initiate the enzymatic reaction by adding a mixture of the H3K4 peptide substrate and FAD.
-
Simultaneously, add the HRP and chromogenic/fluorogenic substrate solution.
-
Incubate at room temperature, protected from light.
-
Monitor the change in fluorescence or absorbance over time using a microplate reader.
-
Calculate IC₅₀ values by plotting the rate of reaction against the inhibitor concentration.
-
Homogeneous Time-Resolved Fluorescence (HTRF) Assay
This assay is an antibody-based method that directly measures the product of the demethylation reaction.[12]
-
Principle: A biotinylated H3K4me1 peptide substrate is used. After the demethylation reaction, a detection antibody specific to the demethylated product (H3K4me0) conjugated to a fluorophore (e.g., Europium cryptate) is added, along with streptavidin-conjugated XL665. When the demethylated product is present, the antibody and streptavidin bind to the same peptide, bringing the fluorophores into proximity and generating a FRET signal.
-
Procedure:
-
Pre-incubate serial dilutions of the inhibitor with the LSD1 enzyme.[12]
-
Initiate the reaction by adding the biotinylated H3K4me1 peptide substrate and FAD.[12]
-
Allow the reaction to proceed for a defined time (e.g., 60 minutes) at room temperature.
-
Stop the reaction and add the detection reagents (Europium-conjugated antibody and Streptavidin-XL665).
-
Incubate to allow for antibody binding.
-
Read the HTRF signal on a compatible plate reader.
-
Involvement in Cellular Signaling Pathways
LSD1 does not act in isolation; it is a key component of several large transcriptional repressor complexes and regulates numerous signaling pathways critical to cancer progression.[14][15] Inhibition of LSD1 with agents like tranylcypromine can thus have pleiotropic downstream effects.
Regulation of the HIF-1α Pathway
Hypoxia-inducible factor-1α (HIF-1α) is a master regulator of the cellular response to low oxygen levels and a key driver of angiogenesis in tumors. LSD1 stabilizes HIF-1α, promoting a glycolytic shift and tumor progression.[15] By inhibiting LSD1, tranylcypromine can suppress the HIF-1α pathway, thereby reducing angiogenesis and oxidative stress.[16] This mechanism has been demonstrated to reduce corneal neovascularization in alkali burn models.[16]
Other Key Pathways
-
Wnt/β-Catenin Signaling: LSD1 can activate the Wnt/β-catenin pathway, a critical pathway in carcinogenesis, by downregulating inhibitors like DKK1.[14]
-
Epithelial-to-Mesenchymal Transition (EMT): LSD1's role in EMT is complex and context-dependent. It can either promote or inhibit cell motility by interacting with different partners and repressing genes associated with TGF-β signaling or SNAIL1.[17]
-
Tumor Immunity: LSD1 inhibition has been shown to enhance tumor immunogenicity by upregulating MHC-I expression and triggering interferon (IFN) signaling, thereby promoting CD8+ T cell activation and infiltration.[18]
Cellular and Preclinical Data
The biochemical inhibition of LSD1 by tranylcypromine translates into significant anti-cancer effects in cellular models, particularly in hematological malignancies.
-
Induction of Differentiation: In acute promyelocytic leukemia (APL) and acute myeloid leukemia (AML) cell lines, tranylcypromine-based inhibitors induce the expression of LSD1 target genes like GFI-1b and ITGAM, leading to cellular differentiation and a reduction in the leukemic phenotype.[9][19]
-
Antiproliferative Effects: Treatment with tranylcypromine derivatives leads to potent, submicromolar cell growth inhibition in leukemia cell lines.[19]
-
In Vivo Efficacy: In a mouse model of corneal alkali burn, subconjunctival injection of tranylcypromine hydrochloride reduced inflammation, neovascularization, and ferroptosis by suppressing the HIF-1α pathway.[16]
Table 2: Cellular Activity of Tranylcypromine Derivatives
| Cell Line | Cancer Type | Compound | Antiproliferative IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| MV4-11 | Acute Myeloid Leukemia (AML) | TCP Derivative (3a) | < 1 | [19] |
| NB4 | Acute Promyelocytic Leukemia (APL) | TCP Derivative (3a) | < 1 | [19] |
| NB4 | Acute Promyelocytic Leukemia (APL) | TCP Derivative (3c) | < 1 |[19] |
Conclusion
This compound is a covalent, irreversible inhibitor of LSD1 that acts by forming an adduct with the essential FAD cofactor. While often exhibiting lower potency than its trans diastereomer, it remains an effective tool for probing LSD1 function and a valuable chemical scaffold for the development of more selective epigenetic therapies.[1][5] Its ability to modulate critical oncogenic pathways, such as the HIF-1α and Wnt signaling cascades, underscores the therapeutic potential of LSD1 inhibition. Future research should focus on developing derivatives with improved selectivity over monoamine oxidases and characterizing their efficacy in a broader range of solid and hematological tumors. The detailed protocols and consolidated data within this guide provide a foundational resource for advancing these efforts.
References
- 1. Tranylcypromine-derived LSD1 inhibitors: Synthetic strategies, structure-activity relationships, and anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tranylcypromine Based Lysine-Specific Demethylase 1 Inhibitor: Summary and Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. Tranylcypromine hydrochloride | LSD1 inhibitor | Hello Bio [hellobio.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Pure Diastereomers of a Tranylcypromine-Based LSD1 Inhibitor: Enzyme Selectivity and In-Cell Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. LSD1 Histone Demethylase Assays and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Histone demethylase assay [bio-protocol.org]
- 14. Mechanisms of carcinogenic activity triggered by lysine-specific demethylase 1A - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. LSD1 inhibition by tranylcypromine hydrochloride reduces alkali burn-induced corneal neovascularization and ferroptosis by suppressing HIF-1α pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Histone demethylase LSD1 controls the phenotypic plasticity of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Unlocking the dual role of LSD1 in tumor immunity: innate and adaptive pathways [thno.org]
- 19. Tranylcypromine-based LSD1 Inhibitors: Structure-Activity Relationship, Antiproliferative Effect in Leukemias and Gene Target Modulation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to cis-Tranylcypromine Hydrochloride as a Monoamine Oxidase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific literature extensively covers the pharmacology of trans-tranylcypromine, the isomer used clinically. In contrast, specific quantitative data on the monoamine oxidase (MAO) inhibitory activity, pharmacokinetics, and receptor binding profile of cis-tranylcypromine is not widely available in published research. This guide provides a comprehensive overview of the established science surrounding tranylcypromine as a non-selective, irreversible MAO inhibitor, using data from the well-studied trans-isomer to provide a foundational understanding. The structural differences and potential implications for the cis-isomer are discussed, highlighting a significant area for future research.
Introduction
Tranylcypromine (2-phenylcyclopropylamine) is a potent, non-selective, and irreversible inhibitor of the monoamine oxidase (MAO) enzymes.[1][2] It belongs to the non-hydrazine class of MAO inhibitors (MAOIs) and is structurally related to amphetamine.[1] Tranylcypromine exists as two geometric isomers, trans and cis, which in turn have enantiomers. The clinically available formulation, sold under trade names like Parnate, is the racemic (±)-trans-isomer.[1][3] This compound is primarily used in the treatment of major depressive disorder, particularly for cases that are treatment-resistant.[2][4]
The core mechanism of tranylcypromine involves the inactivation of both MAO-A and MAO-B, enzymes crucial for the degradation of monoamine neurotransmitters.[1][2] This inhibition leads to an increase in the synaptic availability of serotonin, norepinephrine, and dopamine, which is believed to mediate its antidepressant effects.[5] This document will delve into the technical details of this mechanism, present available quantitative data, outline experimental protocols for its study, and explore its broader pharmacological profile, with a focus on the under-researched cis-isomer.
Mechanism of Action: Monoamine Oxidase Inhibition
Monoamine oxidases are mitochondrial-bound enzymes that catalyze the oxidative deamination of monoamines.[1]
-
MAO-A: Primarily metabolizes serotonin and norepinephrine.
-
MAO-B: Primarily metabolizes phenylethylamine. Both isoforms metabolize dopamine.
Tranylcypromine acts as a mechanism-based, irreversible inhibitor of both isoforms, forming a covalent adduct with the enzyme's flavin adenine dinucleotide (FAD) cofactor.[6][7] This irreversible binding means that the restoration of enzyme function requires the synthesis of new MAO enzymes, leading to a prolonged pharmacodynamic effect despite the drug's short pharmacokinetic half-life.[1][5] The (+)-trans-enantiomer is known to be a more potent inhibitor of MAO than the (-)-trans-enantiomer.[8]
Signaling Pathway
The inhibition of MAO prevents the breakdown of monoamine neurotransmitters within the presynaptic neuron. This leads to an accumulation of neurotransmitters in the cytoplasm, increasing their concentration in synaptic vesicles and subsequently enhancing their release into the synaptic cleft upon neuronal firing. The elevated levels of serotonin, norepinephrine, and dopamine in the synapse result in increased activation of postsynaptic receptors, driving the therapeutic effect.
Quantitative Pharmacological Data
MAO and LSD1 Inhibition
Tranylcypromine also inhibits Lysine-Specific Demethylase 1 (LSD1), an enzyme involved in histone modification, which may contribute to its broader biological activity.[1][9]
| Compound | Target | IC50 (µM) | Inhibition Type | Reference(s) |
| (±)-trans-Tranylcypromine HCl | MAO-A | 2.3 | Irreversible | [10][11] |
| (±)-trans-Tranylcypromine HCl | MAO-B | 0.95 | Irreversible | [10][11] |
| (±)-trans-Tranylcypromine HCl | LSD1 | 20.7 | Irreversible, Mechanism-Based | [9][10] |
Other Pharmacological Targets
Chronic treatment with trans-tranylcypromine has been shown to modulate other systems, such as the endocannabinoid system, and it can inhibit certain cytochrome P450 enzymes.
| Target | Effect | Species/System | Finding | Reference(s) |
| CB1 Receptor | Increased Binding Density | Rat Prefrontal Cortex, Hippocampus | Chronic treatment significantly increased Bmax | [12] |
| CYP2C19 | Competitive Inhibition | Human cDNA-expressed enzyme | Ki = 32 µM | [13] |
| CYP2C9 | Noncompetitive Inhibition | Human cDNA-expressed enzyme | Ki = 56 µM | [13] |
| CYP2D6 | Competitive Inhibition | Human cDNA-expressed enzyme | Ki = 367 µM | [13] |
Pharmacokinetic Properties
The pharmacokinetics of tranylcypromine are characterized by rapid absorption and a short elimination half-life, which contrasts with its long-lasting pharmacodynamic effects due to irreversible enzyme inhibition.[1][14] Data presented is for the oral administration of racemic trans-tranylcypromine.
| Parameter | Value | Species | Notes | Reference(s) |
| Tmax (Time to Peak Plasma Conc.) | 0.67 - 3.5 hours | Human | Absorption can be biphasic | [4][14] |
| t1/2 (Elimination Half-life) | ~1.5 - 3.2 hours | Human | Pharmacodynamic half-life is ~1 week | [4][5][14] |
| Vd (Volume of Distribution) | 1.1 - 5.7 L/kg | Human | - | [4] |
| Metabolism | Hepatic | Human | Metabolites include p-hydroxytranylcypromine and N-acetyl-tranylcypromine | [1] |
| Excretion | Primarily Urine | Human | - | [4] |
A study comparing the enantiomers of trans-tranylcypromine found that after administration of the racemate, the plasma concentrations and AUC of the (-)-enantiomer were significantly greater than those of the (+)-enantiomer.[15]
Experimental Protocols
In Vitro MAO Inhibition Assay (Fluorometric Method)
This protocol provides a general framework for determining the IC50 value of a test compound like cis-tranylcypromine against MAO-A and MAO-B.
1. Materials:
-
Human recombinant MAO-A or MAO-B enzyme
-
Test compound (cis-Tranylcypromine HCl) and known inhibitor (e.g., clorgyline for MAO-A, selegiline for MAO-B)
-
MAO substrate (e.g., p-tyramine)
-
Fluorescent probe (e.g., Amplex Red) and horseradish peroxidase (HRP)
-
Assay buffer (e.g., 50 mM potassium phosphate, pH 7.4)
-
96-well black microplates
-
Fluorescence plate reader
2. Reagent Preparation:
-
Prepare a stock solution of the test compound and controls in DMSO.
-
Create a series of serial dilutions of the test compound in assay buffer to achieve the desired final concentrations.
-
Prepare working solutions of MAO enzyme, substrate, and detection reagents (Amplex Red/HRP) in assay buffer according to manufacturer or literature specifications.
3. Assay Procedure:
-
Add 50 µL of the MAO enzyme solution to each well of the 96-well plate.
-
Add 25 µL of the test compound dilutions (or vehicle for control wells) to the respective wells.
-
Pre-incubate the plate at 37°C for 15 minutes. This step is crucial for irreversible inhibitors.
-
Initiate the reaction by adding 25 µL of the substrate and detection reagent mixture to all wells.
-
Immediately place the plate in a fluorescence plate reader set to the appropriate excitation and emission wavelengths (e.g., ~530-560 nm excitation, ~590 nm emission for Amplex Red).
-
Monitor the increase in fluorescence over time (kinetic read) at 37°C, protected from light.
4. Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence vs. time curve) for each concentration.
-
Normalize the reaction rates, setting the vehicle control as 100% activity and a well with no enzyme as 0% activity.
-
Plot the percentage of MAO inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve using non-linear regression analysis.
Chemical Synthesis Overview
The synthesis of tranylcypromine generally involves the cyclopropanation of a styrene derivative. A common route to racemic trans-2-phenylcyclopropylamine starts with trans-cinnamic acid.[16] The synthesis of the cis-isomer is less commonly described and requires stereoselective methods to control the geometry of the cyclopropane ring. One approach could involve the cyclopropanation of cis-β-bromostyrene followed by amination. The separation of cis and trans isomers can be challenging and often requires chromatographic techniques.
In Vivo and Clinical Data
There is a lack of specific in vivo studies evaluating the antidepressant or neuropharmacological effects of isolated cis-tranylcypromine. Studies on the racemic trans-isomer have demonstrated its efficacy in animal models of depression (e.g., the forced swim test) and in clinical trials for major depressive disorder.[9][17] One animal study comparing the trans-enantiomers found that (-)-TCP was more effective as an antidepressant in a specific animal model, despite (+)-TCP being the more potent MAO inhibitor, suggesting that other mechanisms, like norepinephrine reuptake inhibition, contribute to its overall effect.[18][19]
Conclusion and Future Directions
Tranylcypromine is a pharmacologically complex agent whose primary mechanism is the irreversible, non-selective inhibition of MAO-A and MAO-B. While the therapeutic agent is the trans-isomer, its geometric counterpart, cis-tranylcypromine, represents a significant knowledge gap in the field of neuropharmacology. The principles of MAO inhibition, experimental evaluation, and general pharmacology detailed in this guide are based on extensive research into the trans-isomer and provide a solid framework for investigating the cis form.
Future research is critically needed to:
-
Synthesize and isolate pure cis-tranylcypromine hydrochloride.
-
Determine the IC50 and Ki values for cis-tranylcypromine against MAO-A and MAO-B.
-
Characterize its full pharmacokinetic and receptor binding profiles.
-
Evaluate its efficacy and safety in preclinical models of depression and other neurological disorders.
Such studies would provide invaluable insight into the structure-activity relationships of phenylcyclopropylamine-based MAO inhibitors and could potentially uncover novel therapeutic agents with unique pharmacological profiles.
References
- 1. Tranylcypromine - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Tranylcypromine Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 4. Tranylcypromine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Tranylcypromine in mind (Part I): Review of pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. [Cardiovascular effects of (+)- and (-)-tranylcypromine compared to other monoamine oxidase inhibitors in animal studies (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Differential Effects of the Antidepressants Tranylcypromine and Fluoxetine on Limbic Cannabinoid Receptor Binding and Endocannabinoid Contents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibitory Effects of the Monoamine Oxidase Inhibitor Tranylcypromine on the Cytochrome P450 Enzymes CYP2C19, CYP2C9, and CYP2D6 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics of tranylcypromine in patients who are depressed: relationship to cardiovascular effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The pharmacokinetics of tranylcypromine enantiomers in healthy subjects after oral administration of racemic drug and the single enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Chronic effects of tranylcypromine and 4-fluorotranylcypromine on regional brain monoamine metabolism in rats: a comparison with clorgyline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The monoamine oxidase (MAO) inhibitor tranylcypromine enhances nicotine self-administration in rats through a mechanism independent of MAO inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Comparison of the apparent antidepressant activity of (-) and (+) tranylcypromine in an animal model. | Semantic Scholar [semanticscholar.org]
The Enigmatic Cis-Isomer: A Technical Guide to the Neuroscience Targets of cis-Tranylcypromine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tranylcypromine, a potent and irreversible inhibitor of monoamine oxidases (MAOs), has a long-standing history in the treatment of major depressive disorder. Commercially available as a racemic mixture of its trans-enantiomers, the pharmacological activity of its cis-isomers has been a subject of lesser exploration, yet holds significant implications for neuroscience research and drug development. This technical guide provides an in-depth analysis of the known biological targets of cis-tranylcypromine, offering a comparative perspective with its more studied trans-counterpart. We delve into the quantitative aspects of its interactions, detail the experimental protocols for target validation, and visualize the intricate signaling pathways and experimental workflows.
Core Biological Targets
The primary biological targets of tranylcypromine isomers within the central nervous system are flavin-dependent amine oxidases. For cis-tranylcypromine, the key targets identified are:
-
Monoamine Oxidase A (MAO-A): An enzyme primarily responsible for the degradation of serotonin and norepinephrine.
-
Monoamine Oxidase B (MAO-B): An enzyme that preferentially metabolizes dopamine.
-
Lysine-Specific Demethylase 1 (LSD1/KDM1A): A histone-modifying enzyme involved in the epigenetic regulation of gene expression.
While both cis and trans isomers of tranylcypromine engage these targets, there are significant differences in their inhibitory potency.
Quantitative Analysis of Target Inhibition
The inhibitory activity of cis-tranylcypromine and its enantiomers against its primary targets is summarized below. For comparative purposes, data for the more clinically relevant trans-isomers are also included. It is important to note that specific IC50 values for the individual enantiomers of cis-tranylcypromine against MAO-A are not extensively documented in publicly available literature, representing a knowledge gap in the field.
| Target | Isomer/Enantiomer | IC50 (µM) | Species | Notes |
| LSD1/KDM1A | (+)-cis-Tranylcypromine | >1000 | Human | Weaker affinity than the trans diastereomer. |
| (-)-cis-Tranylcypromine | >1000 | Human | Weaker affinity than the trans diastereomer. | |
| (+)-trans-Tranylcypromine | 18.2 | Human | ||
| (-)-trans-Tranylcypromine | 15.3 | Human | ||
| MAO-A | rac-Tranylcypromine | 2.3 | Not Specified | This value is for the racemic mixture, likely predominantly the trans-isomer. |
| cis-N-benzyl-2-methoxycyclopropylamine | 0.17 | Not Specified | A derivative of cis-cyclopropylamine, indicating potential for MAO-A inhibition by this scaffold.[1] | |
| MAO-B | (+)-cis-Tranylcypromine | >1000 | Human | Weaker affinity than the trans diastereomer. |
| (-)-cis-Tranylcypromine | >1000 | Human | Weaker affinity than the trans diastereomer. | |
| (+)-trans-Tranylcypromine | 7.9 | Human | ||
| (-)-trans-Tranylcypromine | 11.2 | Human |
Signaling Pathways
The inhibition of MAOs and LSD1 by cis-tranylcypromine initiates distinct signaling cascades with profound effects on neuronal function.
Monoamine Oxidase Inhibition Pathway
Inhibition of MAO-A and MAO-B by cis-tranylcypromine leads to an increase in the synaptic concentration of monoamine neurotransmitters. This is due to the blockade of their primary degradation pathway within the presynaptic neuron.
Lysine-Specific Demethylase 1 (LSD1) Inhibition Pathway
LSD1 is an epigenetic modulator that removes methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9). Inhibition of LSD1 by cis-tranylcypromine can lead to alterations in gene expression by preventing the demethylation of these key histone marks, thereby influencing chromatin structure and accessibility for transcription factors.
Experimental Protocols
The characterization of cis-tranylcypromine's inhibitory activity relies on robust and well-defined experimental protocols. Below are detailed methodologies for assessing the inhibition of its primary targets.
Monoamine Oxidase (MAO) Inhibition Assay (Fluorometric)
This protocol describes a common method for determining the IC50 of inhibitors against MAO-A and MAO-B.
1. Materials and Reagents:
-
Human recombinant MAO-A and MAO-B enzymes
-
Substrate: Kynuramine for MAO-A, Benzylamine for MAO-B
-
Test compound: cis-Tranylcypromine (and enantiomers)
-
Positive controls: Clorgyline (for MAO-A), Selegiline (for MAO-B)
-
Assay Buffer: Potassium phosphate buffer (pH 7.4)
-
Detection Reagents: Amplex® Red, Horseradish Peroxidase (HRP)
-
96-well black microplates
2. Procedure:
-
Inhibitor Preparation: Prepare a stock solution of cis-tranylcypromine in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations.
-
Enzyme and Inhibitor Pre-incubation: In a 96-well plate, add the MAO enzyme solution to each well. Add the diluted cis-tranylcypromine solutions to the respective wells. Include wells with a vehicle control (DMSO) and positive controls. Incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Substrate Addition: Initiate the enzymatic reaction by adding the appropriate substrate (Kynuramine for MAO-A or Benzylamine for MAO-B) to all wells.
-
Detection: Simultaneously add the detection reagent mixture (Amplex® Red and HRP) to all wells. This mixture reacts with the hydrogen peroxide produced during the MAO-catalyzed reaction to generate a fluorescent product (resorufin).
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader (Excitation: ~530-560 nm, Emission: ~580-590 nm).
-
Data Analysis: Calculate the percentage of inhibition for each concentration of cis-tranylcypromine relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Lysine-Specific Demethylase 1 (LSD1) Inhibition Assay (Peroxidase-Coupled)
This assay measures the hydrogen peroxide produced during the LSD1-mediated demethylation of a histone peptide substrate.
1. Materials and Reagents:
-
Human recombinant LSD1/KDM1A enzyme
-
Substrate: A synthetic peptide corresponding to the N-terminal tail of histone H3, dimethylated at lysine 4 (H3K4me2).
-
Test compound: cis-Tranylcypromine (and enantiomers)
-
Positive control: Known LSD1 inhibitors (e.g., trans-tranylcypromine)
-
Assay Buffer: Sodium phosphate buffer (pH 7.4)
-
Detection Reagents: Horseradish Peroxidase (HRP), 4-aminoantipyrine (4-AP), and 3,5-dichloro-2-hydroxybenzenesulfonic acid (DHBS).
-
96-well clear microplates
2. Procedure:
-
Inhibitor and Enzyme Preparation: Prepare serial dilutions of cis-tranylcypromine. Dilute the LSD1 enzyme to the desired concentration in assay buffer.
-
Pre-incubation: In a 96-well plate, pre-incubate the LSD1 enzyme with the various concentrations of cis-tranylcypromine for 15 minutes on ice.
-
Reaction Initiation: Start the enzymatic reaction by adding the H3K4me2 peptide substrate to each well.
-
Detection Reagent Addition: Add the detection mixture containing HRP, 4-AP, and DHBS to each well.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 515 nm using a microplate reader. The absorbance is proportional to the amount of hydrogen peroxide produced.
-
Data Analysis: Determine the percentage of LSD1 inhibition for each concentration of the test compound compared to the vehicle control. Calculate the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.
Experimental Workflow for Inhibitor Screening and Characterization
The discovery and characterization of novel inhibitors, including isomers like cis-tranylcypromine, typically follow a structured workflow.
Conclusion
While cis-tranylcypromine demonstrates inhibitory activity against key neuroscience targets such as MAO-A, MAO-B, and LSD1, its potency is notably weaker than its clinically utilized trans-diastereomer. This comprehensive technical guide highlights the current understanding of cis-tranylcypromine's biological interactions, providing quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways and research workflows. The existing knowledge gaps, particularly concerning the specific inhibitory profile of cis-tranylcypromine enantiomers against MAO-A, underscore the need for further investigation. A deeper understanding of the stereospecific interactions of tranylcypromine isomers will be invaluable for the rational design of more selective and potent modulators of monoaminergic and epigenetic pathways in the central nervous system.
References
An In-depth Technical Guide to the Chemical Properties and Synthesis of cis-Tranylcypromine HCl
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activity of cis-Tranylcypromine hydrochloride. Tranylcypromine, a potent monoamine oxidase (MAO) and lysine-specific demethylase 1 (LSD1) inhibitor, exists as cis and trans stereoisomers. While the trans-isomer is the clinically utilized antidepressant, the cis-isomer also exhibits biological activity and is a valuable tool for research. This document details the physicochemical characteristics of cis-Tranylcypromine HCl, outlines synthetic strategies, provides experimental protocols for its biological evaluation, and explores its impact on key signaling pathways. All quantitative data is presented in structured tables for clarity, and logical relationships are visualized using diagrams.
Chemical Properties
This compound, with the chemical name cis-2-phenylcyclopropan-1-amine hydrochloride, is the hydrochloride salt of the cis-diastereomer of tranylcypromine. Its chemical structure features a cyclopropane ring with a phenyl group and an amino group in a cis configuration.
Table 1: Physicochemical Properties of cis-Tranylcypromine HCl
| Property | Value | Reference |
| Molecular Formula | C₉H₁₂ClN | [1] |
| Molecular Weight | 169.65 g/mol | [1] |
| CAS Number | 54779-58-7 | [1] |
| Appearance | Crystalline solid | [2] |
| Solubility | Soluble in water (to 100 mM) and DMSO (to 100 mM). Soluble in DMF (3 mg/ml), Ethanol (5 mg/ml), and PBS (pH 7.2, 2 mg/ml). | [2][3][4] |
| Melting Point | 162-169 °C (for trans-isomer, cis-isomer data not readily available) | [5] |
Spectral Data: While specific high-resolution spectra for the pure cis-isomer hydrochloride are not widely published, the general spectral characteristics of tranylcypromine have been documented. Researchers synthesizing or analyzing cis-tranylcypromine would utilize techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity. The relative stereochemistry can be determined by analyzing the coupling constants of the cyclopropyl protons in the ¹H NMR spectrum.
-
¹H NMR: The proton NMR spectrum of tranylcypromine typically shows characteristic signals for the phenyl protons, the cyclopropyl protons, and the amine proton. The coupling constants between the cyclopropyl protons are crucial for distinguishing between the cis and trans isomers.[6][7]
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbons of the phenyl ring and the cyclopropane ring.[8]
-
Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the N-H stretching of the amine group, C-H stretching of the aromatic and cyclopropyl groups, and C=C stretching of the aromatic ring.[9][10][11]
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the free base (m/z 133.19) and fragmentation patterns characteristic of the 2-phenylcyclopropylamine structure.[12][13][14]
Synthesis of cis-Tranylcypromine HCl
The synthesis of tranylcypromine isomers typically involves the formation of a 2-phenylcyclopropanecarboxylic acid intermediate, followed by a Curtius rearrangement to yield the amine. The stereochemistry of the final product is largely determined by the stereochemistry of the cyclopropanation step or can be controlled through separation of the cis and trans isomers of the carboxylic acid intermediate.
General Synthetic Pathway
A common route to tranylcypromine involves the reaction of styrene with a diazoacetate to form a mixture of cis- and trans-ethyl 2-phenylcyclopropanecarboxylate. This ester mixture is then hydrolyzed to the corresponding carboxylic acids. The cis- and trans-2-phenylcyclopropanecarboxylic acids can be separated by fractional crystallization or chromatography. The isolated cis-carboxylic acid is then converted to the amine via a Curtius rearrangement.
Experimental Protocol: Synthesis of (±)-cis-2-Phenylcyclopropanecarboxylic Acid (Illustrative)
This protocol is a generalized representation and may require optimization.
-
Cyclopropanation: To a solution of styrene in a suitable solvent (e.g., dichloromethane), a catalyst (e.g., a rhodium or copper catalyst) is added. Ethyl diazoacetate is then added dropwise at a controlled temperature. The reaction mixture is stirred until completion. The solvent is removed under reduced pressure, and the resulting mixture of cis- and trans-ethyl 2-phenylcyclopropanecarboxylate is purified by column chromatography.
-
Hydrolysis: The isolated cis-ester is dissolved in a mixture of ethanol and aqueous sodium hydroxide. The solution is heated at reflux until the hydrolysis is complete (monitored by TLC). The ethanol is removed under reduced pressure, and the aqueous solution is acidified with concentrated HCl. The precipitated cis-2-phenylcyclopropanecarboxylic acid is collected by filtration, washed with cold water, and dried.
Experimental Protocol: Curtius Rearrangement to cis-Tranylcypromine
This protocol is a generalized representation and may require optimization.
-
Acid Chloride Formation: cis-2-Phenylcyclopropanecarboxylic acid is treated with thionyl chloride or oxalyl chloride in an inert solvent (e.g., toluene) to form the corresponding acid chloride. The excess reagent and solvent are removed under reduced pressure.
-
Azide Formation: The crude acid chloride is dissolved in a suitable solvent (e.g., acetone) and treated with an aqueous solution of sodium azide at low temperature (e.g., 0 °C). The reaction is stirred for a few hours.
-
Rearrangement and Amine Formation: The resulting acyl azide is carefully extracted into an organic solvent (e.g., toluene) and heated to induce the Curtius rearrangement to the isocyanate. The isocyanate is then hydrolyzed by heating with aqueous acid (e.g., HCl) to yield this compound. The product can be isolated by crystallization.
Isomer Separation
The separation of cis and trans isomers of tranylcypromine or its precursors is a critical step. Methods for separation include:
-
Fractional Crystallization: The cis and trans isomers of 2-phenylcyclopropanecarboxylic acid or their salts may have different solubilities, allowing for their separation by fractional crystallization from appropriate solvents.[15]
-
Chromatography: High-performance liquid chromatography (HPLC) using a suitable stationary phase (e.g., C18, C30, or chiral columns) can be employed to separate the cis and trans isomers.[16][17] The separation of enantiomers of tranylcypromine has been achieved using a chiral stationary phase.[16]
-
Complexation: In some cases, one isomer may preferentially form a complex with a host molecule (e.g., urea), allowing for its separation from the other isomer.[18]
Biological Activity and Mechanism of Action
cis-Tranylcypromine, like its trans-isomer, is an inhibitor of monoamine oxidase (MAO) and lysine-specific demethylase 1 (LSD1).[4][19] These enzymes play crucial roles in neurotransmitter metabolism and epigenetic regulation, respectively.
Inhibition of Monoamine Oxidase (MAO)
MAO is an enzyme responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain.[20][21][22] By irreversibly inhibiting both MAO-A and MAO-B, tranylcypromine increases the synaptic concentrations of these neurotransmitters, which is believed to be the primary mechanism of its antidepressant effects.[19][21]
Table 2: Inhibitory Activity of Tranylcypromine Isomers against MAO
| Compound | Target | IC₅₀ (µM) | Kᵢ (µM) | Reference |
| (±)-Tranylcypromine | MAO-A | 2.3 | 19 | [23] |
| (±)-Tranylcypromine | MAO-B | 0.95 | 16 | [23] |
| cis-4-Br-2,5-F₂-PCPA | LSD1 | - | 0.094 | [24] |
| cis-4-Br-2,5-F₂-PCPA | LSD2 | - | 8.4 | [24] |
Inhibition of Lysine-Specific Demethylase 1 (LSD1)
LSD1 is a histone demethylase that removes methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2), a mark associated with active gene transcription.[23][25] By inhibiting LSD1, tranylcypromine can alter gene expression patterns.[26][27][28] This activity is of significant interest in the context of cancer therapy, as LSD1 is often overexpressed in various cancers.[23]
Table 3: Inhibitory Activity of Tranylcypromine Isomers against LSD1
| Compound | Target | IC₅₀ (µM) | Kᵢ (µM) | Reference |
| (±)-Tranylcypromine | LSD1 | < 2 | 271 | [19][23] |
| (-)-Tranylcypromine | LSD1 | - | - | [25] |
| (+)-Tranylcypromine | LSD1 | - | - | [25] |
| cis-PCPA derivatives | LSD1 | - | - | [25] |
Note: While specific Ki values for the cis-isomer are not explicitly stated in the initial search results, studies have evaluated cis-PCPA derivatives, indicating their activity against LSD1.[25]
Signaling Pathways
The biological effects of cis-Tranylcypromine HCl are mediated through its modulation of key signaling pathways.
Monoamine Oxidase Inhibition Pathway
The inhibition of MAO by cis-tranylcypromine leads to an accumulation of monoamine neurotransmitters in the presynaptic neuron. This results in increased neurotransmitter release into the synaptic cleft, leading to enhanced postsynaptic receptor activation.
Caption: MAO Inhibition Pathway by cis-Tranylcypromine HCl.
LSD1 Inhibition and Gene Regulation Pathway
The inhibition of LSD1 by cis-tranylcypromine prevents the demethylation of H3K4, leading to the maintenance of this active chromatin mark and subsequent changes in gene expression. This can affect various cellular processes, including cell differentiation and proliferation.
Caption: LSD1 Inhibition and Gene Regulation by cis-Tranylcypromine HCl.
Experimental Protocols
In Vitro MAO Inhibition Assay
This protocol outlines a general method for determining the inhibitory activity of cis-Tranylcypromine HCl against MAO-A and MAO-B.
Objective: To determine the IC₅₀ value of cis-Tranylcypromine HCl for MAO-A and MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO substrate (e.g., kynuramine or a fluorogenic substrate)
-
cis-Tranylcypromine HCl
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
96-well microplate (black plates for fluorescence assays)
-
Plate reader (spectrophotometer or fluorometer)
Procedure:
-
Compound Preparation: Prepare a stock solution of cis-Tranylcypromine HCl in a suitable solvent (e.g., water or DMSO). Perform serial dilutions to obtain a range of concentrations to be tested.
-
Enzyme and Substrate Preparation: Dilute the MAO-A and MAO-B enzymes to the desired concentration in assay buffer. Prepare the substrate solution in assay buffer.
-
Assay: a. To the wells of the microplate, add the assay buffer. b. Add the different concentrations of cis-Tranylcypromine HCl or vehicle control. c. Add the MAO-A or MAO-B enzyme solution to the wells. d. Incubate the plate for a defined period (e.g., 15 minutes) at 37°C to allow for inhibitor-enzyme interaction (important for irreversible inhibitors). e. Initiate the reaction by adding the substrate solution to all wells.
-
Detection: Measure the absorbance or fluorescence at appropriate wavelengths over time or at a fixed endpoint. The rate of product formation is proportional to the enzyme activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of cis-Tranylcypromine HCl relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
In Vitro LSD1 Inhibition Assay
This protocol describes a general method to assess the inhibitory effect of cis-Tranylcypromine HCl on LSD1 activity.
Objective: To determine the IC₅₀ value of cis-Tranylcypromine HCl for LSD1.
Materials:
-
Recombinant human LSD1 enzyme
-
Histone H3 peptide substrate (e.g., biotinylated H3K4me2 peptide)
-
cis-Tranylcypromine HCl
-
Assay buffer
-
Detection reagents (e.g., horseradish peroxidase-coupled system to detect hydrogen peroxide, a byproduct of the demethylation reaction)
-
96-well microplate
-
Plate reader
Procedure:
-
Compound Preparation: Prepare a stock solution and serial dilutions of cis-Tranylcypromine HCl as described for the MAO assay.
-
Enzyme and Substrate Preparation: Dilute the LSD1 enzyme and the histone H3 peptide substrate to their working concentrations in the assay buffer.
-
Assay: a. Add the assay buffer to the wells of the microplate. b. Add the various concentrations of cis-Tranylcypromine HCl or vehicle control. c. Add the LSD1 enzyme solution. d. Pre-incubate the plate to allow for inhibitor binding. e. Initiate the reaction by adding the histone H3 peptide substrate. f. Incubate at 37°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and add the detection reagents according to the manufacturer's instructions. Measure the signal (e.g., fluorescence or absorbance) using a plate reader.
-
Data Analysis: Calculate the percent inhibition and determine the IC₅₀ value as described for the MAO inhibition assay.
Conclusion
cis-Tranylcypromine HCl is a valuable research compound for investigating the roles of MAO and LSD1 in various biological processes. This guide provides a foundational understanding of its chemical properties, synthetic approaches, and biological activities. The detailed protocols and pathway diagrams serve as a resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development to further explore the therapeutic potential of modulating these key enzymatic targets. Further research is warranted to fully elucidate the specific pharmacological profile of the cis-isomer and its potential applications.
References
- 1. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. rndsystems.com [rndsystems.com]
- 4. Tranylcypromine hydrochloride | Histone Demethylases | Tocris Bioscience [tocris.com]
- 5. trans-2-フェニルシクロプロピルアミン 塩酸塩 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. tranylcypromine (155-09-9) 1H NMR [m.chemicalbook.com]
- 7. Tranylcypromine(1986-47-6) 1H NMR spectrum [chemicalbook.com]
- 8. 1H- and 13C-NMR investigations on cis-trans isomerization of proline peptide bonds and conformation of aromatic side chains in H-Trp-(Pro)n-Tyr-OH peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. TRANYLCYPROMINE(95-62-5) IR Spectrum [chemicalbook.com]
- 10. spectra-analysis.com [spectra-analysis.com]
- 11. spectrabase.com [spectrabase.com]
- 12. Tranylcypromine [webbook.nist.gov]
- 13. Tranylcypromine [webbook.nist.gov]
- 14. The GCMS analysis of tranylcypromine (Parnate) in a suspected overdose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. EP3617181A1 - Synthesis of trans-2-phenylcyclopropylamine or a salt or solvate thereof - Google Patents [patents.google.com]
- 16. Direct separation of tranylcypromine enantiomers and their profile in an atypical depressive patient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. assets.fishersci.com [assets.fishersci.com]
- 18. US2850549A - Separation of cis and trans isomers - Google Patents [patents.google.com]
- 19. Tranylcypromine - Wikipedia [en.wikipedia.org]
- 20. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 21. What is the mechanism of Tranylcypromine Sulfate? [synapse.patsnap.com]
- 22. The Role of Dopamine and Norepinephrine in Depression | Psychlinks Forum -- Archive Only (2004-2022) [forum.psychlinks.ca]
- 23. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Tranylcypromine-based LSD1 Inhibitors: Structure-Activity Relationship, Antiproliferative Effect in Leukemias and Gene Target Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 27. discovery.researcher.life [discovery.researcher.life]
- 28. researchgate.net [researchgate.net]
Irreversible Inhibition of LSD1 by cis-Tranylcypromine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lysine-specific demethylase 1 (LSD1), a flavin-dependent monoamine oxidase, is a key epigenetic regulator implicated in a variety of cancers through its demethylation of histone and non-histone proteins. Its role in oncogenesis has established it as a significant target for therapeutic intervention. Tranylcypromine (TCP), initially developed as a monoamine oxidase inhibitor, has been identified as an irreversible inhibitor of LSD1. This technical guide provides an in-depth analysis of the irreversible inhibition of LSD1 by the cis-isomer of tranylcypromine and its derivatives. We will delve into the mechanism of action, present quantitative inhibitory data, detail relevant experimental protocols, and visualize the associated signaling pathways.
Mechanism of Irreversible Inhibition
cis-Tranylcypromine, like its trans-isomer, acts as a mechanism-based inactivator of LSD1. The inhibition process involves the formation of a covalent adduct with the flavin adenine dinucleotide (FAD) cofactor in the enzyme's active site. This covalent modification permanently inactivates the enzyme, preventing it from carrying out its demethylase function.
The process begins with the LSD1-catalyzed oxidation of the cyclopropylamine moiety of cis-tranylcypromine. This generates a reactive intermediate that subsequently forms a covalent bond with the FAD cofactor. Crystallographic studies of LSD1 in complex with tranylcypromine analogues have elucidated the precise nature of this adduct, providing a structural basis for the irreversible inhibition.
Quantitative Inhibitory Data
The inhibitory potency of cis-tranylcypromine and its derivatives against LSD1 and its paralogue LSD2 has been evaluated using various biochemical assays. The inhibition constant (Ki) is a measure of the inhibitor's binding affinity to the enzyme. The following tables summarize the Ki values for a series of cis-2-phenylcyclopropylamine (PCPA) derivatives.
| Compound ID | Substituents | LSD1 Ki (μM)[1] | LSD2 Ki (μM)[1] |
| 7a | cis-4-F-PCPA | 0.25 | 28 |
| 7b | cis-2,5-F2-PCPA | 0.14 | 20 |
| 7c | cis-4-Br-2,5-F2-PCPA | 0.094 | 8.4 |
| 7d | cis-4-Cl-2,5-F2-PCPA | 0.13 | 12 |
| 7e | cis-4-I-2,5-F2-PCPA | 0.11 | 9.7 |
Experimental Protocols
Horseradish Peroxidase (HRP)-Coupled LSD1 Inhibition Assay
This is a widely used continuous spectrophotometric or fluorometric assay to measure LSD1 activity and inhibition by monitoring the production of hydrogen peroxide (H₂O₂), a byproduct of the demethylation reaction.[2][3]
Principle: LSD1-mediated demethylation of a histone H3 peptide substrate produces H₂O₂. In the presence of HRP, H₂O₂ reacts with a chromogenic or fluorogenic substrate (e.g., Amplex Red) to produce a detectable signal.[2][3]
Materials:
-
Recombinant human LSD1 enzyme
-
Dimethylated histone H3 peptide substrate (e.g., H3K4me2)
-
Horseradish Peroxidase (HRP)
-
Amplex Red
-
Assay Buffer: 50 mM HEPES, pH 7.5
-
Test inhibitor (cis-tranylcypromine derivative) dissolved in DMSO
-
384-well black assay plates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test inhibitor in DMSO.
-
Reagent Preparation:
-
Prepare a 2X solution of LSD1 enzyme in assay buffer.
-
Prepare a 2X solution of the H3K4me2 peptide substrate in assay buffer.
-
Prepare a detection master mix containing HRP and Amplex Red in assay buffer.
-
-
Assay Execution (384-well plate format):
-
Dispense a small volume (e.g., 50 nL) of the test inhibitor or DMSO (vehicle control) into the wells.
-
Add the 2X LSD1 enzyme solution to each well and pre-incubate for 15-30 minutes at room temperature.
-
Initiate the reaction by adding the 2X H3K4me2 substrate solution.
-
Immediately add the HRP/Amplex Red detection master mix.
-
-
Data Acquisition:
-
Measure the fluorescence kinetically over 30-60 minutes at 37°C using a plate reader (Excitation: 540 nm; Emission: 590 nm).
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the kinetic curves.
-
Plot the reaction rates against the inhibitor concentration and fit the data to a suitable equation to determine the IC50 or Ki value.
-
Western Blot Analysis for Histone Methylation
This protocol is used to assess the effect of LSD1 inhibitors on the levels of histone methylation in cells.
Procedure:
-
Cell Treatment: Treat cancer cells with varying concentrations of the cis-tranylcypromine derivative for a specified duration (e.g., 48 hours). Include a vehicle control.[4]
-
Histone Extraction: Harvest the cells and perform histone extraction using an acid extraction method.
-
Protein Quantification: Determine the protein concentration of the histone extracts using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of histone proteins on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific for the histone mark of interest (e.g., H3K4me2).
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate.[4]
-
-
Normalization: Re-probe the membrane with an antibody against total Histone H3 to ensure equal loading.[4]
Signaling Pathways and Experimental Workflows
LSD1 is a critical regulator of various signaling pathways that are often dysregulated in cancer. Its inhibition can lead to the reactivation of tumor suppressor genes and the suppression of oncogenic pathways.
Caption: Mechanism and downstream effects of LSD1 inhibition.
The inhibition of LSD1 by cis-tranylcypromine leads to an increase in H3K4me2 levels, resulting in the re-expression of tumor suppressor genes. This, in turn, can induce cell cycle arrest and apoptosis in cancer cells. Concurrently, LSD1's role in activating oncogenes through H3K9 demethylation is also blocked.
Caption: Workflow for the HRP-coupled LSD1 inhibition assay.
Conclusion
cis-Tranylcypromine and its derivatives represent a promising class of irreversible LSD1 inhibitors with potential applications in cancer therapy. The detailed understanding of their mechanism of action, coupled with robust quantitative data and well-defined experimental protocols, is crucial for their further development and clinical translation. The signaling pathways affected by LSD1 inhibition highlight the multifaceted role of this enzyme in cancer biology and underscore the therapeutic potential of its targeted inhibition. This guide provides a foundational resource for researchers and drug developers working in this exciting area of epigenetic drug discovery.
References
The Impact of cis-Tranylcypromine on Histone Demethylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone methylation is a critical epigenetic modification that plays a pivotal role in regulating gene expression, chromatin structure, and cellular identity. The dynamic nature of this process is maintained by the balanced action of histone methyltransferases and demethylases. Lysine-specific demethylase 1 (LSD1), the first identified histone demethylase, removes methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2), a mark generally associated with active gene transcription. LSD1 has emerged as a significant therapeutic target, particularly in oncology, due to its frequent overexpression in various cancers where it contributes to tumor progression.[1][2]
Tranylcypromine (TCP), a clinically used monoamine oxidase (MAO) inhibitor, was one of the first compounds identified as an inhibitor of LSD1.[3] Structurally, tranylcypromine exists as a racemic mixture of two enantiomers, the trans isomers. However, the corresponding cis diastereomers also exhibit inhibitory activity against LSD1. This technical guide provides an in-depth analysis of cis-tranylcypromine's effect on histone demethylation, with a focus on its mechanism of action, comparative inhibitory potency, and the experimental methodologies used for its evaluation.
Mechanism of Action: Covalent Inhibition of LSD1
Both cis- and trans-tranylcypromine are mechanism-based irreversible inhibitors of LSD1.[3] They act as suicide substrates, forming a covalent adduct with the flavin adenine dinucleotide (FAD) cofactor in the enzyme's active site.[3] This covalent modification incapacitates the enzyme, preventing it from carrying out its demethylase function. The reaction involves the oxidative activation of the cyclopropylamine moiety of tranylcypromine by the FAD cofactor, leading to the formation of a reactive intermediate that then covalently bonds to the flavin ring.[3]
Data Presentation: Quantitative Inhibitory Activity
The inhibitory potency of cis- and trans-tranylcypromine isomers has been evaluated against LSD1 and the related monoamine oxidases (MAOs). The following tables summarize the key quantitative data from biochemical assays.
| Compound | Target Enzyme | Ki (μM) |
| (+)-cis-2-phenylcyclopropyl-1-amine | hLSD1/CoREST | >500 |
| (-)-cis-2-phenylcyclopropyl-1-amine | hLSD1/CoREST | >500 |
| (+)-trans-2-phenylcyclopropyl-1-amine | hLSD1/CoREST | 200 |
| (-)-trans-2-phenylcyclopropyl-1-amine | hLSD1/CoREST | 180 |
| (+)-cis-2-phenylcyclopropyl-1-amine | mLSD2 | >500 |
| (-)-cis-2-phenylcyclopropyl-1-amine | mLSD2 | >500 |
| (+)-trans-2-phenylcyclopropyl-1-amine | mLSD2 | >500 |
| (-)-trans-2-phenylcyclopropyl-1-amine | mLSD2 | >500 |
| (+)-cis-2-phenylcyclopropyl-1-amine | hMAO B | 180 |
| (-)-cis-2-phenylcyclopropyl-1-amine | hMAO B | 160 |
| (+)-trans-2-phenylcyclopropyl-1-amine | hMAO B | 8 |
| (-)-trans-2-phenylcyclopropyl-1-amine | hMAO B | 8 |
| Table 1: Comparative inhibitory activities (Ki) of cis- and trans-tranylcypromine enantiomers against human LSD1/CoREST, mouse LSD2, and human MAO B.[3] |
| Compound | Target Enzyme | IC50 (μM) | Reference |
| Tranylcypromine | LSD1 | 20.7 | [4] |
| Tranylcypromine | MAO A | 2.3 | [4] |
| Tranylcypromine | MAO B | 0.95 | [4] |
| Table 2: IC50 values of Tranylcypromine against LSD1 and MAOs. |
Biochemical analyses demonstrate that while both the (+) and (−)-enantiomers of cis-2-phenylcyclopropyl-1-amine are covalent inhibitors of LSD1, they exhibit weaker affinities compared to their corresponding trans diastereomers.[3]
Experimental Protocols
Peroxidase-Coupled LSD1 Activity Assay (In Vitro)
This assay measures the hydrogen peroxide (H₂O₂) produced as a byproduct of the LSD1-mediated demethylation reaction.
Materials:
-
Recombinant human LSD1/CoREST complex
-
Dimethylated histone H3 peptide substrate (e.g., H3K4me2)
-
Horseradish peroxidase (HRP)
-
Amplex Red reagent (or other suitable chromogenic/fluorogenic substrate for HRP)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5
-
Test compounds (cis-tranylcypromine) dissolved in DMSO
-
96-well microplate (black for fluorescence)
-
Plate reader (absorbance or fluorescence)
Procedure:
-
Prepare a reaction mixture containing Assay Buffer, HRP, and Amplex Red reagent.
-
To each well of the microplate, add the reaction mixture.
-
Add the H3K4me2 peptide substrate to each well.
-
Add the desired concentrations of cis-tranylcypromine or vehicle control (DMSO) to the respective wells.
-
Pre-incubate the plate at room temperature for 10-15 minutes to allow for inhibitor binding to the enzyme.
-
Initiate the reaction by adding the LSD1/CoREST enzyme solution to all wells.
-
Immediately begin kinetic measurement of the absorbance or fluorescence signal at the appropriate wavelength over a period of 30-60 minutes.
-
Calculate the initial reaction rates and determine the IC₅₀ values for cis-tranylcypromine by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Cellular Histone Demethylation Assay (Western Blot)
This method assesses the effect of cis-tranylcypromine on global histone methylation levels within cells.
Materials:
-
Cell line of interest (e.g., a cancer cell line with high LSD1 expression)
-
Cell culture medium and reagents
-
cis-tranylcypromine
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K4me2, anti-total Histone H3 (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere.
-
Treat the cells with various concentrations of cis-tranylcypromine and a vehicle control for a predetermined time (e.g., 24-72 hours).
-
Harvest the cells and lyse them using lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Prepare protein samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-H3K4me2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with the anti-total Histone H3 antibody to confirm equal loading.
-
Quantify the band intensities to determine the relative change in H3K4me2 levels upon treatment with cis-tranylcypromine.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Conclusion
cis-Tranylcypromine, like its trans counterpart, is a covalent inhibitor of the histone demethylase LSD1. While exhibiting a weaker affinity in biochemical assays, its ability to covalently modify and inactivate the FAD cofactor underscores its potential as a chemical probe for studying LSD1 function. The experimental protocols detailed in this guide provide a framework for the in vitro and cellular characterization of cis-tranylcypromine and other novel LSD1 inhibitors. Understanding the nuances of stereoisomer activity and the signaling pathways modulated by LSD1 is crucial for the development of selective and potent epigenetic therapies targeting this important enzyme.
References
Foundational Research on cis-Tranylcypromine Enantiomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tranylcypromine (TCP), a monoamine oxidase inhibitor (MAOI) with a cyclopropylamine structure, is a clinically effective antidepressant. It exists as a racemic mixture of two cis-enantiomers: (+)-cis-(1R,2S)-2-phenylcyclopropylamine and (-)-cis-(1S,2R)-2-phenylcyclopropylamine. This technical guide provides an in-depth overview of the foundational research on these enantiomers, highlighting their distinct pharmacological profiles. While quantitative data for the individual enantiomers is sparse in publicly available literature, this guide synthesizes the existing knowledge on their differential effects on monoamine oxidase (MAO) isoforms and neurotransmitter transporters. Detailed experimental protocols for key assays are provided to facilitate further research in this area.
Introduction
Tranylcypromine is a non-selective, irreversible inhibitor of both monoamine oxidase-A (MAO-A) and monoamine oxidase-B (MAO-B)[1]. By inhibiting these enzymes, TCP increases the synaptic availability of key monoamine neurotransmitters, including serotonin, norepinephrine, and dopamine, which is believed to be the primary mechanism of its antidepressant effect[2][3]. Beyond its MAO-inhibiting properties, racemic TCP has also been shown to inhibit the reuptake of catecholamines[2]. The two cis-enantiomers of tranylcypromine, however, exhibit distinct pharmacological properties that contribute differently to the overall effect of the racemic drug. Understanding the individual contributions of (+)-cis-TCP and (-)-cis-TCP is crucial for the rational design of new therapeutic agents with improved efficacy and side-effect profiles.
Pharmacological Profile of cis-Tranylcypromine Enantiomers
The antidepressant and psychostimulant effects of tranylcypromine are attributed to the differential activities of its enantiomers.
Monoamine Oxidase (MAO) Inhibition
Neurotransmitter Reuptake Inhibition
In addition to MAO inhibition, the enantiomers of tranylcypromine also exhibit differential effects on the reuptake of monoamine neurotransmitters. In vitro studies have shown that (-)-TCP is a more potent inhibitor of dopamine (DA) and norepinephrine (NA) uptake compared to (+)-TCP[5][6]. Conversely, (+)-TCP is a more potent inhibitor of serotonin (5-HT) uptake[6]. This stereoselectivity in transporter inhibition likely contributes to the complex pharmacological profile of the racemic mixture.
Quantitative Data
The following tables summarize the available quantitative data for racemic tranylcypromine. It is important to note the absence of specific IC50 or Ki values for the individual cis-enantiomers in the reviewed literature, representing a significant knowledge gap.
Table 1: Monoamine Oxidase (MAO) Inhibition by Racemic Tranylcypromine
| Compound | Target | IC50 (µM) | Reference |
| Tranylcypromine (racemic) | MAO-A | 2.3 | [1][4] |
| Tranylcypromine (racemic) | MAO-B | 0.95 | [1][4] |
Table 2: Neurotransmitter Transporter Inhibition by Tranylcypromine Enantiomers (Qualitative)
| Compound | Dopamine Transporter (DAT) Inhibition | Norepinephrine Transporter (NET) Inhibition | Serotonin Transporter (SERT) Inhibition | Reference |
| (+)-cis-Tranylcypromine | Less Potent | Less Potent | More Potent | [6] |
| (-)-cis-Tranylcypromine | More Potent | More Potent | Less Potent | [5][6] |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of cis-tranylcypromine enantiomers.
Chiral Separation of Tranylcypromine Enantiomers by HPLC
Objective: To separate and quantify the (+)- and (-)-cis-enantiomers of tranylcypromine.
Methodology:
-
Chromatographic System: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral Stationary Phase: A chiral column is essential for the separation of enantiomers. A suitable choice is a crown ether-based chiral stationary phase, such as a CROWNPAK CR(+) column.
-
Mobile Phase: An isocratic mobile phase consisting of an acidic aqueous solution with an organic modifier. For example, 0.1 M perchloric acid in water with a percentage of methanol (e.g., 10-20%). The exact composition may need to be optimized for baseline separation.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 25°C).
-
Detection: UV detection at a wavelength where tranylcypromine has significant absorbance (e.g., 215 nm).
-
Procedure:
-
Prepare a standard solution of racemic tranylcypromine in the mobile phase.
-
Inject the standard solution onto the HPLC system.
-
Develop a chromatogram and identify the two peaks corresponding to the enantiomers. The elution order will depend on the specific chiral stationary phase used.
-
Prepare a calibration curve for each enantiomer using standards of known concentrations.
-
Inject the sample containing the tranylcypromine enantiomers and quantify the concentration of each enantiomer based on the calibration curve.
-
Monoamine Oxidase (MAO) Inhibition Assay
Objective: To determine the inhibitory potency (IC50) of cis-tranylcypromine enantiomers on MAO-A and MAO-B activity.
Methodology: This protocol is based on the use of kynuramine as a fluorogenic substrate.
-
Reagents:
-
Recombinant human MAO-A and MAO-B enzymes.
-
Kynuramine dihydrobromide (substrate).
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.4).
-
Clorgyline (selective MAO-A inhibitor, for control).
-
Selegiline (selective MAO-B inhibitor, for control).
-
Test compounds: (+)-cis-TCP and (-)-cis-TCP.
-
96-well black microplates.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds and control inhibitors in the assay buffer.
-
In a 96-well plate, add the assay buffer, the enzyme (MAO-A or MAO-B), and the test compound or control inhibitor.
-
Pre-incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow for inhibitor-enzyme interaction.
-
Initiate the reaction by adding the kynuramine substrate to all wells.
-
Incubate the plate at 37°C, protected from light, for a specific time (e.g., 30 minutes).
-
Stop the reaction (e.g., by adding a strong base like NaOH).
-
Measure the fluorescence of the product, 4-hydroxyquinoline, using a fluorescence plate reader (Excitation ~310 nm, Emission ~380 nm).
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control (enzyme activity without inhibitor).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Neurotransmitter Transporter Uptake Assay
Objective: To determine the inhibitory potency (IC50) of cis-tranylcypromine enantiomers on the dopamine transporter (DAT) and norepinephrine transporter (NET).
Methodology: This protocol describes a fluorescence-based uptake assay using a commercially available kit or a similar setup.
-
Materials:
-
Cell line stably expressing the human dopamine transporter (hDAT) or human norepinephrine transporter (hNET) (e.g., HEK293 cells).
-
Neurotransmitter transporter uptake assay kit containing a fluorescent substrate that is a substrate for the transporter and a masking dye to quench extracellular fluorescence.
-
Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).
-
Test compounds: (+)-cis-TCP and (-)-cis-TCP.
-
Reference inhibitors (e.g., GBR 12909 for DAT, desipramine for NET).
-
96- or 384-well black, clear-bottom microplates.
-
-
Procedure:
-
Plate the cells expressing the transporter of interest in the microplates and allow them to form a confluent monolayer.
-
Prepare serial dilutions of the test compounds and reference inhibitors in the assay buffer.
-
Remove the culture medium from the cells and wash with assay buffer.
-
Add the test compounds or reference inhibitors to the wells and pre-incubate for a short period (e.g., 10-20 minutes) at room temperature or 37°C.
-
Add the fluorescent substrate and masking dye solution to all wells.
-
Immediately begin kinetic reading of fluorescence intensity from the bottom of the plate using a fluorescence plate reader set to the appropriate excitation and emission wavelengths for the substrate. Alternatively, an endpoint reading can be taken after a fixed incubation time.
-
The rate of fluorescence increase is proportional to the transporter activity.
-
Calculate the percentage of inhibition of the uptake rate for each concentration of the test compound relative to the control (uptake rate without inhibitor).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Signaling Pathways and Experimental Workflows
The differential pharmacological actions of the cis-tranylcypromine enantiomers lead to distinct downstream signaling events.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Tranylcypromine - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Effects of tranylcypromine enantiomers on monoamine uptake and release and imipramine binding - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dual Inhibitory Action of cis-Tranylcypromine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
cis-Tranylcypromine (cis-2-phenylcyclopropylamine), a stereoisomer of the well-known antidepressant tranylcypromine, is an intriguing molecule with dual inhibitory activity against two distinct classes of enzymes: monoamine oxidases (MAOs) and lysine-specific demethylase 1 (LSD1/KDM1A). This dual action underscores its potential as a pharmacological tool and a scaffold for the development of novel therapeutics targeting mood disorders, neurological diseases, and cancer. This technical guide provides an in-depth exploration of the core mechanisms of cis-tranylcypromine, presenting quantitative data on its inhibitory potency, detailed experimental protocols for assessing its activity, and visualizations of the relevant biological pathways and experimental workflows.
Introduction
Tranylcypromine, clinically available as a racemic mixture of its trans isomers, is a non-selective, irreversible inhibitor of both monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B).[1] Its therapeutic effects in major depressive disorder are attributed to the resulting increase in synaptic concentrations of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[2] More recently, tranylcypromine has been identified as an inhibitor of lysine-specific demethylase 1 (LSD1), a key epigenetic regulator involved in tumorigenesis.[1]
The stereochemistry of the cyclopropylamine ring is a critical determinant of its biological activity. While the trans isomers are more widely studied, the cis isomer of tranylcypromine also demonstrates significant, albeit sometimes less potent, inhibitory effects on both MAOs and LSD1. Understanding the specific inhibitory profile of cis-tranylcypromine is crucial for the rational design of more selective and potent inhibitors for either target class.
Dual Inhibitory Mechanisms of cis-Tranylcypromine
Inhibition of Monoamine Oxidases (MAOs)
MAO-A and MAO-B are mitochondrial outer membrane-bound flavoenzymes responsible for the oxidative deamination of monoamine neurotransmitters and dietary amines.[2] cis-Tranylcypromine, like its trans counterpart, acts as a mechanism-based inactivator of MAOs. The cyclopropylamine moiety, upon oxidation by the FAD cofactor in the enzyme's active site, forms a reactive intermediate that covalently modifies the flavin, leading to irreversible inhibition.[3] While tranylcypromine itself is non-selective, some of its derivatives, including those with a cis configuration, have shown selectivity towards MAO-B.[3][4]
Inhibition of Lysine-Specific Demethylase 1 (LSD1)
LSD1 is a flavin-dependent histone demethylase that plays a critical role in regulating gene expression by removing methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2), a mark associated with active gene transcription. LSD1 is frequently overexpressed in various cancers, making it a promising therapeutic target. The structural similarity between the active sites of MAOs and LSD1 provides the basis for the inhibitory activity of tranylcypromine and its analogs. cis-Tranylcypromine also acts as a covalent inhibitor of LSD1, though it is generally less potent than the trans isomers.
Quantitative Inhibitory Activity
The inhibitory potency of cis-tranylcypromine and its trans isomer against MAO-A, MAO-B, and LSD1 is summarized in the table below. The data highlights the stereoselectivity of inhibition, with the trans isomer generally exhibiting greater potency.
| Compound | Target | IC50 (µM) | Notes |
| cis-N-benzyl-2-methoxycyclopropylamine | MAO-A | 0.17 | After 30 min preincubation.[3][4] |
| cis-N-benzyl-2-methoxycyclopropylamine | MAO-B | 0.005 | After 30 min preincubation.[3][4] |
| (±)-trans-Tranylcypromine | MAO-A | 2.3 | |
| (±)-trans-Tranylcypromine | MAO-B | 0.95 | |
| (±)-trans-Tranylcypromine | LSD1 | < 2 | |
| cis-2-Phenylcyclopropylamine | LSD1 | > 1000 |
Signaling Pathways
The inhibitory actions of cis-tranylcypromine on MAO and LSD1 disrupt key cellular signaling pathways.
References
Methodological & Application
Application Notes and Protocols: cis-Tranylcypromine in Neuroinflammation Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation is a critical component in the pathogenesis of various neurodegenerative diseases. Tranylcypromine, a well-known monoamine oxidase (MAO) inhibitor, has shown potential in modulating neuroinflammatory responses.[1][2] This document provides detailed application notes and protocols for the use of tranylcypromine in animal models of neuroinflammation.
Note on Isomers: The available research primarily focuses on "tranylcypromine" or its trans-isomer, which is the pharmacologically active component for MAO inhibition.[1][3] Specific studies on cis-tranylcypromine in neuroinflammation are not prevalent in the current literature. The protocols and data presented here are based on studies using tranylcypromine, referring to the commonly available racemic mixture or the trans-isomer.
Mechanism of Action
Tranylcypromine exerts its anti-neuroinflammatory effects primarily through the inhibition of microglial activation.[1][4] In lipopolysaccharide (LPS)-induced neuroinflammation models, tranylcypromine has been shown to suppress the production of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Cyclooxygenase-2 (COX-2).[1][5] This is achieved by modulating the Toll-like receptor 4 (TLR4)/Extracellular signal-regulated kinase (ERK)/Signal transducer and activator of transcription 3 (STAT3) signaling pathway.[1][6] Beyond its MAO inhibitory activity, tranylcypromine is also an inhibitor of Lysine-specific demethylase 1 (LSD1), which may contribute to its neuroprotective and anti-inflammatory properties.[1][7][8]
Data Presentation
Table 1: In Vivo Effects of Tranylcypromine on LPS-Induced Neuroinflammation in Wild-Type Mice
| Parameter | Treatment Group | Cortex | Hippocampus (CA1) | Hippocampus (DG) | Reference |
| Microglial Activation (Iba-1) | LPS | Increased | Increased | Increased | [1] |
| LPS + Tranylcypromine (3 mg/kg) | Reduced | Reduced | Reduced | [1] | |
| Astrocyte Activation (GFAP) | LPS | Increased | Increased | Increased | [1] |
| LPS + Tranylcypromine (3 mg/kg) | No Significant Change | No Significant Change | No Significant Change | [1] | |
| COX-2 Levels | LPS | Increased | Increased | Increased | [1][5] |
| LPS + Tranylcypromine (3 mg/kg) | No Significant Change | Reduced | No Significant Change | [1][5] | |
| IL-6 Levels | LPS | Increased | Increased | Increased | [1][5] |
| LPS + Tranylcypromine (3 mg/kg) | Reduced | Reduced | No Significant Change | [1][5] | |
| IL-1β Levels | LPS | Increased | Increased | Increased | [1] |
| LPS + Tranylcypromine (3 mg/kg) | Reduced | No Significant Change | No Significant Change | [1] |
Table 2: In Vivo Effects of Tranylcypromine in 5xFAD Mouse Model of Alzheimer's Disease
| Parameter | Brain Region | Tranylcypromine (3 mg/kg) Effect | Reference |
| Microglial Activation (Iba-1) | Cortex, Hippocampus | Significantly Reduced | [1] |
| Astrocyte Activation (GFAP) | Cortex, Hippocampus (CA1) | No Significant Change | [1] |
| Hippocampus (DG) | Significantly Reduced | [1] |
Experimental Protocols
Protocol 1: LPS-Induced Neuroinflammation Model in Mice
This protocol describes the induction of acute neuroinflammation using lipopolysaccharide (LPS).
Materials:
-
Wild-type mice (e.g., C57BL/6)
-
Tranylcypromine hydrochloride (or cis-Tranylcypromine if available)
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile Phosphate-Buffered Saline (PBS)
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Animal Acclimatization: Acclimatize mice to the housing conditions for at least one week before the experiment.
-
Tranylcypromine Administration:
-
Dissolve tranylcypromine in sterile PBS.
-
Administer tranylcypromine (3 mg/kg body weight) or vehicle (PBS) via i.p. injection daily for 3 consecutive days.[1]
-
-
LPS Challenge:
-
On the third day, 30 minutes after the final tranylcypromine injection, administer LPS (10 mg/kg body weight) or PBS via i.p. injection.[1]
-
-
Tissue Collection:
-
After 8 hours, euthanize the mice.[1]
-
Perfuse the animals with PBS followed by 4% paraformaldehyde (PFA) for immunohistochemistry, or collect fresh brain tissue for biochemical analyses.
-
Protocol 2: Immunohistochemical Analysis of Neuroinflammation
This protocol outlines the steps for staining and quantifying markers of neuroinflammation in brain tissue.
Materials:
-
PFA-fixed brain tissue
-
Vibratome or cryostat for sectioning
-
Primary antibodies: anti-Iba-1 (for microglia), anti-GFAP (for astrocytes), anti-COX-2, anti-IL-6, anti-IL-1β
-
Fluorescently-labeled secondary antibodies
-
DAPI for nuclear staining
-
Mounting medium
-
Fluorescence microscope and imaging software (e.g., ImageJ)
Procedure:
-
Sectioning: Cut 30-40 µm thick coronal sections of the brain.
-
Blocking: Block non-specific antibody binding with a blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the sections with the desired primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the sections with PBS and incubate with the appropriate fluorescently-labeled secondary antibodies for 2 hours at room temperature.
-
Counterstaining and Mounting: Stain with DAPI for 10 minutes, wash, and mount the sections on slides with mounting medium.
-
Imaging and Analysis: Capture images using a fluorescence microscope. Quantify the intensity and area of immunoreactivity using software like ImageJ.[1]
Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for Cytokine mRNA Levels
This protocol is for measuring the expression of pro-inflammatory cytokine genes.
Materials:
-
Fresh brain tissue (e.g., cortex, hippocampus)
-
RNA extraction kit (e.g., TRIzol)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (e.g., Il1b, Il6, Tnf) and a housekeeping gene (e.g., Gapdh)
-
qPCR instrument
Procedure:
-
RNA Extraction: Homogenize brain tissue and extract total RNA according to the manufacturer's protocol.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA.
-
qPCR: Perform qPCR using the appropriate primers and master mix.
-
Data Analysis: Calculate the relative mRNA expression levels using the ΔΔCt method, normalizing to the housekeeping gene.
Visualizations
Caption: Tranylcypromine's anti-neuroinflammatory signaling pathway.
Caption: Experimental workflow for in vivo studies.
References
- 1. The MAO Inhibitor Tranylcypromine Alters LPS- and Aβ-Mediated Neuroinflammatory Responses in Wild-type Mice and a Mouse Model of AD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tranylcypromine - Wikipedia [en.wikipedia.org]
- 4. Tranylcypromine Based Lysine-Specific Demethylase 1 Inhibitor: Summary and Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TTD: Therapeutic Target Database [ttd.idrblab.cn]
- 6. researchgate.net [researchgate.net]
- 7. trial.medpath.com [trial.medpath.com]
- 8. Irreversible LSD1 Inhibitors: Application of Tranylcypromine and Its Derivatives in Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for in vivo Experimental Design with cis-Tranylcypromine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
I. Application Notes
Introduction
cis-Tranylcypromine Hydrochloride (TCP) is a potent, non-selective, and irreversible inhibitor of monoamine oxidase (MAO), an enzyme responsible for the degradation of key neurotransmitters. By inhibiting both MAO-A and MAO-B isoforms, TCP elevates the synaptic levels of serotonin, norepinephrine, and dopamine, contributing to its efficacy as an antidepressant and anxiolytic agent.[1][2][3] Recent research has also elucidated its role as an inhibitor of Lysine-Specific Demethylase 1 (LSD1), a histone demethylase implicated in epigenetic regulation and various disease processes, including cancer and neuroinflammation.[1][4] These dual mechanisms of action make TCP a valuable tool for a wide range of in vivo experimental studies.
Mechanisms of Action
-
Monoamine Oxidase (MAO) Inhibition: TCP irreversibly binds to and inhibits both MAO-A and MAO-B.[1][2][3] This leads to an accumulation of monoamine neurotransmitters (serotonin, norepinephrine, and dopamine) in the presynaptic neuron, resulting in increased neurotransmitter availability in the synaptic cleft. This is the primary mechanism underlying its antidepressant effects.[2][3]
-
Lysine-Specific Demethylase 1 (LSD1) Inhibition: TCP also functions as an inhibitor of LSD1, an enzyme that removes methyl groups from histones, thereby influencing gene expression.[1][4] This epigenetic modulation has been shown to play a role in cellular proliferation and differentiation and is an active area of investigation in cancer biology and neurodegenerative diseases.
Key Research Applications
-
Neuropharmacology: Investigating the role of monoaminergic systems in mood disorders, anxiety, and addiction.
-
Oncology: Exploring the therapeutic potential of LSD1 inhibition in various cancer models.
-
Neuroinflammation: Studying the impact of MAO and LSD1 inhibition on microglial activation and pro-inflammatory cytokine production in models of neurodegenerative diseases like Alzheimer's.[5]
-
Epigenetics: Examining the downstream effects of histone demethylase inhibition on gene expression and cellular function.
II. Quantitative Data Summary
The following tables summarize quantitative data from various in vivo studies involving this compound.
Table 1: Effects of Tranylcypromine on Behavioral Models of Depression and Anxiety
| Animal Model | Species | TCP Dose & Route | Treatment Duration | Behavioral Test | Key Findings | Reference |
| Chronic Restraint Stress | Rat | 10 mg/kg, gavage | 14 days | Elevated Plus Maze | Increased time spent in open arms | [1] |
| Chronic Restraint Stress | Rat | 10 mg/kg, gavage | 14 days | Forced Swim Test | Decreased immobility time | [1] |
| Nicotine Self-Administration | Rat | 3 mg/kg, i.p. | 1 hour pre-test | Self-Administration | Enhanced nicotine self-administration | [6][7] |
| Chronic Administration | Rat | 0.5 or 2.5 mg/kg/day, s.c. | 10 and 28 days | 5-HT2 Receptor Binding | Down-regulation of 5-HT2 binding sites with high dose | [8] |
Table 2: Neurochemical and Cellular Effects of Tranylcypromine in vivo
| Animal Model | Species | TCP Dose & Route | Treatment Duration | Measurement | Key Findings | Reference |
| Healthy Volunteers | Human | 10-25 mg/day, oral | 4 weeks | Urinary Tryptamine | Up to 7-fold increase | [9] |
| LPS-induced Neuroinflammation | Mouse | 3 mg/kg, i.p. | 3 days | Brain Cytokines | Reduced IL-1β and IL-6 mRNA levels | [5] |
| LPS-induced Neuroinflammation | Mouse | 3 mg/kg, i.p. | 3 days | Microglial Activation | Significantly reduced | [5] |
| Chronic Administration | Rat | 0.5, 3, 15 mg/kg, i.p. | Single dose | Extracellular Serotonin | Dose-dependent elevation | [7] |
| Chronic Administration | Rat | 0.5 mg/kg/day, s.c. | 2 weeks | Extracellular Serotonin | ~220% increase in frontal cortex and dorsal raphe | [7] |
III. Experimental Protocols
Protocol 1: Evaluation of Antidepressant-Like Effects using the Forced Swim Test (FST) in Mice
1. Animals:
-
Male C57BL/6 mice, 8-10 weeks old, housed in groups of 4-5 with ad libitum access to food and water.
-
Acclimatize animals to the housing facility for at least one week prior to the experiment.
2. Drug Preparation and Administration:
-
Prepare this compound in sterile 0.9% saline.
-
Administer TCP at a dose of 3 mg/kg via intraperitoneal (i.p.) injection 60 minutes before the FST.
-
The control group receives an equivalent volume of saline.
3. Forced Swim Test Procedure:
-
Use a transparent glass cylinder (20 cm diameter, 40 cm height) filled with water (23-25°C) to a depth of 15 cm.
-
Gently place each mouse into the cylinder for a 6-minute session.
-
Record the entire session using a video camera positioned to the side of the cylinder.
-
After the 6 minutes, remove the mouse, dry it with a towel, and return it to its home cage.
-
Score the duration of immobility (the time the mouse spends floating with only minor movements to keep its head above water) during the last 4 minutes of the test.
4. Data Analysis:
-
Compare the mean immobility time between the TCP-treated and control groups using an unpaired t-test. A significant reduction in immobility time in the TCP group is indicative of an antidepressant-like effect.
Protocol 2: Assessment of Anxiolytic-Like Effects using the Elevated Plus Maze (EPM) in Rats
1. Animals:
-
Male Sprague-Dawley rats, 250-300g, housed in pairs with ad libitum access to food and water.
-
Handle the rats for 5 minutes daily for 3 days prior to the test to reduce handling stress.
2. Drug Preparation and Administration:
-
Prepare this compound in sterile 0.9% saline.
-
Administer TCP at a dose of 10 mg/kg via oral gavage 60 minutes before the EPM test.[1]
-
The control group receives an equivalent volume of saline via oral gavage.
3. Elevated Plus Maze Procedure:
-
The EPM apparatus consists of two open arms (50 x 10 cm) and two closed arms (50 x 10 x 40 cm) extending from a central platform (10 x 10 cm), elevated 50 cm from the floor.
-
Place the rat on the central platform facing an open arm.
-
Allow the rat to explore the maze for 5 minutes.
-
Record the session with an overhead video camera.
-
After each trial, clean the maze with 70% ethanol to remove any olfactory cues.
4. Data Analysis:
-
Measure the time spent in the open arms and the number of entries into the open and closed arms.
-
Calculate the percentage of time spent in the open arms: (Time in open arms / Total time) x 100.
-
Compare the percentage of time in the open arms between the TCP-treated and control groups using an unpaired t-test. An increase in the percentage of time spent in the open arms suggests an anxiolytic-like effect.
Protocol 3: in vivo Microdialysis for Measuring Extracellular Serotonin Levels
1. Animals and Surgery:
-
Male Wistar rats, 280-320g.
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Implant a microdialysis guide cannula targeting the desired brain region (e.g., prefrontal cortex or dorsal raphe nucleus).
-
Allow the animal to recover from surgery for at least 48 hours.
2. Microdialysis Procedure:
-
On the day of the experiment, insert a microdialysis probe into the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1 µL/min).
-
Allow a stabilization period of at least 2 hours.
-
Collect baseline dialysate samples every 20 minutes for at least 60 minutes.
-
Administer this compound (e.g., 3 mg/kg, i.p.) or vehicle.
-
Continue collecting dialysate samples every 20 minutes for at least 3 hours post-injection.
3. Neurochemical Analysis:
-
Analyze the dialysate samples for serotonin concentration using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED).
-
Quantify the serotonin levels by comparing the peak areas to a standard curve.
4. Data Analysis:
-
Express the post-injection serotonin levels as a percentage of the baseline levels for each animal.
-
Compare the time course of serotonin changes between the TCP-treated and control groups using a two-way ANOVA with repeated measures.
IV. Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of MAO Inhibition by this compound.
Caption: Mechanism of LSD1 Inhibition by this compound.
Caption: Experimental Workflow for the Forced Swim Test.
References
- 1. Quercetin and Tranylcypromine Improve Memory, Behavioral Performance, and Cholinergic Function in Male Rats Subjected to Chronic Restraint Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LSD1 inhibition by tranylcypromine hydrochloride reduces alkali burn-induced corneal neovascularization and ferroptosis by suppressing HIF-1α pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LSD1 inhibition by tranylcypromine hydrochloride reduces alkali burn-induced corneal neovascularization and ferroptosis by suppressing HIF-1α pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tranylcypromine-based LSD1 Inhibitors: Structure-Activity Relationship, Antiproliferative Effect in Leukemias and Gene Target Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Elevated plus maze protocol [protocols.io]
- 6. Effects of low- and high-dose tranylcypromine on [3H]tryptamine binding sites in the rat hippocampus and striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of single and chronic treatment with tranylcypromine on extracellular serotonin in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]
- 9. animal.research.wvu.edu [animal.research.wvu.edu]
Application of cis-Tranylcypromine in Cancer Cell Line Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-Tranylcypromine, a stereoisomer of the well-known monoamine oxidase inhibitor tranylcypromine, is gaining significant attention in cancer research for its potent activity as a Lysine-Specific Demethylase 1 (LSD1) inhibitor. LSD1, also known as KDM1A, is an enzyme that is frequently overexpressed in a variety of cancers and plays a crucial role in tumorigenesis by altering gene expression through the demethylation of histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[1][2] Inhibition of LSD1 by cis-tranylcypromine leads to the re-expression of tumor suppressor genes and has been shown to inhibit cancer cell proliferation, invasion, and migration.[3][4] This document provides detailed application notes and experimental protocols for the use of cis-tranylcypromine in cancer cell line studies.
Mechanism of Action
cis-Tranylcypromine functions as an irreversible inhibitor of LSD1. It forms a covalent adduct with the flavin adenine dinucleotide (FAD) cofactor in the active site of the LSD1 enzyme.[5] This inactivation of LSD1 prevents the demethylation of mono- and di-methylated H3K4 (H3K4me1/2) and H3K9 (H3K9me1/2).[2][5] The resulting increase in global H3K4me2 and H3K9me2 levels alters chromatin structure and reactivates the transcription of silenced tumor suppressor genes, ultimately leading to anti-cancer effects such as cell cycle arrest, apoptosis, and inhibition of the epithelial-mesenchymal transition (EMT).[1][6]
Quantitative Data Summary
The following table summarizes the 50% inhibitory concentration (IC50) values of tranylcypromine and its derivatives against various cancer cell lines. It is important to note that most literature refers to the compound as tranylcypromine (TCP) without specifying the stereoisomer.
| Compound | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| Tranylcypromine | MV4-11 | Acute Myeloid Leukemia | Submicromolar | [2] |
| Tranylcypromine | NB4 | Acute Promyelocytic Leukemia | Submicromolar | [2] |
| Tranylcypromine Derivative (1e) | - | - | 0.015 (LSD1 enzyme) | [4] |
| Tranylcypromine Derivative (3a) | MV4-11 | Acute Myeloid Leukemia | Submicromolar | [2] |
| Tranylcypromine Derivative (3c) | NB4 | Acute Promyelocytic Leukemia | Submicromolar | [2] |
| Tranylcypromine | HepG2 | Hepatocellular Carcinoma | > 3000 | [7] |
| Tranylcypromine | Jurkat | T-cell Leukemia | > 3000 | [7] |
| Tranylcypromine | HPAC | Pancreatic Adenocarcinoma | > 8000 | [7] |
| Tranylcypromine | Breast Cancer Cell Lines | Breast Cancer | Not specified | |
| Tranylcypromine | U937 | Acute Myeloid Leukemia | - | [4] |
| Tranylcypromine | LNCaP | Prostate Cancer | - | [4] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol provides a method to determine the cytotoxic effects of cis-tranylcypromine on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
cis-Tranylcypromine (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of cis-tranylcypromine in complete culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot for Histone Methylation
This protocol is for assessing the effect of cis-tranylcypromine on global levels of H3K4me2 and H3K9me2.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
cis-Tranylcypromine
-
6-well plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-H3K4me2, anti-H3K9me2, anti-H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of cis-tranylcypromine for 24-48 hours.
-
Protein Extraction: Lyse the cells with RIPA buffer and quantify the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and then transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of H3K4me2 and H3K9me2 to the total H3 protein.
Conclusion
cis-Tranylcypromine is a promising epigenetic modulator for cancer therapy. Its ability to inhibit LSD1 and subsequently alter the histone methylation landscape provides a targeted approach to reactivate tumor suppressor gene expression. The protocols and data presented here offer a foundational guide for researchers to explore the therapeutic potential of cis-tranylcypromine in various cancer cell line models. Further investigation into its efficacy in combination therapies and in vivo models is warranted.
References
- 1. BioKB - CoOccurrence - Tranylcypromine - KDM1A [biokb.lcsb.uni.lu]
- 2. Irreversible LSD1 Inhibitors: Application of Tranylcypromine and Its Derivatives in Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Heterocycle-containing tranylcypromine derivatives endowed with high anti-LSD1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tranylcypromine Based Lysine-Specific Demethylase 1 Inhibitor: Summary and Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LSD1 inhibition by tranylcypromine hydrochloride reduces alkali burn-induced corneal neovascularization and ferroptosis by suppressing HIF-1α pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
Cis-Tranylcypromine in Rodent Models of Depression: Application Notes and Protocols
Disclaimer: The following application notes and protocols are primarily based on research conducted with the commercially available antidepressant tranylcypromine, which is the trans-isomer of 2-phenylcyclopropylamine. Extensive literature searches have revealed a significant lack of published studies specifically investigating the antidepressant-like effects of cis-tranylcypromine in rodent models of depression. Therefore, the information provided for cis-tranylcypromine is largely hypothetical and intended to serve as a foundational guide for researchers interested in exploring its potential. All experimental designs for cis-tranylcypromine should be considered preliminary and require thorough dose-finding and validation studies.
Introduction
Tranylcypromine (TCP) is a non-selective, irreversible inhibitor of monoamine oxidase (MAO), an enzyme responsible for the degradation of key neurotransmitters such as serotonin (5-HT), norepinephrine (NE), and dopamine (DA).[1][2] By inhibiting MAO-A and MAO-B, TCP increases the synaptic availability of these monoamines, which is believed to be the primary mechanism underlying its antidepressant effects.[1][3] The commercially available and clinically used form of tranylcypromine is the racemic mixture of its trans-isomers.[1] The stereochemistry of TCP is critical for its biological activity, and the cis- and trans-isomers may exhibit different pharmacological profiles.
These application notes provide a comprehensive overview of the use of tranylcypromine in rodent models of depression, with a specific focus on distinguishing the established knowledge of the trans-isomer from the investigational approach for the cis-isomer.
Mechanism of Action
The primary mechanism of action of trans-tranylcypromine is the irreversible inhibition of both MAO-A and MAO-B.[1] This leads to an accumulation of monoamine neurotransmitters in the presynaptic neuron and an increased concentration in the synaptic cleft. Emerging evidence also suggests that tranylcypromine may have neuroprotective and anti-inflammatory effects and can increase levels of Brain-Derived Neurotrophic Factor (BDNF), a key molecule in neurogenesis and synaptic plasticity.[4] The precise mechanism of action for cis-tranylcypromine remains to be elucidated.
Figure 1: Known signaling pathway of trans-tranylcypromine.
Data Presentation
The following tables summarize quantitative data for trans-tranylcypromine from rodent studies. No equivalent data has been found for cis-tranylcypromine.
Table 1: Summary of trans-Tranylcypromine Dosages and Effects in Rodent Behavioral Models of Depression
| Species | Model of Depression | Behavioral Test | Dosage (mg/kg) | Route of Administration | Treatment Duration | Key Findings | Reference |
| Rat | Chronic Restraint Stress | Forced Swim Test | 10 | Gavage | 14 days | Increased swimming time, decreased immobility time | [5] |
| Rat | None (basal conditions) | Locomotor Activity | 10 | Intraperitoneal (i.p.) | 14 days | Increased velocity of movement | [6] |
| Rat | None (basal conditions) | Neurochemical Analysis | 0.5 | Subcutaneous (s.c.) | 28 days | Sustained increases in brain monoamine levels | [7] |
| Mouse | Lipopolysaccharide (LPS)-induced neuroinflammation | Microglial Activation | 3 | Intraperitoneal (i.p.) | 3 days | Reduced microglial activation and pro-inflammatory cytokines | [4] |
Table 2: Neurochemical Effects of Chronic trans-Tranylcypromine Administration in Rats
| Brain Region | Neurotransmitter/Metabolite | Dosage (mg/kg/day) | Duration | % Change from Control | Reference |
| Frontal Cortex | Serotonin (5-HT) | 0.5 | 28 days | Sustained Increase | [7] |
| Nucleus Accumbens | Dopamine (DA) | 0.5 | 28 days | Sustained Increase | [7] |
| Hippocampus | Norepinephrine (NE) | 0.5 | 28 days | Sustained Increase | [7] |
| Frontal Cortex | 5-HIAA (5-HT metabolite) | 0.5 | 28 days | Sustained Decrease | [7] |
| Frontal Cortex | BDNF | 10 | 14 days | Significant Increase | [6] |
Experimental Protocols
The following are detailed protocols for behavioral assays commonly used to assess antidepressant-like activity in rodents. These protocols are suitable for testing both trans- and (hypothetically) cis-tranylcypromine.
Protocol 1: Forced Swim Test (FST)
The FST is a widely used behavioral despair test to screen for antidepressant efficacy.
Materials:
-
Cylindrical tanks (e.g., 40 cm height, 20 cm diameter for rats; 25 cm height, 10 cm diameter for mice)
-
Water (23-25°C)
-
Towels
-
Video recording system (optional, but recommended for unbiased scoring)
-
Stopwatch
Procedure:
-
Drug Administration: Administer cis- or trans-tranylcypromine or vehicle at the desired dose and time point before the test (e.g., 60 minutes prior for acute studies, or after a chronic treatment regimen).
-
Test Session:
-
Fill the cylinders with water to a depth where the animal cannot touch the bottom with its hind paws or tail (approximately 30 cm for rats, 15 cm for mice).
-
Gently place the animal into the water.
-
The total test duration is typically 6 minutes. The first 2 minutes are considered a habituation period, and behavior is scored during the last 4 minutes.
-
Record the duration of immobility, which is defined as the time the animal spends floating with only minor movements necessary to keep its head above water.
-
-
Post-Test:
-
Carefully remove the animal from the water.
-
Thoroughly dry the animal with a towel.
-
Place the animal in a clean, dry cage under a warming lamp for a short period before returning it to its home cage.
-
-
Data Analysis: A reduction in immobility time in the drug-treated group compared to the vehicle group is indicative of an antidepressant-like effect.
Protocol 2: Sucrose Preference Test (SPT)
The SPT is a measure of anhedonia (the inability to experience pleasure), a core symptom of depression.
Materials:
-
Two identical drinking bottles per cage
-
1% sucrose solution
-
Tap water
-
Scale for weighing bottles
Procedure:
-
Habituation (48 hours):
-
House animals individually.
-
Provide two bottles in each cage, both filled with 1% sucrose solution.
-
-
Training (24 hours):
-
Replace one of the sucrose bottles with a bottle of tap water.
-
-
Baseline Measurement (24 hours):
-
Deprive animals of food and water for 12-24 hours.
-
Provide pre-weighed bottles, one with 1% sucrose solution and one with tap water.
-
After 24 hours, weigh the bottles to determine the consumption of each liquid. The position of the bottles should be swapped after 12 hours to avoid place preference.
-
-
Drug Administration and Testing:
-
Administer cis- or trans-tranylcypromine or vehicle according to the study design (acute or chronic).
-
Repeat the 24-hour two-bottle choice test as described in the baseline measurement.
-
-
Data Analysis:
-
Calculate the sucrose preference using the following formula: Sucrose Preference (%) = (Sucrose solution consumed (g) / (Sucrose solution consumed (g) + Water consumed (g))) * 100
-
An increase in sucrose preference in the drug-treated group compared to the vehicle-treated, stress-exposed group suggests an antidepressant-like effect.
-
Figure 2: General experimental workflow for rodent depression studies.
Hypothetical Protocol for Investigating cis-Tranylcypromine
Given the absence of data, a logical first step would be to conduct a dose-response study to evaluate the acute effects of cis-tranylcypromine on locomotor activity to identify a dose range that does not produce confounding hyper- or hypo-activity. Subsequently, this dose range could be tested in the FST and SPT.
Proposed Initial Study:
-
Animals: Male C57BL/6 mice (8-10 weeks old).
-
Groups (n=8-10 per group):
-
Vehicle (e.g., 0.9% saline)
-
cis-Tranylcypromine (e.g., 1, 3, 10 mg/kg, i.p.) - doses based on the trans-isomer.
-
trans-Tranylcypromine (10 mg/kg, i.p.) as a positive control.
-
-
Behavioral Testing:
-
Open Field Test (60 minutes post-injection) to assess locomotor activity.
-
Forced Swim Test (60 minutes post-injection).
-
-
Neurochemical Analysis:
-
Post-mortem analysis of brain tissue (striatum, hippocampus, prefrontal cortex) for levels of 5-HT, NE, DA, and their metabolites using HPLC.
-
Conclusion
While trans-tranylcypromine is a well-characterized MAOI with proven antidepressant efficacy, the pharmacological profile of its cis-isomer remains largely unexplored in the context of depression. The protocols and information provided herein for the trans-isomer offer a robust framework for initiating investigations into the potential antidepressant-like effects of cis-tranylcypromine. Any such investigation should proceed with caution, beginning with fundamental dose-response and safety evaluations. The elucidation of the pharmacological properties of cis-tranylcypromine could provide valuable insights into the structure-activity relationships of this important class of antidepressants.
References
- 1. Tranylcypromine - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Tranylcypromine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. The MAO Inhibitor Tranylcypromine Alters LPS- and Aβ-Mediated Neuroinflammatory Responses in Wild-type Mice and a Mouse Model of AD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quercetin and Tranylcypromine Improve Memory, Behavioral Performance, and Cholinergic Function in Male Rats Subjected to Chronic Restraint Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The biphasic effect of small doses of tranylcypromine on the spontaneous motor activity and learned conditioned behaviour in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chronic effects of tranylcypromine and 4-fluorotranylcypromine on regional brain monoamine metabolism in rats: a comparison with clorgyline - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for cis-Tranylcypromine Hydrochloride in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the dissolution and use of cis-Tranylcypromine Hydrochloride in cell culture experiments. Adherence to these protocols is crucial for ensuring reproducibility and accuracy in research findings.
This compound is a well-established irreversible inhibitor of both Lysine-Specific Demethylase 1 (LSD1) and Monoamine Oxidase (MAO). Its application in cell culture is diverse, ranging from studies on epigenetic regulation and cellular differentiation to neuroscience research. Proper preparation of this compound is paramount for achieving reliable and consistent experimental outcomes.
Data Presentation: Solubility and Storage
The following table summarizes the key quantitative data for dissolving and storing this compound. It is essential to use fresh, high-quality solvents to prepare solutions.
| Parameter | Solvent | Maximum Concentration | Storage of Stock Solution | Stability of Stock Solution |
| Solubility | DMSO | Up to 100 mM (16.96 mg/mL) | -20°C for long-term (months) | Up to 3 months at -20°C |
| Water | Up to 100 mM (16.96 mg/mL) | 2-8°C for short-term (days to weeks) | Prepare fresh before use recommended | |
| Ethanol | ≤ 25 mM | -20°C | Information on long-term stability is limited. | |
| PBS (pH 7.2) | ≤ 11 mM | -20°C | Prepare fresh before use recommended |
Note: The molecular weight of this compound is 169.65 g/mol . Some suppliers note that moisture-absorbing DMSO can reduce solubility, so using fresh DMSO is recommended. For aqueous solutions, the use of an ultrasonic bath may be necessary to achieve complete dissolution.
Experimental Protocols
This section details the step-by-step methodology for preparing stock and working solutions of this compound for cell culture applications.
Stock Solution Preparation (100 mM in DMSO)
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-treated Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 16.96 mg.
-
Dissolution: Add the appropriate volume of fresh, high-purity DMSO to the powder. For the example above, add 1 mL of DMSO.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots (e.g., 10-20 µL) in sterile microcentrifuge tubes. This minimizes freeze-thaw cycles which can degrade the compound.
-
Storage: Store the aliquots at -20°C for long-term use.
Preparation of Working Solution in Cell Culture Medium
Materials:
-
100 mM this compound stock solution in DMSO
-
Pre-warmed complete cell culture medium appropriate for your cell line
-
Sterile tubes for dilution
Procedure:
-
Thawing: Thaw a single aliquot of the 100 mM stock solution at room temperature.
-
Serial Dilution (Recommended): To achieve a final low micromolar concentration in the culture medium, it is best to perform one or more intermediate dilutions. This improves accuracy.
-
Example for a final concentration of 10 µM in 10 mL of medium:
-
Prepare an intermediate dilution by adding 1 µL of the 100 mM stock solution to 999 µL of pre-warmed sterile culture medium to get a 100 µM solution. Mix well by gentle pipetting.
-
Add 1 mL of the 100 µM intermediate solution to 9 mL of the final volume of culture medium to achieve the final concentration of 10 µM.
-
-
-
Direct Dilution (for higher concentrations): For higher working concentrations, direct dilution may be feasible. However, ensure the final DMSO concentration in the cell culture medium does not exceed a level toxic to your cells, typically recommended to be below 0.1% to 0.5%.
-
Mixing: Gently mix the final working solution by swirling or inverting the tube/flask. Avoid vigorous vortexing which can cause protein denaturation in the medium.
-
Application to Cells: Immediately add the prepared medium containing this compound to your cell cultures.
Important Considerations:
-
Vehicle Control: Always include a vehicle control in your experiments. This consists of treating a parallel set of cells with the same final concentration of the solvent (e.g., DMSO) used to dissolve the drug.
-
Stability in Media: The stability of compounds in cell culture media can vary. It is advisable to prepare fresh working solutions for each experiment.
-
Cell Line Specificity: The optimal working concentration and incubation time will vary depending on the cell line and the specific biological question being investigated. A dose-response and time-course experiment is recommended to determine these parameters empirically.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and a relevant signaling pathway.
Caption: Experimental workflow for preparing and using this compound.
Caption: Inhibition of LSD1 and MAO by this compound.
Application Notes and Protocols for cis-Tranylcypromine Administration in Mice
For Researchers, Scientists, and Drug Development Professionals
A Note on Terminology: "cis-Tranylcypromine"
It is important to clarify that the term "cis-Tranylcypromine" is not standard in scientific literature. Tranylcypromine (TCP) is a chiral compound existing as a pair of enantiomers, which are non-superimposable mirror images of each other. The clinically available and most commonly researched form is a racemic mixture of its two enantiomers: (+)-trans-tranylcypromine and (-)-trans-tranylcypromine. For the purpose of these notes, we will focus on the administration of racemic trans-tranylcypromine, which is the form used in the cited mouse studies.
Introduction
Tranylcypromine is a non-selective, irreversible monoamine oxidase inhibitor (MAOI) that increases the synaptic availability of neurotransmitters such as serotonin, norepinephrine, and dopamine.[1] Its therapeutic effects as an antidepressant are well-established.[2] Recent research has also explored its potential in other areas, including neuroinflammation and cancer, due to its activity as a lysine-specific demethylase 1 (LSD1) inhibitor.[1] These protocols provide detailed guidance for the preparation and administration of tranylcypromine in mouse models for preclinical research.
Quantitative Data Summary
The following tables summarize the dosages and administration routes of tranylcypromine in mice as reported in the literature.
Table 1: Dosage and Administration of Tranylcypromine in Mice
| Mouse Model | Dosage | Administration Route | Frequency | Duration | Vehicle | Reference |
| Wild-type | 3 mg/kg | Intraperitoneal (i.p.) | Daily | 3 days | PBS | [3] |
| 5xFAD (AD model) | 3 mg/kg | Intraperitoneal (i.p.) | Daily | 7 days | PBS | [3] |
Table 2: Pharmacokinetic Parameters of Tranylcypromine (Human Data)
| Parameter | Value |
| Bioavailability | 50% |
| Time to max concentration (tmax) | 1–2 hours |
| Elimination half-life | ~2.5 hours |
| Metabolism | Liver |
| Excretion | Urine, Feces |
Note: Mouse-specific pharmacokinetic data is limited. Human data is provided for general reference.[1]
Experimental Protocols
Preparation of Tranylcypromine for Injection
Materials:
-
Tranylcypromine sulfate powder
-
Phosphate-buffered saline (PBS), sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringe filters (0.22 µm)
-
Sterile syringes and needles
Procedure:
-
Calculate the required amount of tranylcypromine: Based on the desired dosage (e.g., 3 mg/kg) and the average weight of the mice, calculate the total amount of tranylcypromine sulfate needed.
-
Prepare the stock solution:
-
Weigh the calculated amount of tranylcypromine sulfate powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile PBS to achieve the desired final concentration. For a 3 mg/kg dose in a mouse receiving a 100 µL injection volume, a 0.3 mg/mL solution would be appropriate for a 10g mouse. Adjust concentration based on the average weight of the mice and desired injection volume.
-
-
Dissolve the compound: Vortex the solution until the tranylcypromine sulfate is completely dissolved. Gentle warming may be used if necessary, but ensure the solution returns to room temperature before administration.
-
Sterile filter the solution: Draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a new sterile tube. This removes any potential microbial contamination.
-
Storage: Store the prepared solution according to the manufacturer's recommendations, typically protected from light. For short-term use, refrigeration may be appropriate. For longer-term storage, aliquoting and freezing at -20°C or -80°C may be necessary, but stability under these conditions should be verified.
Intraperitoneal (i.p.) Administration in Mice
Materials:
-
Prepared tranylcypromine solution
-
Appropriately sized sterile syringes (e.g., 1 mL) and needles (e.g., 25-27 gauge)
-
Animal scale
-
70% ethanol for disinfection
Procedure:
-
Weigh the mouse: Accurately weigh the mouse to calculate the precise volume of the drug solution to be administered.
-
Prepare the injection: Draw the calculated volume of the tranylcypromine solution into the syringe. Remove any air bubbles.
-
Restrain the mouse: Gently but firmly restrain the mouse, exposing the abdomen. Proper handling techniques are crucial to minimize stress and ensure accurate injection.
-
Locate the injection site: The injection should be given in the lower quadrant of the abdomen, off the midline to avoid the bladder and cecum.
-
Administer the injection: Insert the needle at a 15-20 degree angle. Once the needle has penetrated the abdominal wall, gently aspirate to ensure no fluid (e.g., blood, urine) is drawn into the syringe. If the aspiration is clear, slowly inject the solution.
-
Withdraw the needle: Withdraw the needle smoothly and return the mouse to its cage.
-
Monitor the mouse: Observe the mouse for any signs of distress or adverse reactions immediately following the injection and at regular intervals as dictated by the experimental design.
Visualization of Pathways and Workflows
Experimental Workflow for Tranylcypromine Administration
Caption: Workflow for the preparation and intraperitoneal administration of tranylcypromine in mice.
Signaling Pathway of Tranylcypromine as a MAO Inhibitor
Caption: Tranylcypromine inhibits MAO, leading to increased levels of monoamine neurotransmitters.
Conclusion
The provided protocols offer a detailed guide for the use of tranylcypromine in mouse models, specifically focusing on a 3 mg/kg intraperitoneal dosage that has been shown to be effective in neuroinflammation studies.[3] Researchers should always adhere to approved animal care and use protocols and may need to perform dose-response studies to determine the optimal dosage for their specific research question and mouse strain. Careful observation and monitoring of the animals are essential throughout the experimental period.
References
Application Notes and Protocols for Assessing cis-Tranylcypromine Efficacy In Vitro
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the in vitro efficacy of cis-Tranylcypromine, a known inhibitor of Lysine-Specific Demethylase 1 (LSD1). The following sections outline key biochemical and cell-based assays to determine its inhibitory activity and cellular effects.
Introduction
cis-Tranylcypromine, a stereoisomer of the antidepressant drug tranylcypromine, is recognized for its role as an inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[1][2] LSD1 is a flavin-dependent monoamine oxidase that plays a critical role in transcriptional regulation by demethylating histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2).[3] Dysregulation of LSD1 is implicated in various cancers, making it a significant therapeutic target.[3][4] cis-Tranylcypromine, like its trans-isomer, acts as a mechanism-based irreversible inhibitor of LSD1 by forming a covalent adduct with the FAD cofactor.[4][5] The protocols described herein are designed to quantify the inhibitory potency of cis-Tranylcypromine and evaluate its functional consequences in a cellular context.
Biochemical Assays for LSD1 Inhibition
Biochemical assays are essential for determining the direct inhibitory effect of cis-Tranylcypromine on purified LSD1 enzyme activity. Several methods can be employed, each with distinct principles.
Horseradish Peroxidase (HRP)-Coupled Colorimetric/Fluorometric Assay
This is a widely used method that indirectly measures LSD1 activity by detecting the hydrogen peroxide (H₂O₂) byproduct of the demethylation reaction.[6][7]
Principle: LSD1-catalyzed demethylation of a substrate (e.g., H3K4me2 peptide) produces H₂O₂. In the presence of HRP, H₂O₂ reacts with a chromogenic or fluorogenic substrate to produce a detectable signal. The signal intensity is proportional to LSD1 activity.
Experimental Protocol:
-
Reagent Preparation:
-
LSD1 Assay Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM NaCl, 0.01% Tween-20, 1 mM DTT.
-
Substrate: A di-methylated histone H3 lysine 4 (H3K4me2) peptide (e.g., ARTKQTARK(me2)STGGKAPRKQLA-GGK-biotin) at a working concentration of 2.5 µM.
-
Enzyme: Recombinant human LSD1/CoREST complex at a working concentration of 2 nM.
-
cis-Tranylcypromine: Prepare a stock solution in DMSO and perform serial dilutions in LSD1 Assay Buffer to achieve the desired final concentrations. Ensure the final DMSO concentration is ≤ 0.5%.
-
Detection Reagents: Prepare a solution containing HRP and a suitable substrate (e.g., Amplex Red or 4-aminoantipyrine/dichlorohydroxybenzenesulfonate).
-
-
Assay Procedure (96-well plate format):
-
Add 2 µL of cis-Tranylcypromine dilutions or vehicle control (DMSO) to the wells.
-
Add 4 µL of the LSD1 enzyme solution to each well and incubate for 30 minutes at room temperature for pre-incubation.
-
Initiate the reaction by adding 4 µL of the H3K4me2 substrate solution.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction and add the HRP and detection substrate solution.
-
Incubate for 15-30 minutes at room temperature, protected from light.
-
Measure the absorbance or fluorescence using a microplate reader.
-
-
Data Analysis:
-
Subtract the background signal (no enzyme control) from all readings.
-
Normalize the data to the vehicle control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the cis-Tranylcypromine concentration.
-
Calculate the IC50 value using a non-linear regression analysis (log(inhibitor) vs. response -- variable slope).
-
Antibody-Based Detection Assay (Colorimetric/Fluorometric)
This method directly measures the product of the demethylation reaction using an antibody specific to the demethylated histone mark.[6][8][9]
Principle: A biotinylated H3K4me2 peptide substrate is immobilized on a streptavidin-coated plate. After the enzymatic reaction with LSD1, a primary antibody specific for the demethylated product (H3K4me0) is added, followed by a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore for signal generation.
Experimental Protocol:
-
Plate Preparation:
-
Coat a 96-well streptavidin plate with a biotinylated H3K4me2 peptide substrate.
-
-
Enzymatic Reaction:
-
Add serial dilutions of cis-Tranylcypromine and purified LSD1 enzyme to the wells.
-
Incubate at 37°C for 60 minutes.
-
Wash the plate to remove the enzyme and inhibitor.
-
-
Detection:
-
Add a primary antibody that specifically recognizes the demethylated H3K4 epitope.
-
Incubate for 60 minutes at room temperature.
-
Wash the plate and add an HRP- or fluorophore-conjugated secondary antibody.
-
Incubate for 30-60 minutes at room temperature.
-
Wash the plate and add the appropriate substrate for colorimetric or fluorometric detection.
-
Measure the signal using a microplate reader.
-
-
Data Analysis:
-
Similar to the HRP-coupled assay, calculate the percentage of inhibition and determine the IC50 value.
-
Cell-Based Assays for Efficacy Evaluation
Cell-based assays are crucial for understanding the effects of cis-Tranylcypromine in a biological context, including its impact on cell proliferation, histone methylation status, and target gene expression.
Cell Proliferation/Viability Assay (MTT/CCK8)
This assay assesses the anti-proliferative effects of cis-Tranylcypromine on cancer cell lines.[3][10]
Principle: Metabolically active cells reduce a tetrazolium salt (MTT or WST-8 in CCK8) to a colored formazan product. The amount of formazan produced is proportional to the number of viable cells.
Experimental Protocol:
-
Cell Culture:
-
Culture a relevant cancer cell line (e.g., MV-4-11 for acute myeloid leukemia, a cell line known to be sensitive to LSD1 inhibition) in appropriate media.[11]
-
-
Assay Procedure (96-well plate format):
-
Seed cells at an optimal density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
Treat the cells with serial dilutions of cis-Tranylcypromine. Include a vehicle control (DMSO).
-
Incubate for 72-96 hours.
-
Add MTT (to a final concentration of 0.5 mg/mL) or CCK8 solution (10 µL per well) and incubate for 1-4 hours.
-
If using MTT, solubilize the formazan crystals with DMSO or a solubilization buffer.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK8).
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percent viability against the log of the cis-Tranylcypromine concentration to determine the EC50 value.
-
Western Blot Analysis of Histone Methylation
This technique directly assesses the in-cell inhibition of LSD1 by measuring the levels of its substrate, H3K4me2.[10]
Principle: An increase in the cellular levels of H3K4me2 indicates the inhibition of LSD1's demethylase activity.
Experimental Protocol:
-
Cell Treatment and Lysis:
-
Treat cells with varying concentrations of cis-Tranylcypromine for 24-48 hours.
-
Harvest the cells and perform histone extraction or prepare total cell lysates.
-
-
Western Blotting:
-
Quantify protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody against H3K4me2.
-
Also, probe for total Histone H3 as a loading control.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the H3K4me2 signal to the total Histone H3 signal.
-
Quantitative PCR (qPCR) for Target Gene Expression
This assay measures changes in the expression of genes regulated by LSD1.[4]
Principle: Inhibition of LSD1 leads to increased H3K4 methylation at the promoters of target genes, resulting in their transcriptional de-repression.
Experimental Protocol:
-
Cell Treatment and RNA Extraction:
-
Treat cells with cis-Tranylcypromine for a specified period (e.g., 12-24 hours).
-
Extract total RNA from the cells.
-
-
cDNA Synthesis and qPCR:
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using primers for LSD1 target genes (e.g., NOTCH3 in Jurkat cells) and a housekeeping gene (e.g., GAPDH) for normalization.[4]
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method.
-
Data Presentation
Quantitative data from the described assays should be summarized in tables for clear comparison.
Table 1: In Vitro Inhibitory Activity of cis-Tranylcypromine Against LSD1
| Compound | Assay Type | IC50 (µM) | Reference |
| (+)-cis-PCPA | LSD1 Inhibition | Weaker affinity than trans | [5] |
| (-)-cis-PCPA | LSD1 Inhibition | Weaker affinity than trans | [5] |
| Tranylcypromine | LSD1 Inhibition | < 2 µM | [1] |
PCPA: 2-phenylcyclopropyl-1-amine
Table 2: Anti-proliferative Activity of LSD1 Inhibitors
| Compound | Cell Line | Assay | EC50 (nM) | Reference |
| Iadademstat | MV(4;11) | Viability | Subnanomolar | [12] |
| GSK-2879552 | MV-4-11 | Proliferation | 1.17 ± 0.28 µM | [11] |
| Tranylcypromine | THP-1 | CD11b induction | ~1.4 µM | [12] |
Visualizations
LSD1 Signaling Pathway and Inhibition by cis-Tranylcypromine
Caption: LSD1-mediated histone demethylation and its inhibition by cis-Tranylcypromine.
Experimental Workflow for Biochemical LSD1 Inhibition Assay
Caption: Workflow for a biochemical assay to determine the IC50 of cis-Tranylcypromine.
Experimental Workflow for Cell-Based Proliferation Assay
Caption: Workflow for a cell-based assay to evaluate the anti-proliferative effects.
References
- 1. Tranylcypromine - Wikipedia [en.wikipedia.org]
- 2. arborassays.com [arborassays.com]
- 3. benchchem.com [benchchem.com]
- 4. Design and Synthesis of Tranylcypromine-Derived LSD1 Inhibitors with Improved hERG and Microsomal Stability Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. LSD1 Histone Demethylase Assays and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
- 8. Epigenase LSD1 Demethylase Activity/Inhibition Assay Kit (Colorimetric) | EpigenTek [epigentek.com]
- 9. epigentek.com [epigentek.com]
- 10. benchchem.com [benchchem.com]
- 11. Discovery of highly potent and novel LSD1 inhibitors for the treatment of acute myeloid leukemia: structure-based virtual screening, molecular dynamics simulation, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cellular Reprogramming using cis-Tranylcypromine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cellular reprogramming, the conversion of one cell type into another, holds immense promise for regenerative medicine, disease modeling, and drug discovery. A key strategy in this field is the use of small molecules to modulate the epigenetic landscape of cells, facilitating the transition to a desired cell fate. Tranylcypromine, a well-known inhibitor of Lysine-specific demethylase 1 (LSD1), has emerged as a valuable tool in small molecule-based reprogramming cocktails. LSD1 plays a critical role in maintaining cell identity by removing methyl groups from histone H3 on lysine 4 (H3K4), a mark associated with active gene expression. By inhibiting LSD1, Tranylcypromine helps to maintain an open chromatin state at pluripotency-associated gene loci, thereby enhancing reprogramming efficiency.
Tranylcypromine exists as a pair of stereoisomers: cis and trans. While the majority of commercially available Tranylcypromine (often sold under the trade name Parnate) is a racemic mixture of the trans-isomers, and most research has focused on these trans forms, understanding the specific roles and potential advantages of the cis-isomer is an area of growing interest. Biochemical studies have indicated that both cis and trans isomers of Tranylcypromine can inhibit LSD1, although the trans isomers generally exhibit a stronger affinity.[1] This document aims to provide a comprehensive overview of the application of Tranylcypromine, with a specific focus on the available information regarding its cis-isomer, in cellular reprogramming techniques.
Mechanism of Action
Tranylcypromine facilitates cellular reprogramming primarily through the inhibition of LSD1. This inhibition leads to two key downstream effects:
-
Epigenetic Modification : LSD1 inhibition prevents the demethylation of mono- and di-methylated H3K4.[2] The sustained H3K4 methylation at the promoters of pluripotency genes, such as OCT4, SOX2, and KLF4, helps to keep these genes in a transcriptionally active state, a crucial step in the early stages of reprogramming.
-
Metabolic Switching : Inhibition of LSD1 has been shown to promote a metabolic shift from oxidative phosphorylation to glycolysis. This metabolic reprogramming is a hallmark of pluripotent stem cells and is considered an important factor in the successful conversion of somatic cells to a pluripotent state.
Data Presentation
The following tables summarize the quantitative data available for Tranylcypromine in cellular reprogramming contexts. It is important to note that the majority of this data pertains to racemic or trans-Tranylcypromine, as specific data for the cis-isomer in cellular reprogramming is limited in the current scientific literature.
Table 1: Inhibitory Activity of Tranylcypromine Isomers against LSD1
| Isomer | Target | IC50 / Ki | Source |
| (+)-trans-Tranylcypromine | LSD1 | - | [1] |
| (-)-trans-Tranylcypromine | LSD1 | - | [1] |
| (+)-cis-Tranylcypromine | LSD1 | Weaker affinity than trans | [1] |
| (-)-cis-Tranylcypromine | LSD1 | Weaker affinity than trans | [1] |
Table 2: Small Molecule Cocktails for Chemical Reprogramming Including Tranylcypromine
| Cell Type | Reprogramming Factors | Small Molecule Cocktail (with Tranylcypromine Concentration) | Reprogramming Efficiency | Source |
| Mouse Embryonic Fibroblasts | None (Chemical Reprogramming) | VPA (0.5 mM), CHIR99021 (10-15 µM), RepSox (2-20 µM), Tranylcypromine (10 µM) , Forskolin (10-20 µM), DZNep (0.05 mM) | Up to 0.2% | [3][4] |
| Human Keratinocytes | OCT4, KLF4 | CHIR99021, Tranylcypromine (Parnate) | - | [5] |
| Human Somatic Cells | None (Chemical Reprogramming) | CHIR99021 (10-12 µM), 616452 (10 µM), TTNPB (2 µM), SAG (0.5 µM), ABT-869 (1 µM), Y27632 (10 µM), JNKIN8 (1 µM), 5-azacytidine (10 µM), Tranylcypromine (10 µM) | - | [6] |
Experimental Protocols
The following protocols are generalized from published chemical reprogramming methods that utilize Tranylcypromine as part of a small molecule cocktail. Researchers should optimize these protocols for their specific cell types and experimental conditions.
Protocol 1: Preparation of Tranylcypromine Stock Solution
Materials:
-
Tranylcypromine hydrochloride (or specific isomer if available)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
Procedure:
-
Calculate the required mass of Tranylcypromine hydrochloride to prepare a 10 mM stock solution.
-
Aseptically weigh the calculated amount of Tranylcypromine hydrochloride and transfer it to a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to the tube to achieve a final concentration of 10 mM.
-
Vortex the tube until the powder is completely dissolved.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Protocol 2: Chemical Reprogramming of Mouse Embryonic Fibroblasts (MEFs) to Induced Pluripotent Stem Cells (iPSCs)
This protocol is adapted from a multi-stage chemical reprogramming strategy.
Cell Culture and Plating:
-
Culture MEFs in standard MEF medium (DMEM supplemented with 10% FBS, non-essential amino acids, and penicillin/streptomycin).
-
Plate MEFs onto gelatin-coated plates at a density of 5 x 10^4 cells per well of a 6-well plate. Allow the cells to attach overnight.
Reprogramming Induction (Stage 1):
-
The day after plating, replace the MEF medium with Stage 1 reprogramming medium containing:
-
DMEM/F12 supplemented with N2 and B27 supplements
-
Valproic Acid (VPA): 0.5 mM
-
CHIR99021: 10 µM
-
RepSox (616452): 10 µM
-
Tranylcypromine (Parnate): 10 µM
-
Forskolin: 10 µM
-
-
Culture the cells in this medium for 16-20 days, changing the medium every 2 days.
Reprogramming Maturation (Stage 2):
-
After the initial induction period, switch to Stage 2 reprogramming medium containing:
-
DMEM/F12 supplemented with N2 and B27 supplements
-
VPA: 0.5 mM
-
CHIR99021: 10 µM
-
RepSox (616452): 10 µM
-
Tranylcypromine (Parnate): 10 µM
-
Forskolin: 10 µM
-
3-Deazaneplanocin A (DZNep): 0.05 mM
-
-
Culture the cells in this medium for an additional 20-24 days, changing the medium every 2 days.
iPSC Colony Maintenance (Stage 3):
-
As iPSC-like colonies emerge, switch to a 2i/LIF medium for maintenance and expansion. This medium typically contains:
-
DMEM/F12 with N2 and B27 supplements
-
CHIR99021: 3 µM
-
PD0325901: 1 µM
-
Leukemia Inhibitory Factor (LIF)
-
Colony Picking and Expansion:
-
Once colonies are large enough, they can be manually picked and transferred to new gelatin-coated plates for expansion and characterization.
Mandatory Visualizations
Signaling Pathway of LSD1 Inhibition in Pluripotency
Caption: LSD1 inhibition by cis-Tranylcypromine promotes pluripotency.
Experimental Workflow for Chemical Reprogramming
Caption: Multi-stage workflow for chemical reprogramming.
Logical Relationship of Small Molecules in a Reprogramming Cocktail
Caption: Key components of a chemical reprogramming cocktail.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Tranylcypromine Based Lysine-Specific Demethylase 1 Inhibitor: Summary and Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical-only reprogramming to pluripotency [journal.hep.com.cn]
- 4. Small molecules for reprogramming and transdifferentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Generation of human-induced pluripotent stem cells in the absence of exogenous Sox2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New Breakthrough: Generate pluripotent stem cells via chemical reprogramming of human somatic cells [bldpharm.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing cis-Tranylcypromine Hydrochloride Concentration for Neuronal Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cis-Tranylcypromine Hydrochloride in neuronal cell cultures.
Important Note on Stereochemistry: Commercially available Tranylcypromine Hydrochloride is typically a racemic mixture of the (1R,2S) and (2R,1S) enantiomers, which is the trans-isomer . The term "cis-Tranylcypromine" may be a misnomer in the context of this commonly used reagent. The information provided herein pertains to the widely studied trans-Tranylcypromine Hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Tranylcypromine in neuronal cells?
A1: Tranylcypromine has two primary mechanisms of action in neuronal cells. It is a non-selective, irreversible inhibitor of both monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B).[1] This inhibition prevents the breakdown of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine, leading to their increased availability in the brain.[1] Additionally, Tranylcypromine inhibits Lysine-Specific Demethylase 1 (LSD1), a histone demethylase, which modulates gene expression.[2]
Q2: What is a good starting concentration range for Tranylcypromine in neuronal cell culture experiments?
A2: A good starting concentration range for in vitro neuronal cell culture experiments is between 0.1 µM and 10 µM. Neuroprotective effects against amyloid-beta induced toxicity have been observed at concentrations up to 10 µM in primary cortical neurons.[3] However, it is crucial to perform a dose-response experiment for your specific cell type, as toxicity can occur within this range. For instance, in human-induced pluripotent stem cell-derived cerebral organoids, neurotoxic effects, including decreased proliferation and increased apoptosis, were observed at concentrations of 1-10 µM, with a calculated IC50 of 1 µM.[4][5]
Q3: How does Tranylcypromine affect neuronal proliferation and neurogenesis?
A3: The effect of Tranylcypromine on neurogenesis is complex. As an antidepressant, it has been shown to increase adult hippocampal neurogenesis in vivo.[2][6] However, studies on human neural stem cells have shown that inhibition of its target, LSD1, can lead to a decrease in neurogenesis by upregulating the Notch signaling pathway and extracellular matrix genes.[3][4] In mouse neural stem cells, LSD1 inhibition has been shown to inhibit proliferation.[7] This suggests that the pro-neurogenic effects observed in vivo may be indirect, possibly mediated by the increased levels of monoamine neurotransmitters.
Q4: What are the known IC50 values for Tranylcypromine's primary targets?
A4: The half-maximal inhibitory concentrations (IC50) for Tranylcypromine are target-dependent. The following table summarizes key IC50 values.
Data Presentation
Table 1: IC50 Values of Tranylcypromine for Key Molecular Targets
| Target | IC50 Value | Cell/System | Reference |
| Neurotoxicity | 1 µM | Human Cerebral Organoids | [4] |
| MAO-A Inhibition | 2.3 µM | Not specified | [7] |
| MAO-B Inhibition | 0.95 µM | Not specified | [7] |
| LSD1 Inhibition | 20.7 µM | Not specified | [7] |
Table 2: Experimentally Determined Effective Concentrations of Tranylcypromine in Neuronal Models
| Effect | Concentration | Cell Model | Duration of Treatment | Reference |
| Neuroprotection | 10 µM | Primary Rat Cortical Neurons (against Aβ toxicity) | Not specified | [3] |
| Inhibition of Proliferation | 1-10 µM | Human Cerebral Organoids | 24 hours | [4] |
| Induction of Apoptosis | >1 µM | Human Cerebral Organoids | 24 hours | [4] |
| No Cytotoxicity | Up to 50 µM | BV2 Microglial Cells | 24 hours | [5] |
Troubleshooting Guides
Q1: I am observing high levels of neuronal cell death even at low concentrations of Tranylcypromine. What could be the cause?
A1: There are several potential reasons for unexpected cytotoxicity:
-
Cell Type Sensitivity: Different neuronal cell types have varying sensitivities to Tranylcypromine. For example, human cerebral organoids show toxicity with an IC50 of 1 µM, while BV2 microglial cells show no toxicity up to 50 µM.[4][5] Your specific cell line may be particularly sensitive.
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is below toxic levels, typically recommended to be less than 0.1%.[7]
-
Drug Stability: Prepare fresh stock solutions of Tranylcypromine Hydrochloride. Degradation of the compound could lead to altered effects.
-
Off-Target Effects: Tranylcypromine can have off-target effects. Consider if your experimental conditions might be exacerbating these.
Q2: My experimental results are inconsistent across different batches of cells or experiments. What could be the reason?
A2: Inconsistent results can be frustrating. Here are a few factors to consider:
-
Lysosomal Trapping: Tranylcypromine has been shown to undergo lysosomal trapping, which can lower its effective concentration at its mitochondrial targets (MAO-A/B).[8] This phenomenon can vary depending on the metabolic state of your cells, leading to variability in results.
-
Cell Culture Conditions: Ensure that cell passage number, density, and media composition are consistent across experiments. Variations in these parameters can alter cellular responses to drug treatment.
-
Experimental Timing: As Tranylcypromine is an irreversible inhibitor of MAO, its effects are long-lasting.[1] The timing of your assays post-treatment is critical and should be kept consistent.
Q3: I am not observing the expected increase in neurogenesis with Tranylcypromine treatment in my neural stem cell culture. Why might this be?
A3: This is a nuanced area of Tranylcypromine's effects. While in vivo studies show an increase in neurogenesis, the direct effect on neural stem cells in vitro may be different. Inhibition of LSD1 in human neural stem cells has been shown to upregulate pathways that inhibit neuronal differentiation.[3][4] Your in vitro system may be reflecting this direct inhibitory effect on differentiation, which might be counteracted by other systemic effects in a whole organism (e.g., increased serotonin levels promoting a pro-neurogenic environment). Consider markers for both proliferation and differentiation to get a clearer picture of the cellular response.
Experimental Protocols
Protocol: Determining the Optimal Concentration of Tranylcypromine Hydrochloride for Neuronal Cell Viability
This protocol outlines a general procedure to determine the optimal, non-toxic concentration range of Tranylcypromine Hydrochloride for your specific neuronal cell line using a colorimetric cell viability assay such as MTT.
Materials:
-
Neuronal cell line of interest
-
Complete cell culture medium
-
Tranylcypromine Hydrochloride
-
Sterile PBS or DMSO for stock solution preparation
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your neuronal cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density. Allow the cells to adhere and recover for 24 hours in a humidified incubator at 37°C and 5% CO2.
-
-
Preparation of Tranylcypromine Dilutions:
-
Prepare a stock solution of Tranylcypromine Hydrochloride in sterile PBS or DMSO.
-
Perform a serial dilution of the stock solution in complete culture medium to achieve a range of final concentrations for treatment (e.g., 0.01, 0.1, 1, 5, 10, 25, 50 µM).
-
Include a vehicle control (medium with the same concentration of solvent as the highest drug concentration) and a no-treatment control.
-
-
Cell Treatment:
-
After 24 hours of cell recovery, carefully remove the medium from the wells.
-
Add 100 µL of the prepared Tranylcypromine dilutions or control medium to the respective wells.
-
Return the plate to the incubator for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Following the treatment period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Gently pipette to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the concentration-response curve to determine the IC50 value and the optimal non-toxic concentration range for your subsequent experiments.
-
Mandatory Visualizations
References
- 1. tandfonline.com [tandfonline.com]
- 2. Implications of adult hippocampal neurogenesis in antidepressant action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LSD1 Regulates Neurogenesis in Human Neural Stem Cells Through the Repression of Human-Enriched Extracellular Matrix and Cell Adhesion Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LSD1 Regulates Neurogenesis in Human Neural Stem Cells Through the Repression of Human-Enriched Extracellular Matrix and Cell Adhesion Genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tranylcypromine Causes Neurotoxicity and Represses BHC110/LSD1 in Human-Induced Pluripotent Stem Cell-Derived Cerebral Organoids Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neurogenesis and The Effect of Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New insight into LSD1 function in human cortical neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: cis-Tranylcypromine Hydrochloride Stability
This technical support guide provides detailed information, troubleshooting advice, and frequently asked questions regarding the stability of cis-tranylcypromine hydrochloride in aqueous solutions. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for tranylcypromine hydrochloride aqueous solutions?
For short-term laboratory use, aqueous solutions can be prepared in appropriate buffers. However, for long-term storage, it is recommended to prepare aliquots of stock solutions in DMSO and store them frozen at -20°C, where they are reported to be stable for up to three months[2]. The solid hydrochloride salt should be stored at 2-8°C, desiccated, and protected from light[2]. The sulfate salt of tranylcypromine is reported to be stable in light, heat, and air[3].
Q2: How does pH affect the stability of tranylcypromine in aqueous solutions?
The stability of many pharmaceutical compounds is highly dependent on pH[4][5]. Forced degradation studies on trans-tranylcypromine sulphate indicate that it undergoes hydrolytic degradation under both acidic and basic conditions[6][7][8]. It is suggested that the cyclopropyl ring opens under these conditions[6]. Therefore, it is crucial to control the pH of your aqueous solution with a suitable buffer system to minimize degradation. The optimal pH for stability would need to be determined experimentally, but neutral or near-neutral pH is often a reasonable starting point.
Q3: Is tranylcypromine susceptible to degradation by light?
Trans-tranylcypromine is reported to be relatively stable upon exposure to ultraviolet light, with only small amounts of degradation products detected via HPLC after stress testing[6]. However, as a general precaution for any compound with aromatic rings, it is best practice to protect solutions from light by using amber vials or covering containers with foil, especially during long-term experiments or storage.
Q4: What are the potential degradation pathways for tranylcypromine in an aqueous solution?
Based on forced degradation studies of trans-tranylcypromine sulphate, the primary degradation pathways are hydrolysis (under acidic and basic conditions) and oxidation[7][8]. One proposed pathway suggests that the cyclopropyl ring opens during acidic and alkaline hydrolysis[6]. Oxidative stress also leads to the formation of distinct degradation products[7].
Q5: How can I monitor the stability of my this compound solution?
A stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose[9]. A validated stability-indicating HPLC method can separate the intact drug from its impurities and any degradation products that may form over time[10][11]. By analyzing samples at various time points, you can quantify the amount of remaining cis-tranylcypromine and determine its degradation rate under your specific experimental conditions.
Troubleshooting Guide
Q: My solution of tranylcypromine has turned a different color. What does this mean and what should I do?
A: A change in color is a common indicator of chemical degradation. This could be due to oxidation or other reactions forming chromophoric (colored) byproducts.
-
Action: Do not use the solution for your experiments as its integrity is compromised. Prepare a fresh solution.
-
Prevention: To prevent this, consider de-gassing your solvent to remove oxygen, storing the solution under an inert atmosphere (e.g., nitrogen or argon), and always protecting it from light.
Q: I am seeing new or unexpected peaks in my HPLC chromatogram. What are they?
A: Unexpected peaks are often degradation products or impurities.
-
Troubleshooting Steps:
-
Confirm Peak Identity: If possible, use a mass spectrometer (LC-MS) to get the molecular weight of the compounds in the new peaks. This can help in identifying the degradation products[9].
-
Review Stress Conditions: Consider the storage and handling conditions of your solution. Was it exposed to high temperatures, extreme pH, light, or atmospheric oxygen?
-
Perform a Forced Degradation Study: Intentionally stress a sample of the drug under various conditions (acid, base, heat, oxidation, light) to see if you can reproduce the unknown peaks. This can help confirm their identity as degradants[12].
-
Data Presentation
The following table summarizes the results from a forced degradation study performed on trans-tranylcypromine sulphate, as an example of the data you should generate for the cis-isomer.
Table 1: Summary of Forced Degradation Studies on trans-Tranylcypromine Sulphate (Data adapted from Ragab et al., 2016)[7]
| Stress Condition | Reagent/Parameter | Duration | % Degradation | Number of Degradation Products |
| Acid Hydrolysis | 0.1 M HCl | 2 hours (reflux) | 18.3% | 2 |
| Alkaline Hydrolysis | 0.1 M NaOH | 30 minutes (reflux) | 15.6% | 2 |
| Oxidation | 30% H₂O₂ | 24 hours (room temp) | 12.5% | 1 |
| Photolytic | UV Light (254 nm) | 24 hours | 5.2% | 1 |
| Thermal | 80°C | 24 hours | 3.1% | 1 |
Experimental Protocols
Protocol 1: General Forced Degradation Study
This protocol outlines how to intentionally degrade a drug substance to identify potential degradation products and pathways, which is essential for developing a stability-indicating method[12].
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., water or a 50:50 mixture of acetonitrile and water).
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Keep at 60°C for a specified time (e.g., 2 hours). Neutralize the solution before analysis.
-
Alkaline Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Keep at 60°C for a specified time (e.g., 30 minutes). Neutralize the solution before analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3-30% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.
-
Thermal Degradation: Keep an aliquot of the stock solution in a temperature-controlled oven at a high temperature (e.g., 80°C) for 24 hours.
-
Photolytic Degradation: Expose an aliquot of the stock solution to UV light (e.g., 254 nm) or a combination of UV and visible light for a specified duration (e.g., 24 hours). A control sample should be kept in the dark under the same temperature conditions.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable analytical method like HPLC. The goal is to achieve approximately 5-20% degradation of the active ingredient.
Protocol 2: Example Stability-Indicating HPLC Method
This method is based on a published protocol for trans-tranylcypromine sulphate and would serve as an excellent starting point for developing a method for the cis-isomer[7][8].
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: Kinetex® C18 column (75 mm x 4.6 mm, 2.6 µm) or equivalent.
-
Mobile Phase: Isocratic mixture of acetonitrile and 0.1% orthophosphoric acid in water (10:90, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for its intended purpose of quantifying cis-tranylcypromine and its degradation products.
References
- 1. Tranylcypromine - Wikipedia [en.wikipedia.org]
- 2. ≥97% (HPLC), monoamine oxidase and histone demethylase inhibitor, solid | Sigma-Aldrich [sigmaaldrich.com]
- 3. Tranylcypromine | C9H11N | CID 5530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The influence of pH on the stability of antazoline: kinetic analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. japsonline.com [japsonline.com]
- 8. Validated, Ultra High Efficiency RP-HPLC and Stability Indicating Method for Determination of Tranylcypromines Sulphate in Bulk and in Tablet Dosage Forms | Journal of Applied Pharmaceutical Science [bibliomed.org]
- 9. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. japsonline.com [japsonline.com]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Off-Target Effects of cis-Tranylcypromine
Welcome to the technical support center for researchers utilizing cis-Tranylcypromine in their experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and mitigate potential off-target effects of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary on- and off-targets of Tranylcypromine and its isomers?
Tranylcypromine (TCP) is a non-selective, irreversible inhibitor of both Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B).[1] It also inhibits Lysine-Specific Demethylase 1 (LSD1), a flavin-dependent amine oxidase structurally related to MAOs.[2] Due to this structural similarity, other FAD-dependent amine oxidases are potential off-targets.
While data specifically for the cis-isomer is limited, studies on closely related derivatives show that stereochemistry plays a crucial role in target selectivity and potency. The trans-isomer is the clinically used form. Off-target effects can arise from the inhibition of other enzymes or promiscuous protein labeling.[3]
Q2: I am observing a phenotype inconsistent with the inhibition of my primary target. How can I determine if this is an off-target effect?
A systematic approach is recommended to investigate unexpected phenotypes:
-
Confirm On-Target Engagement: First, verify that cis-Tranylcypromine is engaging with your intended target (e.g., LSD1 or a specific MAO) in your experimental system at the concentration used. This can be done by assessing the downstream consequences of target inhibition, such as changes in histone methylation for LSD1 or neurotransmitter levels for MAOs.
-
Perform a Dose-Response Experiment: Off-target effects often manifest at higher concentrations than on-target effects. Conduct a dose-response curve for your observed phenotype to see if it correlates with the known IC50 of your primary target.
-
Use a Structurally Unrelated Inhibitor: If possible, use an inhibitor with a different chemical scaffold that targets the same primary protein. If the on-target effects are recapitulated without the anomalous phenotype, it strongly suggests an off-target effect specific to the cis-Tranylcypromine chemical structure.
-
Rescue Experiment: In cellular models, a rescue experiment can be performed by overexpressing a version of the target protein that is resistant to the inhibitor. If the phenotype is rescued, it confirms on-target action. If not, an off-target is likely involved.
-
Global Profiling: Unbiased approaches like proteomics or transcriptomics (RNA-seq) can provide a comprehensive view of cellular changes and may reveal pathway perturbations unrelated to the known function of the primary target.
Q3: What are some known off-targets of Tranylcypromine that I should consider?
Beyond MAO-A, MAO-B, and LSD1, Tranylcypromine has been shown to interact with other proteins. It is important to note that much of the available data is for the racemic mixture or the trans-isomer. Potential off-targets include:
-
Aldehyde Dehydrogenases (ALDHs): Proteomic studies have identified ALDHs as potential off-targets of Tranylcypromine.[4]
-
Cytochrome P450 (CYP) Enzymes: Tranylcypromine can inhibit several CYP isoforms, including CYP2C19, CYP2C9, and CYP2D6, although the clinical significance at therapeutic doses is considered low.[5][6]
-
Promiscuous Protein Labeling: As a covalent inhibitor, Tranylcypromine has the potential for non-specific labeling of various cellular proteins.[3]
Q4: How does lysosomal trapping affect the activity of Tranylcypromine?
Studies have shown that Tranylcypromine can accumulate in lysosomes, a phenomenon known as lysosomal trapping.[3][4] This can reduce the effective concentration of the drug at its intended site of action (e.g., the nucleus for LSD1 or mitochondria for MAOs) and may contribute to off-target effects within the lysosome.[3]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with cis-Tranylcypromine.
Issue 1: High background or unexpected results in cellular assays.
-
Possible Cause: Off-target effects due to high inhibitor concentration.
-
Troubleshooting Steps:
-
Titrate the concentration: Perform a dose-response curve to determine the minimal effective concentration for your on-target effect.
-
Reduce incubation time: For irreversible inhibitors, a shorter incubation time may be sufficient for on-target engagement while minimizing off-target binding.
-
Cross-reference with selectivity data: Compare your working concentration with the known IC50 or Ki values for potential off-targets (see data tables below).
-
Issue 2: Discrepancy between in vitro and in-cell activity.
-
Possible Cause: Poor cell permeability or lysosomal trapping.
-
Troubleshooting Steps:
-
Assess cell permeability: If possible, use a fluorescently labeled analog of cis-Tranylcypromine to visualize its cellular uptake and distribution.
-
Consider lysosomal trapping: If you suspect lysosomal sequestration, you can co-treat with agents that disrupt lysosomal pH, such as chloroquine, to see if it alters the observed phenotype. However, be aware that these agents have their own biological effects.[3]
-
Issue 3: Difficulty in confirming on-target vs. off-target effects.
-
Possible Cause: Lack of appropriate controls or validation experiments.
-
Troubleshooting Steps:
-
Employ orthogonal validation methods: Use multiple, independent assays to confirm your findings. For example, if you observe a change in gene expression, validate it with both qPCR and Western blotting for the corresponding protein.
-
Utilize a negative control: If a structurally similar but inactive analog of cis-Tranylcypromine is available, it can be used as a negative control to distinguish specific from non-specific effects.
-
Perform off-target profiling: For in-depth investigation, consider proteomic approaches to identify the full spectrum of cellular targets (see Experimental Protocols).
-
Quantitative Data on Tranylcypromine Stereoisomer Activity
Direct comparative data for cis- and trans-Tranylcypromine is scarce in the literature. The following table presents IC50 values for four pure diastereomers of a Tranylcypromine-based LSD1 inhibitor, which illustrates the importance of stereochemistry in target selectivity. The key difference between the pairs (11a/11c vs. 11b/11d) is the stereochemistry at the cyclopropane ring, analogous to the cis/trans relationship in the parent molecule.
Table 1: Inhibitory Activity (IC50, µM) of Tranylcypromine-Derivative Diastereomers [7]
| Compound | Absolute Configuration | LSD1 | MAO-A | MAO-B (% inhibition at 100 µM) |
| 11a | S,1R,2S | 0.36 | 0.11 | 42.65% |
| 11b | S,1S,2R | 0.03 | 0.14 | 32.02% |
| 11c | R,1R,2S | 0.39 | 0.20 | 14% |
| 11d | R,1S,2R | 0.05 | 0.22 | 33% |
Note: The 1S,2R and 1R,2S configurations at the cyclopropane ring are analogous to the trans and cis configurations of the parent Tranylcypromine, respectively. This data is for a derivative and may not be directly extrapolated to the parent compound.
The following table provides Ki values for racemic Tranylcypromine against several Cytochrome P450 enzymes.
Table 2: Inhibitory Activity (Ki, µM) of Racemic Tranylcypromine against Cytochrome P450 Isoforms [5][6]
| Enzyme | Inhibition Constant (Ki) |
| CYP2C19 | 32 µM |
| CYP2C9 | 56 µM |
| CYP2D6 | 367 µM |
Experimental Protocols
1. In Vitro LSD1/MAO Inhibition Assay (Horseradish Peroxidase-Coupled Assay)
This assay measures the production of hydrogen peroxide, a byproduct of the demethylation reaction catalyzed by LSD1 and MAOs.
-
Materials:
-
Recombinant human LSD1, MAO-A, or MAO-B
-
Substrate (e.g., dimethylated H3K4 peptide for LSD1, kynuramine for MAOs)
-
Horseradish peroxidase (HRP)
-
HRP substrate (e.g., Amplex Red)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
cis-Tranylcypromine and other test compounds
-
96-well black microplate
-
Plate reader with fluorescence capabilities
-
-
Procedure:
-
Prepare serial dilutions of cis-Tranylcypromine in assay buffer.
-
In a 96-well plate, add the enzyme (LSD1, MAO-A, or MAO-B) to each well containing the diluted inhibitor or vehicle control.
-
Incubate for a pre-determined time at room temperature to allow for inhibitor binding.
-
Prepare a reaction mixture containing the substrate, HRP, and HRP substrate.
-
Initiate the reaction by adding the reaction mixture to each well.
-
Monitor the increase in fluorescence over time using a plate reader.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the IC50 value by plotting the reaction rate against the inhibitor concentration and fitting the data to a dose-response curve.
-
2. Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA assesses target engagement by measuring the change in thermal stability of a protein upon ligand binding.
-
Materials:
-
Cells expressing the target protein
-
Cell culture medium
-
cis-Tranylcypromine
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
PCR tubes or 96-well PCR plate
-
Thermocycler
-
Equipment for protein quantification (e.g., Western blot apparatus, ELISA reader)
-
-
Procedure:
-
Cell Treatment: Treat cultured cells with cis-Tranylcypromine or vehicle control for a specified time.
-
Harvesting: Harvest the cells and wash with PBS.
-
Lysis: Resuspend the cell pellet in lysis buffer and lyse the cells.
-
Heating: Aliquot the cell lysate into PCR tubes and heat them to a range of temperatures using a thermocycler.
-
Separation: Centrifuge the heated lysates to separate the soluble fraction from the precipitated proteins.
-
Quantification: Collect the supernatant (soluble fraction) and quantify the amount of the target protein using Western blotting or another suitable method.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the treated and control samples. A shift in the melting curve indicates target engagement.
-
3. Proteomic Profiling for Off-Target Identification (Activity-Based Protein Profiling - ABPP)
ABPP is a powerful technique to identify the cellular targets of covalent inhibitors.
-
Materials:
-
An alkyne- or azide-functionalized analog of cis-Tranylcypromine (probe).
-
Cells of interest.
-
Lysis buffer.
-
Click chemistry reagents (e.g., biotin-azide or biotin-alkyne, copper catalyst, ligand).
-
Streptavidin beads.
-
Buffers for washing and elution.
-
Mass spectrometer.
-
-
Procedure:
-
Probe Synthesis: Synthesize an analog of cis-Tranylcypromine containing a bioorthogonal handle (alkyne or azide) that does not significantly alter its activity.
-
Cell Treatment: Treat cells with the probe. A competitive experiment where cells are pre-treated with the parent cis-Tranylcypromine can be included to identify specific targets.
-
Lysis: Lyse the cells to obtain the proteome.
-
Click Chemistry: Perform a click reaction to attach a reporter tag (e.g., biotin) to the probe-labeled proteins.
-
Enrichment: Use streptavidin beads to enrich the biotin-tagged proteins.
-
Digestion: Digest the enriched proteins into peptides (e.g., with trypsin).
-
Mass Spectrometry: Analyze the peptide mixture by LC-MS/MS to identify the proteins that were labeled by the probe.
-
Data Analysis: Compare the protein profiles from the probe-treated and control/competed samples to identify specific off-targets.[8][9]
-
Visualizations
Caption: On- and potential off-target pathways of cis-Tranylcypromine.
Caption: Workflow for troubleshooting unexpected experimental outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. Tranylcypromine - Wikipedia [en.wikipedia.org]
- 3. Mapping in vivo target interaction profiles of covalent inhibitors using chemical proteomics with label-free quantification | Springer Nature Experiments [experiments.springernature.com]
- 4. Tranylcypromine specificity for monoamine oxidase is limited by promiscuous protein labelling and lysosomal trapping - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitory effects of the monoamine oxidase inhibitor tranylcypromine on the cytochrome P450 enzymes CYP2C19, CYP2C9, and CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibitory Effects of the Monoamine Oxidase Inhibitor Tranylcypromine on the Cytochrome P450 Enzymes CYP2C19, CYP2C9, and CYP2D6 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pure Diastereomers of a Tranylcypromine-Based LSD1 Inhibitor: Enzyme Selectivity and In-Cell Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mapping in vivo target interaction profiles of covalent inhibitors using chemical proteomics with label-free quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Lysosomal Trapping of cis-Tranylcypromine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the lysosomal trapping of cis-Tranylcypromine (cis-TCP) in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is lysosomal trapping and why is it relevant for cis-Tranylcypromine (cis-TCP)?
A1: Lysosomal trapping, also known as lysosomal sequestration, is a phenomenon where certain chemical compounds accumulate within lysosomes, which are acidic organelles within cells. This occurs with lipophilic, weakly basic compounds. These compounds can cross cellular membranes in their neutral state but become protonated and trapped within the acidic environment of the lysosome (pH 4.5-5.0).
Cis-TCP, a monoamine oxidase (MAO) inhibitor, is a weakly basic compound and is therefore susceptible to lysosomal trapping. This is significant because MAOs, the therapeutic targets of cis-TCP, are located on the outer mitochondrial membrane. Sequestration of cis-TCP in lysosomes reduces its effective concentration at the site of action, potentially leading to an underestimation of its potency and efficacy in cellular assays.
Q2: What are the physicochemical properties of cis-Tranylcypromine that make it prone to lysosomal trapping?
Q3: How can I determine if lysosomal trapping of cis-TCP is occurring in my cellular assay?
A3: Several experimental approaches can be used to investigate the lysosomal trapping of cis-TCP:
-
Indirect Measurement using LysoTracker™ Red: This fluorescent dye specifically accumulates in acidic organelles like lysosomes. If cis-TCP is also accumulating in lysosomes, it will compete with LysoTracker Red, leading to a decrease in the fluorescent signal. This can be quantified using fluorescence microscopy or a plate reader.
-
Direct Measurement by LC-MS/MS: The concentration of cis-TCP in cell lysates can be measured in the presence and absence of a lysosomal function inhibitor, such as Bafilomycin A1 or Chloroquine. An increase in the cytosolic concentration of cis-TCP in the presence of these inhibitors is a strong indicator of lysosomal trapping.
-
Subcellular Fractionation: This technique allows for the isolation of different cellular organelles, including lysosomes. The concentration of cis-TCP in the lysosomal fraction can then be directly measured, typically by LC-MS/MS.
Q4: What are the consequences of ignoring the lysosomal trapping of cis-TCP in my experiments?
-
Inaccurate Potency Determination: The IC50 or EC50 values determined in cellular assays may be artificially high, as a significant portion of the compound is not reaching its target.
-
Misinterpretation of Structure-Activity Relationships (SAR): Modifications to a compound that alter its basicity or lipophilicity can affect its degree of lysosomal trapping, confounding the interpretation of SAR data.
-
Poor In Vitro-In Vivo Correlation: Cellular assays that do not account for lysosomal trapping may not accurately predict the in vivo efficacy of the compound, where pharmacokinetic and tissue distribution properties play a significant role.
Troubleshooting Guide
This guide addresses common issues encountered during cellular assays with cis-Tranylcypromine that may be related to lysosomal trapping.
| Observed Problem | Potential Cause | Recommended Solution |
| Higher than expected IC50/EC50 values for cis-TCP in cellular assays compared to biochemical assays. | Lysosomal trapping is reducing the effective concentration of cis-TCP at the mitochondrial target (MAO). | 1. Co-incubate with a lysosomal de-acidifying agent: Use a non-toxic concentration of a weak base like ammonium chloride (NH4Cl) or a more specific V-ATPase inhibitor like Bafilomycin A1 to neutralize the lysosomal pH and prevent trapping. 2. Perform a LysoTracker™ Red competition assay: Confirm that cis-TCP is indeed accumulating in lysosomes. 3. Directly measure intracellular concentrations: Use LC-MS/MS to quantify cis-TCP levels in the presence and absence of a lysosomal inhibitor. |
| High variability in experimental results between different cell lines. | Cell lines can differ in the number, size, and acidity of their lysosomes, leading to varying degrees of cis-TCP trapping. | 1. Characterize the lysosomal compartment: Use LysoTracker™ Red to assess the lysosomal content of the cell lines being used. 2. Normalize to intracellular concentration: If possible, measure the intracellular concentration of cis-TCP in each cell line to account for differences in accumulation. |
| Poor correlation between the cellular activity of cis-TCP analogs and their physicochemical properties (LogP, pKa). | The degree of lysosomal trapping is influencing the observed cellular activity, confounding the structure-activity relationship. | 1. Systematically evaluate lysosomal trapping: For each analog, perform a LysoTracker™ Red competition assay or direct measurement of accumulation. 2. Incorporate a lysosomal trapping parameter into your SAR analysis. |
| Unexpected cytotoxicity observed at higher concentrations of cis-TCP. | Saturation of the lysosomal trapping mechanism could lead to a sudden increase in the free cytosolic concentration of cis-TCP, causing off-target effects. Lysosomal membrane permeabilization could also be a factor. | 1. Assess cell viability in the presence and absence of lysosomal inhibitors: This can help determine if the cytotoxicity is related to lysosomal accumulation. 2. Monitor lysosomal integrity: Use assays that measure lysosomal membrane permeabilization. |
Data Presentation
Table 1: Physicochemical Properties of cis-Tranylcypromine
| Property | Value | Source |
| Molecular Formula | C₉H₁₁N | PubChem CID: 6971118 |
| Molecular Weight | 133.19 g/mol | PubChem CID: 6971118 |
| XLogP3 (Computed) | 1.5 | PubChem CID: 6971118 |
| pKa (Experimental) | Not readily available in searched literature. As a primary amine, it is expected to be a weak base. | - |
Note: The lack of a precise experimental pKa value for cis-Tranylcypromine is a limitation. The pKa is a critical parameter for accurately predicting the extent of ion trapping in lysosomes. Researchers should consider experimentally determining this value for their specific experimental conditions.
Experimental Protocols
Protocol 1: Indirect Assessment of Lysosomal Trapping using LysoTracker™ Red Competition Assay
Objective: To indirectly determine if cis-Tranylcypromine accumulates in lysosomes by measuring its ability to compete with the lysosome-specific fluorescent dye, LysoTracker™ Red.
Materials:
-
Cells of interest (adherent or suspension)
-
Cell culture medium
-
cis-Tranylcypromine
-
LysoTracker™ Red DND-99 (e.g., from Thermo Fisher Scientific)
-
Fluorescence microscope or microplate reader with appropriate filters (Excitation/Emission ~577/590 nm)
-
Control compounds: Chloroquine (positive control for lysosomal trapping), Verapamil (negative control)
Procedure:
-
Cell Seeding: Seed cells in a suitable format (e.g., 96-well plate for plate reader analysis or chamber slides for microscopy) and allow them to adhere and grow to the desired confluency.
-
Compound Preparation: Prepare a stock solution of cis-Tranylcypromine and serial dilutions in cell culture medium.
-
Treatment: Remove the culture medium and add the medium containing different concentrations of cis-TCP or control compounds. Incubate for a predetermined time (e.g., 1-2 hours) at 37°C.
-
LysoTracker™ Red Staining: Add LysoTracker™ Red to each well at a final concentration of 50-100 nM and incubate for 30 minutes at 37°C.
-
Washing: Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS).
-
Analysis:
-
Microscopy: Capture fluorescent images of the cells. A decrease in red fluorescence in cis-TCP treated cells compared to untreated controls indicates competition and thus lysosomal trapping.
-
Plate Reader: Measure the fluorescence intensity in each well. Plot the fluorescence intensity against the concentration of cis-TCP to determine an IC50 value for LysoTracker™ Red displacement.
-
Protocol 2: Direct Assessment of Lysosomal Trapping by LC-MS/MS
Objective: To directly quantify the amount of cis-Tranylcypromine that is trapped in lysosomes.
Materials:
-
Cells of interest
-
Cell culture medium
-
cis-Tranylcypromine
-
Bafilomycin A1 (V-ATPase inhibitor) or Chloroquine
-
Cell lysis buffer
-
LC-MS/MS system
Procedure:
-
Cell Seeding and Treatment: Seed cells in multi-well plates. Treat the cells with cis-Tranylcypromine in the presence or absence of a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1 or 50 µM Chloroquine) for a specific duration.
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.
-
Sample Preparation: Collect the cell lysates and prepare them for LC-MS/MS analysis. This may involve protein precipitation and supernatant collection.
-
LC-MS/MS Analysis: Quantify the concentration of cis-Tranylcypromine in the cell lysates.
-
Data Analysis: Compare the intracellular concentration of cis-TCP in cells treated with and without the lysosomal inhibitor. A significantly higher concentration in the inhibitor-treated group indicates that cis-TCP was trapped in the lysosomes.
Mandatory Visualizations
Caption: Workflow for investigating the lysosomal trapping of cis-Tranylcypromine.
Caption: Mechanism of ion trapping of cis-Tranylcypromine in the lysosome.
Caption: Simplified pathway of MAO inhibition by cis-Tranylcypromine.
Technical Support Center: Overcoming Poor Solubility of cis-Tranylcypromine for In Vivo Studies
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with the poor solubility of cis-tranylcypromine in preparation for in vivo studies. The following troubleshooting guides and frequently asked questions (FAQs) provide practical solutions and detailed experimental protocols to help you successfully formulate this compound for your research needs.
Frequently Asked Questions (FAQs)
Q1: Why is my cis-tranylcypromine difficult to dissolve?
A1: cis-Tranylcypromine, like many small molecule drugs, can exhibit poor aqueous solubility in its free base form. This is often due to its chemical structure. While forming a salt, such as a hydrochloride or sulfate salt, can improve aqueous solubility, challenges may still arise depending on the pH, concentration, and presence of other ions in the formulation vehicle.
Q2: What are the initial steps I should take to improve the solubility of cis-tranylcypromine?
A2: Start with simple formulation strategies before moving to more complex systems. Initially, attempt to dissolve the compound by adjusting the pH of the vehicle. Since cis-tranylcypromine is an amine, it will be more soluble in acidic conditions. If pH adjustment is insufficient or not suitable for your experimental design, consider using co-solvents.
Q3: What are the most common formulation strategies for poorly soluble amine-containing compounds like cis-tranylcypromine?
A3: Several strategies can be employed, ranging from simple to complex. The most common approaches include:
-
pH adjustment: Lowering the pH of the aqueous vehicle.
-
Co-solvents: Using a mixture of water and a water-miscible organic solvent.
-
Cyclodextrin complexation: Encapsulating the drug molecule within a cyclodextrin.
-
Lipid-based formulations: Dissolving the drug in oils, surfactants, and co-solvents.
Q4: When should I consider using a more advanced formulation like a lipid-based system?
A4: If simpler methods like pH adjustment and co-solvents fail to provide a stable solution at the desired concentration, or if they are not well-tolerated in vivo, it is appropriate to explore more advanced formulations. Lipid-based systems, such as Self-Emulsifying Drug Delivery Systems (SEDDS), can significantly enhance the oral bioavailability of poorly soluble drugs.[1]
Troubleshooting Guides
Issue 1: Precipitation of cis-Tranylcypromine Hydrochloride in Aqueous Solution
Potential Cause: The pH of your solution may be too high (neutral or alkaline), causing the less soluble free base to precipitate. The concentration of the compound may also exceed its solubility limit in the chosen vehicle.[2]
Solutions:
-
pH Adjustment: Ensure the pH of your vehicle is acidic (e.g., pH 2-4) to maintain the protonated and more soluble form of the amine.
-
Dilution: Attempt to prepare a more dilute solution to see if the compound remains in solution.
-
Co-solvents: Introduce a water-miscible co-solvent to increase the solubilizing capacity of your vehicle.
Issue 2: Low and Variable Bioavailability After Oral Administration
Potential Cause: Poor dissolution of the compound in the gastrointestinal (GI) tract is a likely cause. Even if the compound is solubilized in the dosing vehicle, it may precipitate upon contact with the higher pH of the intestinal fluid.
Solutions:
-
Formulation Optimization: Employ formulation strategies that maintain the drug in a solubilized state in the GI tract. Cyclodextrin complexation and lipid-based formulations are effective for this purpose.
-
Particle Size Reduction: While more complex, reducing the particle size of the solid compound (micronization or nanosizing) can increase the surface area for dissolution.[3]
Data Presentation: Comparison of Formulation Strategies
| Formulation Strategy | Advantages | Disadvantages | Key Considerations |
| pH Adjustment | Simple and cost-effective. | May not be suitable for all routes of administration; potential for precipitation upon pH change in vivo. | Ensure the chosen pH is physiologically tolerable. |
| Co-solvents | Easy to prepare; can significantly increase solubility. | Potential for toxicity depending on the co-solvent and concentration used. | Select biocompatible co-solvents and use the minimum amount necessary. |
| Cyclodextrin Complexation | Enhances solubility and can improve stability.[4] | Can be more expensive; requires specific experimental procedures to form the complex. | Choose the appropriate type and concentration of cyclodextrin. |
| Lipid-Based Formulations (e.g., SEDDS) | Can significantly improve oral bioavailability by presenting the drug in a solubilized state.[1][5] | More complex to develop and characterize; potential for GI side effects. | Requires screening of oils, surfactants, and co-surfactants. |
Experimental Protocols
Protocol 1: Preparation of a Cyclodextrin Inclusion Complex
Objective: To enhance the aqueous solubility of cis-tranylcypromine by forming an inclusion complex with a cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD).
Materials:
-
cis-Tranylcypromine (or its hydrochloride salt)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Purified water or a suitable buffer
-
Magnetic stirrer and stir bar
-
Vortex mixer
-
0.22 µm syringe filter
Methodology:
-
Prepare a solution of HP-β-CD in water or buffer at a desired concentration (e.g., 10-40% w/v).
-
Slowly add the cis-tranylcypromine powder to the cyclodextrin solution while stirring continuously.
-
Continue stirring the mixture at room temperature for 24-48 hours to allow for complex formation. The solution should become clear.
-
If any undissolved material remains, the solution can be gently warmed (e.g., to 40-50°C) and sonicated for short periods to aid dissolution.
-
Once a clear solution is obtained, filter it through a 0.22 µm syringe filter to remove any potential particulates before in vivo administration.
Protocol 2: Development of a Self-Emulsifying Drug Delivery System (SEDDS)
Objective: To formulate cis-tranylcypromine in a lipid-based system to improve its solubility and oral absorption.
Materials:
-
cis-Tranylcypromine
-
Oil (e.g., Labrafac™ Lipophile WL 1349, Capryol™ 90)
-
Surfactant (e.g., Kolliphor® EL, Tween® 80)
-
Co-surfactant/Co-solvent (e.g., Transcutol® HP, PEG 400)
-
Glass vials
-
Magnetic stirrer and stir bar
Methodology:
-
Excipient Screening: Determine the solubility of cis-tranylcypromine in various oils, surfactants, and co-surfactants to identify the components with the highest solubilizing capacity.
-
Ternary Phase Diagram Construction: Based on the screening results, construct a ternary phase diagram to identify the range of oil, surfactant, and co-surfactant concentrations that form a stable emulsion upon dilution with water.
-
Formulation Preparation: a. Select a ratio of oil, surfactant, and co-surfactant from the self-emulsifying region of the phase diagram. b. Accurately weigh the selected components into a glass vial. c. Heat the mixture to approximately 40°C to decrease viscosity and facilitate mixing. d. Add the pre-weighed cis-tranylcypromine to the mixture and stir until it is completely dissolved.
-
Characterization: a. Self-Emulsification Assessment: Add a small amount of the formulation to water and observe the formation of a microemulsion. b. Droplet Size Analysis: Measure the droplet size of the resulting emulsion using a suitable particle size analyzer.
Visualizations
Signaling Pathway of Tranylcypromine
Caption: Mechanism of action of tranylcypromine as a monoamine oxidase inhibitor.
Troubleshooting Workflow for Poor Solubility
Caption: A stepwise approach to troubleshooting the poor solubility of cis-tranylcypromine.
Experimental Workflow for SEDDS Development
Caption: Workflow for the development of a Self-Emulsifying Drug Delivery System (SEDDS).
References
- 1. Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. oatext.com [oatext.com]
- 5. Lipid-Based Nanoformulations for Drug Delivery: An Ongoing Perspective - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing hERG Inhibition in Novel Tranylcypromine Analogs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working on novel tranylcypromine analogs. The focus is on minimizing off-target hERG channel inhibition, a critical step in ensuring cardiac safety.
Frequently Asked Questions (FAQs)
Q1: Why is hERG inhibition a major concern for tranylcypromine analogs?
A1: Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel can delay cardiac repolarization, leading to QT interval prolongation on an electrocardiogram. This can increase the risk of a life-threatening ventricular arrhythmia called Torsades de Pointes (TdP). As many drug candidates are discontinued due to hERG liability, early assessment and mitigation are crucial for the successful development of novel tranylcypromine analogs.
Q2: What are the primary methods for assessing hERG inhibition?
A2: The gold standard for assessing hERG inhibition is the manual whole-cell patch-clamp electrophysiology assay .[1][2] This technique provides the most sensitive and accurate measurement of a compound's effect on hERG channel currents. For higher throughput screening, automated patch-clamp systems and thallium flux assays are commonly used.[3][4][5] Thallium flux assays are a functional, fluorescence-based method that can be adapted for high-throughput screening in 96, 384, or even 1536-well plate formats.[4][6][7]
Q3: What are the key structural features of tranylcypromine analogs that may contribute to hERG inhibition?
A3: While a definitive pharmacophore for hERG inhibition is complex, certain molecular features are commonly associated with increased risk. These include the presence of a basic nitrogen atom, high lipophilicity (LogP), and specific aromatic features. For tranylcypromine analogs, modifications to the phenyl ring and the cyclopropylamine moiety can significantly impact hERG activity.[8][9][10] For instance, reducing the basicity of amine groups and optimizing lipophilicity are common strategies to mitigate hERG risk.[11]
Troubleshooting Guides
Manual & Automated Patch-Clamp Assays
Q: I am observing significant rundown of the hERG current during my patch-clamp experiment. What could be the cause and how can I fix it?
A: Current rundown, a gradual decrease in current amplitude over time, is a common issue in patch-clamp experiments.
-
Possible Causes:
-
Cell health: Poor cell viability or excessive passage number can lead to unstable recordings.
-
Internal solution composition: Lack of ATP or GTP in the internal solution can lead to rundown.
-
Seal instability: A poor giga-ohm seal between the patch pipette and the cell membrane can result in current drift.
-
Channel subtype: Some cell lines expressing hERG may have more inherent current stability issues.
-
-
Troubleshooting Steps:
-
Optimize Cell Culture: Use cells at a low passage number and ensure they are healthy and 70-90% confluent before plating for experiments.
-
Internal Solution: Supplement your internal solution with Mg-ATP (typically 2-5 mM) and GTP (typically 0.1-0.3 mM) to support cellular metabolism.
-
Improve Seal Formation: Ensure optimal pipette shape and fire-polishing. Apply gentle suction to form a high-resistance seal (>1 GΩ).
-
Monitor Seal Resistance: Continuously monitor the seal resistance throughout the experiment. If it drops, the recording should be discarded.
-
Perforated Patch: Consider using the perforated patch-clamp technique (e.g., with amphotericin B or gramicidin) to maintain the integrity of the intracellular environment and reduce rundown.
-
Q: My dose-response curve for a known hERG inhibitor is shifted to the right compared to literature values in my automated patch-clamp system. What's happening?
A: A rightward shift in the IC50 value indicates that a higher concentration of the compound is needed to achieve the same level of inhibition, suggesting reduced apparent potency.
-
Possible Causes:
-
Compound adsorption: "Sticky" compounds with high lipophilicity can adsorb to the plastic tubing and well plates of automated systems, reducing the effective concentration that reaches the cells.[12]
-
Precipitation: Poorly soluble compounds may precipitate out of solution, especially at higher concentrations.[13][14]
-
Assay temperature: hERG channel kinetics and drug binding can be temperature-dependent.[15]
-
-
Troubleshooting Steps:
-
Use Low-Binding Plates: Utilize polypropylene or other low-adhesion plates for compound storage and dilution.
-
Include Surfactants: Adding a small amount of a surfactant like Pluronic F-68 or BSA to the extracellular solution can help prevent compound adsorption.[13][14]
-
Check Solubility: Visually inspect your compound solutions for any signs of precipitation, especially at the highest concentrations. Consider using a solvent with better solubilizing properties if compatible with the assay.
-
Control Temperature: Ensure your experiments are conducted at a consistent and physiologically relevant temperature (e.g., 35-37°C).[15]
-
System Priming: Prime the fluidics of the automated patch-clamp system with the compound solution before application to the cells to saturate binding sites.
-
Thallium Flux Assays
Q: I am seeing a low signal-to-background ratio in my thallium flux assay. How can I improve it?
A: A low signal-to-background ratio can make it difficult to accurately determine compound activity.
-
Possible Causes:
-
Low hERG expression: The cell line may not be expressing a sufficient number of functional hERG channels on the cell surface.
-
Suboptimal dye loading: The fluorescent dye may not be loaded into the cells efficiently.
-
Cell viability: Unhealthy cells will not respond robustly to the stimulus.
-
Quenching issues: In homogeneous assays, the extracellular quencher may not be functioning optimally.
-
-
Troubleshooting Steps:
-
Verify Cell Line: Confirm the expression and functionality of the hERG channel in your stable cell line using a positive control hERG blocker with a known IC50.
-
Optimize Dye Loading: Adjust the concentration of the FluxOR™ dye and the loading time and temperature according to the manufacturer's protocol.[4][6]
-
Ensure Cell Health: Plate cells at an optimal density and allow sufficient time for attachment and recovery before the assay.
-
Optimize Quencher Concentration: If using an extracellular quencher, titrate its concentration to achieve maximal quenching of the extracellular dye without affecting cell viability.[6]
-
Check Stimulation Buffer: Ensure the potassium and thallium concentrations in your stimulation buffer are correct to effectively open the hERG channels.
-
Data Presentation
The following table summarizes the in vitro activity of a series of tranylcypromine-derived LSD1 inhibitors against the hERG channel. This data can be used as a reference for structure-activity relationship (SAR) studies aimed at minimizing hERG inhibition.
| Compound | R1 Group | R2 Group | LSD1 kinact/Ki (M-1s-1) | hERG IC50 (µM) |
| S2157 | Phenyl | N-Methylpiperazine | 6000 | ~10 |
| 1 | Phenyl | Piperazine | 2300 | >30 |
| 2 | 4-Fluorophenyl | N-Methylpiperazine | 6000 | 10 |
| 3 | 2-Fluorophenyl | N-Methylpiperazine | 13000 | >30 |
| 4 | 2-Fluoropyridin-3-yl | N-Methylpiperazine | 14000 | >30 |
| 5 | Pyridin-3-yl | N-Methylpiperazine | 16000 | 20 |
| 9 | 2-Fluoropyridin-3-yl | 2,8-Diazaspiro[4.5]decane | 18000 | >30 |
| S1427 | 2-Fluoropyridin-3-yl | (S)-2,8-Diazaspiro[4.5]decane | 18000 | >30 |
Data extracted from: Koda Y, et al. (2022). Design and Synthesis of Tranylcypromine-Derived LSD1 Inhibitors with Improved hERG and Microsomal Stability Profiles. ACS Medicinal Chemistry Letters, 13(5), 848–854.[8]
Experimental Protocols
Manual Whole-Cell Patch-Clamp Protocol for hERG
This protocol outlines the key steps for performing a manual whole-cell patch-clamp assay to measure hERG currents in a stable cell line (e.g., HEK293 or CHO cells).[1][2][16][17][18]
-
Cell Preparation:
-
Culture hERG-expressing cells in appropriate media and conditions.
-
Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.
-
Just before recording, transfer a coverslip to the recording chamber on the microscope stage and perfuse with extracellular solution.
-
-
Solutions:
-
Extracellular Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 Glucose, 10 HEPES. Adjust pH to 7.4 with NaOH.
-
Intracellular Solution (in mM): 130 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 EGTA, 5 Mg-ATP. Adjust pH to 7.2 with KOH.
-
-
Recording:
-
Pull and fire-polish borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with intracellular solution.
-
Approach a single, healthy-looking cell with the pipette and apply gentle positive pressure.
-
Once in contact with the cell, release the positive pressure and apply gentle suction to form a giga-ohm seal (>1 GΩ).
-
Rupture the cell membrane with a brief pulse of suction to achieve the whole-cell configuration.
-
Allow the cell to stabilize for 5-10 minutes before starting the voltage protocol.
-
-
Voltage Protocol:
-
Hold the cell at a potential of -80 mV.
-
Apply a depolarizing step to +20 mV for 1-2 seconds to activate and then inactivate the hERG channels.
-
Repolarize the membrane to -50 mV for 1-2 seconds to elicit the characteristic hERG tail current. This tail current is the primary measurement for assessing hERG block.
-
Repeat this voltage protocol at regular intervals (e.g., every 15 seconds).
-
-
Compound Application:
-
After establishing a stable baseline current, perfuse the recording chamber with the extracellular solution containing the test compound at various concentrations.
-
Allow sufficient time at each concentration for the effect to reach a steady state.
-
Include a vehicle control and a positive control (e.g., E-4031 or dofetilide) in each experiment.
-
-
Data Analysis:
-
Measure the peak amplitude of the hERG tail current.
-
Normalize the current amplitude in the presence of the compound to the baseline current.
-
Plot the percentage of inhibition against the compound concentration and fit the data to the Hill equation to determine the IC50 value.[12]
-
High-Throughput Thallium Flux Assay Protocol
This protocol provides a general workflow for a homogeneous thallium flux assay in a 1536-well plate format.[4][6][19]
-
Cell Plating:
-
Dispense hERG-expressing cells (e.g., U2OS-hERG or HEK293-hERG) into 1536-well black, clear-bottom plates at a density of 1000-2000 cells per well.
-
Incubate the plates at 37°C and 5% CO₂ for 4-18 hours to allow for cell attachment.
-
-
Dye Loading:
-
Add the FluxOR™ loading buffer containing the thallium-sensitive dye to each well.
-
Incubate the plates in the dark at room temperature for 60-90 minutes.
-
-
Compound Addition:
-
Using a pintool or acoustic dispenser, transfer nanoliter volumes of the tranylcypromine analogs (dissolved in DMSO) and control compounds to the assay plates.
-
Incubate at room temperature for 10-20 minutes.
-
-
Stimulation and Detection:
-
Add the stimulation buffer containing thallium and potassium to all wells to activate the hERG channels.
-
Immediately begin measuring the fluorescence intensity (e.g., at 480 nm excitation and 540 nm emission) using a kinetic plate reader (e.g., FDSS or FLIPR).
-
Record data for 2-3 minutes at 1-second intervals.
-
-
Data Analysis:
-
Calculate the change in fluorescence in response to the stimulus for each well.
-
Normalize the response in the presence of the compound to the vehicle control wells.
-
Plot the percent inhibition against compound concentration and fit the data to a four-parameter Hill equation to determine the IC50.[19]
-
Visualizations
References
- 1. Manual whole-cell patch-clamping of the HERG cardiac K+ channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aragen.com [aragen.com]
- 3. Early identification of hERG liability in drug discovery programs by automated patch clamp - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 5. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]
- 6. A new homogeneous high-throughput screening assay for profiling compound activity on the human ether-a-go-go-related gene channel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design and Synthesis of Tranylcypromine-Derived LSD1 Inhibitors with Improved hERG and Microsomal Stability Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Tranylcypromine-based LSD1 Inhibitors: Structure-Activity Relationship, Antiproliferative Effect in Leukemias and Gene Target Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. drughunter.com [drughunter.com]
- 12. dstc.jp [dstc.jp]
- 13. Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. reactionbiology.com [reactionbiology.com]
- 18. Manual Whole-Cell Patch Clamp Assay For Screening NCE's Against Voltage Gated Ion-Channels [outsourcedpharma.com]
- 19. mdpi.com [mdpi.com]
Technical Support Center: Dose-Response Curve Optimization for cis-Tranylcypromine in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cis-Tranylcypromine in vitro. Our goal is to help you optimize your dose-response experiments and address common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary in vitro targets of cis-Tranylcypromine?
Cis-Tranylcypromine is known to be an inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A) and Monoamine Oxidases (MAO-A and MAO-B).[][2][3] LSD1 is a histone demethylase that plays a crucial role in the regulation of gene expression and is implicated in various cancers.[4][5] MAOs are enzymes that catalyze the oxidative deamination of monoamines, including neurotransmitters like serotonin, dopamine, and norepinephrine.[6][7]
Q2: What are the typical IC50 values for cis-Tranylcypromine against its primary targets?
The half-maximal inhibitory concentration (IC50) values for cis-Tranylcypromine can vary depending on the specific assay conditions. However, published data provides a general range for its activity. It's important to note that much of the literature focuses on the trans-isomer or racemic mixtures. For derivatives of tranylcypromine, the stereochemistry of the cyclopropane ring is crucial for its inhibitory activity against LSD1.[8]
Q3: How should I prepare a stock solution of cis-Tranylcypromine for in vitro assays?
For in vitro assays, cis-Tranylcypromine hydrochloride can be dissolved in sterile water or a buffer solution.[9] It is recommended to prepare a concentrated stock solution, from which serial dilutions can be made for your dose-response curve. Stock solutions are generally stable for up to one week when stored appropriately.[9] Always ensure the compound is fully dissolved before preparing your dilutions.
Q4: What are some common issues encountered when generating a dose-response curve for cis-Tranylcypromine?
Common issues include high variability between replicates, a shallow or flat dose-response curve, and a lower than expected potency. These issues can stem from a variety of factors including inaccurate pipetting, reagent instability, suboptimal assay conditions, and compound-specific properties like solubility and stability in the assay medium.[10]
Troubleshooting Guides
Problem 1: High Variability Between Replicate Wells
High variability in your dose-response data can obscure the true effect of cis-Tranylcypromine.
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Plating | - Ensure a homogenous cell suspension before and during plating. - Use appropriate pipetting techniques to minimize variability in the number of cells seeded per well. |
| Edge Effects | - Avoid using the outer wells of the microplate for experimental samples. - Fill the outer wells with sterile media or PBS to create a humidity barrier.[10] |
| Inaccurate Pipetting | - Regularly calibrate pipettes. - Use reverse pipetting for viscous solutions. - Ensure consistent pipette tip immersion depth. |
| Compound Precipitation | - Visually inspect drug dilutions for any signs of precipitation before adding them to the cells. - If precipitation is observed, sonication or gentle warming may help to redissolve the compound.[10] |
Problem 2: Shallow or Flat Dose-Response Curve
A shallow or flat curve suggests that cis-Tranylcypromine is not producing the expected inhibitory effect in your assay.
| Possible Cause | Troubleshooting Steps |
| Incorrect Concentration Range | - Ensure that the concentration range of cis-Tranylcypromine used is appropriate to capture the full dose-response, including the upper and lower plateaus. |
| Degraded Compound | - Prepare fresh dilutions of cis-Tranylcypromine from a stock solution for each experiment. - Avoid repeated freeze-thaw cycles of the stock solution.[10] |
| Suboptimal Assay Conditions | - Verify that the assay buffer, pH, and temperature are optimal for the target enzyme (LSD1 or MAO). - Ensure that the substrate concentration is appropriate (typically at or below the Km for competitive inhibitors). |
| Inactive Enzyme | - Confirm the activity of your LSD1 or MAO enzyme using a known positive control inhibitor. |
Problem 3: High Background Signal
A high background signal can mask the inhibitory effects of cis-Tranylcypromine and reduce the dynamic range of your assay.
| Possible Cause | Troubleshooting Steps |
| Contaminated Reagents | - Use fresh, high-quality reagents and sterile technique to avoid microbial contamination. |
| Autofluorescence of Compound | - At higher concentrations, cis-Tranylcypromine or its vehicle (e.g., DMSO) may contribute to the signal. Run a control with the compound in the absence of the enzyme or cells to assess its intrinsic fluorescence/absorbance. |
| Cell Health | - Ensure cells are healthy and in the logarithmic growth phase. Unhealthy or dying cells can release interfering substances.[11] |
| Non-specific Binding | - Consider including a detergent (e.g., Tween-20) in your assay buffer to reduce non-specific binding of the compound to the plate or other components. |
Quantitative Data
The following table summarizes the reported in vitro inhibitory activity of Tranylcypromine and its derivatives. Note that values can vary based on the specific assay conditions and the form of the compound used (e.g., cis- vs. trans-isomer, specific salt).
| Target | Compound | IC50 / Ki | Reference |
| LSD1 | Tranylcypromine (racemic) | < 2 µM | [] |
| LSD1 | Tranylcypromine Derivative (S,1R,2S) | 0.36 µM | [8] |
| LSD1 | Tranylcypromine Derivative (R,1R,2S) | 0.39 µM | [8] |
| MAO-A | Tranylcypromine | 2.3 µM | [12] |
| MAO-B | Tranylcypromine | 0.95 µM | [12] |
Experimental Protocols
LSD1 Inhibition Assay (Peroxidase-Coupled Method)
This protocol is adapted from a commonly used method to measure LSD1 activity.[3][12]
Materials:
-
Human recombinant LSD1 enzyme
-
H3K4me1 peptide substrate
-
Horseradish peroxidase (HRP)
-
10-acetyl-3,7-dihydroxyphenoxazine (ADHP)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
cis-Tranylcypromine stock solution
-
96-well black microplate
-
Microplate reader with fluorescence capabilities
Procedure:
-
Prepare Reagents:
-
Prepare serial dilutions of cis-Tranylcypromine in assay buffer.
-
Prepare a solution of LSD1 enzyme in assay buffer.
-
Prepare a solution of HRP in assay buffer.
-
Prepare a solution of ADHP in a suitable solvent (e.g., DMSO) and then dilute in assay buffer.
-
Prepare the H3K4me1 peptide substrate in assay buffer.
-
-
Assay Setup (in a 96-well plate):
-
Inhibitor Wells: Add assay buffer, LSD1 enzyme, HRP, ADHP, and your cis-Tranylcypromine dilutions.
-
100% Activity Wells (Positive Control): Add assay buffer, LSD1 enzyme, HRP, ADHP, and vehicle (the solvent used for your compound).
-
Background Wells (Negative Control): Add assay buffer, HRP, and ADHP (no enzyme or substrate).
-
-
Initiate the Reaction:
-
Add the H3K4me1 peptide substrate to all wells except the background wells.
-
-
Incubation:
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.
-
-
Measurement:
-
Measure the fluorescence at an excitation wavelength of 530-540 nm and an emission wavelength of 585-595 nm.
-
-
Data Analysis:
-
Subtract the average fluorescence of the background wells from all other wells.
-
Calculate the percent inhibition for each concentration of cis-Tranylcypromine relative to the 100% activity control.
-
Plot the percent inhibition versus the logarithm of the cis-Tranylcypromine concentration and fit the data to a suitable dose-response model to determine the IC50 value.
-
Visualizations
References
- 2. Design and Synthesis of Tranylcypromine-Derived LSD1 Inhibitors with Improved hERG and Microsomal Stability Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CHROMATIN PROTEOMICS DISSECTS THE MECHANISM OF ACTION OF LSD1 INHIBITORS IN ACUTE PROMYELOCYTIC LEUKEMIA [air.unimi.it]
- 4. Tranylcypromine-derived LSD1 inhibitors: Synthetic strategies, structure-activity relationships, and anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The highs and lows of monoamine oxidase as molecular target in cancer: an updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Redefining differential roles of MAO-A in dopamine degradation and MAO-B in tonic GABA synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pure Diastereomers of a Tranylcypromine-Based LSD1 Inhibitor: Enzyme Selectivity and In-Cell Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. japsonline.com [japsonline.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. 2.7.2. In vitro LSD1 enzymatic activity [bio-protocol.org]
- 12. Tranylcypromine-Based LSD1 Inhibitors as Useful Agents to Reduce Viability of - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of cis-Tranylcypromine Delivery for CNS Studies
Welcome to the technical support center for the research and development of cis-Tranylcypromine for Central Nervous System (CNS) applications. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in their studies.
Disclaimer: The majority of available research has been conducted on racemic tranylcypromine (a mixture of cis and trans isomers) or the trans-isomer. Data specifically on the cis-isomer is limited. The information provided herein is based on the available literature and should be adapted and validated for specific experimental contexts.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Tranylcypromine in the CNS?
A1: Tranylcypromine is a non-selective and irreversible inhibitor of monoamine oxidase (MAO), an enzyme responsible for the breakdown of monoamine neurotransmitters.[1][2] By inhibiting both MAO-A and MAO-B, tranylcypromine increases the synaptic availability of key neurotransmitters such as serotonin, norepinephrine, and dopamine, which is believed to be the primary mechanism for its antidepressant and anxiolytic effects.[2]
Q2: Are there other known mechanisms of action for Tranylcypromine in the CNS?
A2: Yes, beyond MAO inhibition, tranylcypromine is also known to inhibit Lysine-Specific Demethylase 1 (LSD1), an enzyme involved in histone modification and gene expression.[1] This action has implications for its potential use in oncology and may contribute to its neurological effects.[1] Additionally, some studies suggest that tranylcypromine can influence neuroinflammatory pathways. For instance, it has been shown to modulate the TLR4/ERK/STAT3 signaling pathway in microglial cells.
Q3: What are the key pharmacokinetic parameters of Tranylcypromine?
A3: Following oral administration, tranylcypromine is rapidly absorbed, reaching peak plasma concentrations within 1-2 hours.[1] It has a relatively short plasma half-life of about 2.5 hours.[1] However, due to the irreversible inhibition of MAO, its pharmacodynamic effects are long-lasting, extending for several days to weeks as the body needs to synthesize new enzyme.[1]
Q4: What is "lysosomal trapping" and how might it affect Tranylcypromine's efficacy?
A4: Lysosomal trapping is a phenomenon where a drug accumulates in the lysosomes of cells. Studies have shown that tranylcypromine can be subject to significant lysosomal trapping.[3] This is a crucial consideration as the primary targets, MAO-A and MAO-B, are located on the outer mitochondrial membrane.[3] This trapping can reduce the effective concentration of the drug at its intended site of action.[3] Co-administration with lysosomotropic agents like chloroquine has been shown to reduce this trapping, though this approach carries the risk of severe side effects.[3]
Q5: Are there strategies to improve the blood-brain barrier (BBB) penetration of Tranylcypromine?
A5: While tranylcypromine itself crosses the BBB, research into enhancing CNS delivery for this and other molecules is ongoing. General strategies that could be explored for cis-tranylcypromine include the use of nanocarriers like liposomes or polymeric nanoparticles, which can be designed to target specific receptors at the BBB for enhanced transport.[4] Another approach is intranasal delivery, which may allow for direct nose-to-brain transport, bypassing the BBB to some extent.[5] Specific formulations of cis-tranylcypromine for enhanced CNS delivery are not yet well-documented in the literature.
Troubleshooting Guides
Inconsistent Behavioral Results in Rodent Models
Problem: High variability in behavioral responses (e.g., locomotor activity, anxiety-like behavior) is observed between animals in the same treatment group.
| Potential Cause | Troubleshooting/Optimization Steps |
| Animal Heterogeneity | Ensure all animals are of the same strain, sex, and age from a consistent and reliable vendor. |
| Environmental Stress | Standardize the testing environment, including lighting, temperature, and background noise. Allow for a proper habituation period to the testing room and apparatus before drug administration. |
| Circadian Rhythm | Conduct all behavioral testing at the same time of day to minimize the influence of circadian variations. |
| Dose Variability | Verify the accuracy of dose calculations and the consistency of administration volumes. Perform a dose-response study to identify the optimal dose for your specific experimental conditions. |
| Biphasic Drug Effects | Be aware that tranylcypromine can have biphasic effects on motor activity, with an initial depressant effect followed by a stimulant effect several hours later. Carefully time behavioral testing in relation to drug administration. |
Unexpected Side Effects in Animal Models
Problem: Animals exhibit adverse effects such as hypertensive crisis, serotonin syndrome, or neurotoxicity.
| Potential Cause | Mitigation Strategies |
| Interaction with Diet | Ensure a tyramine-free diet for the animals, as tyramine can induce a hypertensive crisis in the presence of MAO inhibitors. |
| Interaction with Other Compounds | Avoid co-administration of serotonergic agents (e.g., SSRIs) to prevent serotonin syndrome. A sufficient washout period is necessary when switching between drug classes. |
| Dose-Dependent Neurotoxicity | High concentrations of tranylcypromine have been shown to induce apoptosis and impair the growth of neural tissues in cerebral organoid models.[6] Conduct dose-ranging studies to determine the therapeutic window and avoid toxic doses. |
Variability in CNS Drug Concentration
Problem: Inconsistent or lower-than-expected concentrations of cis-Tranylcypromine in brain tissue samples.
| Potential Cause | Troubleshooting/Optimization Steps |
| Drug Solution Instability | Prepare fresh dosing solutions for each experiment. Assess the stability of cis-Tranylcypromine in the chosen vehicle under the storage conditions. |
| Administration Technique | Ensure proper and consistent administration technique (e.g., intraperitoneal injection, oral gavage) by well-trained personnel. For oral gavage, verify correct placement of the gavage tube. |
| Tissue Harvesting and Processing | Standardize the protocol for brain tissue harvesting, homogenization, and extraction to minimize variability. Ensure rapid processing and proper storage of samples to prevent degradation. |
| Lysosomal Trapping | As mentioned in the FAQs, lysosomal trapping can reduce the effective concentration of the drug in the cytoplasm and mitochondria.[3] This is an inherent property of the molecule that should be considered when interpreting results. |
Quantitative Data Summary
The following tables summarize available pharmacokinetic data for tranylcypromine. Note that this data is primarily for the racemic mixture or the individual trans-isomers, as specific data for the cis-isomer is scarce.
Table 1: Pharmacokinetic Parameters of Racemic Tranylcypromine (Oral Administration)
| Parameter | Value | Reference |
| Time to Peak Plasma Concentration (Tmax) | 1 - 2 hours | [1] |
| Plasma Half-life (t1/2) | ~2.5 hours | [1] |
| Bioavailability | ~50% | [1] |
Table 2: Pharmacokinetics of Tranylcypromine Enantiomers in Healthy Subjects (Oral Administration)
| Enantiomer | AUC (ng·h/mL) after Racemate (20 mg) | AUC (ng·h/mL) after Single Enantiomer (10 mg) | Reference |
| (-)-tranylcypromine | 197 | 130 | [7] |
| (+)-tranylcypromine | 26 | 28 | [7] |
AUC: Area under the curve
Experimental Protocols
Protocol 1: Intraperitoneal (IP) Injection of Tranylcypromine in Mice
Materials:
-
Tranylcypromine sulfate
-
Sterile saline (0.9% NaCl) or other appropriate vehicle
-
1 mL syringes
-
26-27 gauge needles
-
70% ethanol
-
Animal scale
Procedure:
-
Dose Preparation:
-
Calculate the required amount of Tranylcypromine based on the desired dose (e.g., 0.5 - 15 mg/kg) and the weight of the animals.
-
Dissolve the Tranylcypromine sulfate in sterile saline to the final desired concentration. Ensure the solution is clear and free of particulates. Prepare fresh daily.
-
-
Animal Handling and Dosing:
-
Weigh the mouse to determine the precise injection volume. The maximum recommended injection volume is 10 µL/g of body weight.
-
Restrain the mouse securely by grasping the loose skin over the shoulders and neck.
-
Turn the mouse so the ventral side is facing up and tilt the head downwards.
-
Wipe the injection site in the lower right abdominal quadrant with 70% ethanol.
-
Insert the needle at a 30-degree angle into the lower right quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Gently aspirate to ensure no blood or other fluid is drawn into the syringe.
-
If aspiration is clear, inject the solution slowly and steadily.
-
Withdraw the needle and return the mouse to its cage.
-
Observe the animal for any signs of distress for at least 10 minutes post-injection.
-
Protocol 2: Brain Tissue Harvesting and Processing for HPLC Analysis
Materials:
-
Surgical scissors and forceps
-
Dry ice
-
Microfuge tubes
-
Cold 0.1 M perchloric acid
-
Probe sonicator or tissue homogenizer
-
Refrigerated centrifuge
-
0.45 µM microcentrifuge filter tubes
-
HPLC vials
Procedure:
-
Tissue Collection:
-
Following the experimental endpoint, euthanize the animal via an approved method (e.g., cervical dislocation or CO2 asphyxiation).
-
Rapidly decapitate the animal and dissect the brain on a cold surface.
-
Isolate the brain region of interest (e.g., frontal cortex, hippocampus).
-
Immediately freeze the tissue sample in a pre-labeled microfuge tube on dry ice. Samples can be stored at -80°C.
-
-
Sample Preparation for HPLC:
-
To the frozen tissue sample, add approximately 10 times the sample weight of cold 0.1 M perchloric acid.
-
Immediately homogenize the sample using a probe sonicator or other tissue homogenizer until no visible tissue clumps remain. Keep the sample on ice during this process.
-
Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant into a new tube, avoiding the pellet.
-
Filter the supernatant through a 0.45 µM microcentrifuge filter tube by centrifuging at 5,000 x g for 5 minutes at 4°C.
-
Transfer the filtrate to an HPLC vial for analysis.
-
Visualizations: Signaling Pathways and Experimental Workflows
References
- 1. Tranylcypromine - Wikipedia [en.wikipedia.org]
- 2. Tranylcypromine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Tranylcypromine specificity for monoamine oxidase is limited by promiscuous protein labelling and lysosomal trapping - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polymeric Nanocarrier-Based Drug Formulations for Enhancing Nose-to-Brain Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Research Portal [ourarchive.otago.ac.nz]
- 6. Frontiers | Tranylcypromine Causes Neurotoxicity and Represses BHC110/LSD1 in Human-Induced Pluripotent Stem Cell-Derived Cerebral Organoids Model [frontiersin.org]
- 7. Monoamine Oxidase-B Inhibitor Reduction in Pro-Inflammatory Cytokines Mediated by Inhibition of cAMP-PKA/EPAC Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and mitigating impurities in cis-Tranylcypromine Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cis-Tranylcypromine Hydrochloride. The information is designed to help identify and mitigate impurities that may be encountered during synthesis, purification, and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in this compound?
A1: Common impurities in this compound can be categorized as process-related impurities, which arise during synthesis, and degradation products that form during storage.[1] The most prevalent impurity is its diastereomer, trans-Tranylcypromine Hydrochloride. Other notable impurities include:
-
Process-Related Impurities:
-
Stereoisomeric Impurities:
-
trans-Tranylcypromine Hydrochloride (trans-isomer)
-
Enantiomers of cis-Tranylcypromine (R,S)- and (S,R)-isomers, if a specific enantiomer is desired.
-
Q2: How are these impurities typically formed?
A2: The formation of these impurities is often linked to the synthetic pathway. For instance, the synthesis of the cyclopropane ring can result in a mixture of cis and trans isomers. The ratio of these isomers can be influenced by the reagents and reaction conditions. Hydrazide impurities may be formed from side reactions involving hydrazine derivatives if they are used in the synthesis. Cinnamylamine can be a precursor or a byproduct from an incomplete cyclopropanation reaction.
Q3: What are the regulatory guidelines for controlling these impurities?
A3: Regulatory agencies such as the FDA and EMA have stringent guidelines for the control of impurities in active pharmaceutical ingredients (APIs). The International Council for Harmonisation (ICH) provides guidelines (Q3A/B/C/D) on impurities in new drug substances, products, residual solvents, and elemental impurities. It is essential to identify and quantify impurities and to set appropriate specifications based on safety and efficacy data. For stereoisomeric impurities, regulatory bodies require their concentration to be determined and controlled.[3]
Troubleshooting Guides
HPLC Analysis Troubleshooting
Q1: I am observing peak tailing for the cis-Tranylcypromine peak in my reverse-phase HPLC analysis. What could be the cause and how can I fix it?
A1: Peak tailing for amine-containing compounds like cis-Tranylcypromine is a common issue in reverse-phase HPLC. It is often caused by secondary interactions between the basic amine group and acidic silanol groups on the silica-based stationary phase.[4][5]
Troubleshooting Steps:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (typically to pH 2-3) will protonate the silanol groups, reducing their interaction with the protonated amine.[5]
-
Increase Buffer Strength: A higher buffer concentration (e.g., 25-50 mM) can help to mask the residual silanol groups.[6]
-
Use a Different Column: Consider using a column with a highly deactivated stationary phase or an end-capped column to minimize silanol interactions. For highly polar amines, a Hydrophilic Interaction Liquid Chromatography (HILIC) column might be more suitable.
-
Check for Column Overload: Injecting a sample that is too concentrated can lead to peak tailing. Try diluting your sample and re-injecting to see if the peak shape improves.[6]
Q2: I am having difficulty separating the cis- and trans-isomers of Tranylcypromine Hydrochloride. What HPLC conditions should I try?
A2: The separation of diastereomers like cis- and trans-Tranylcypromine can be challenging.
Recommendations:
-
Chiral Stationary Phase: A chiral HPLC column is often the most effective way to separate stereoisomers. A crown-ether based chiral stationary phase has been shown to be effective for the resolution of tranylcypromine enantiomers and can likely be adapted for diastereomer separation.[2]
-
Reverse-Phase with Ion-Pairing: A reverse-phase C18 or C8 column with an ion-pairing reagent in the mobile phase can enhance the separation of the isomers.
-
Method Optimization: Systematically optimize the mobile phase composition (e.g., organic modifier content, buffer concentration, and pH) and temperature to improve resolution.
Impurity Mitigation Troubleshooting
Q1: My synthesis of this compound results in a high percentage of the trans-isomer. How can I improve the isomeric purity?
A1: The selective synthesis of the cis-isomer can be difficult. Mitigation strategies focus on both the synthetic process and post-synthesis purification.
Mitigation Strategies:
-
Stereoselective Synthesis: Explore synthetic routes that favor the formation of the cis-isomer. This may involve the use of specific catalysts or directing groups.
-
Fractional Crystallization: The cis- and trans-isomers may have different solubilities in certain solvents, allowing for their separation by fractional crystallization of the free base or a salt form.[7]
-
Preparative Chromatography: For high-purity requirements, preparative HPLC or supercritical fluid chromatography (SFC) can be used to separate the isomers.
Q2: How can I remove hydrazide impurities from my final product?
A2: Hydrazide impurities can often be removed through purification techniques that exploit differences in chemical properties.
Purification Methods:
-
Extraction: Differences in the basicity of the amine product and the hydrazide impurity may allow for separation through liquid-liquid extraction at a controlled pH.
-
Chromatography: Column chromatography (e.g., silica gel) with an appropriate solvent system can effectively separate the more polar hydrazide impurity from the desired product.
-
Recrystallization: Recrystallization from a suitable solvent system can also be effective in removing impurities with different solubility profiles.
Data Presentation
Table 1: Common Impurities in this compound
| Impurity Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Impurity Type |
| trans-Tranylcypromine HCl | 1986-47-6 | C₉H₁₂ClN | 169.65 | Stereoisomer |
| cis-2-Phenylcyclopropanecarbohydrazide | 17364-52-2 | C₁₀H₁₂N₂O | 176.22 | Process-Related |
| trans-2-Phenylcyclopropanecarbohydrazide | 14561-40-1 | C₁₀H₁₂N₂O | 176.22 | Process-Related |
| (E)-3-Phenylprop-2-en-1-amine HCl | 17480-08-9 | C₉H₁₂ClN | 169.65 | Process-Related |
Experimental Protocols
Protocol 1: HPLC Method for the Analysis of cis- and trans-Tranylcypromine Isomers
This protocol is a starting point and may require optimization for your specific instrumentation and sample matrix.
-
Column: Chiral stationary phase column (e.g., Crownpak CR(+))
-
Mobile Phase: 0.1 N Perchloric acid containing 12% methanol[2]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 23 °C[2]
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
Protocol 2: Purification of cis-Tranylcypromine by Fractional Crystallization
This is a general procedure that needs to be adapted based on the specific salt form and solvent system.
-
Dissolve the mixture of cis- and trans-Tranylcypromine salt in a minimal amount of a suitable hot solvent (e.g., methanol, ethanol, or isopropanol).[7]
-
Slowly cool the solution to allow for the crystallization of the less soluble isomer.
-
Filter the crystals and wash with a small amount of cold solvent.
-
Analyze the purity of the crystals and the mother liquor by HPLC.
-
Repeat the crystallization process with the enriched fraction to achieve the desired purity.
Visualizations
Caption: Workflow for the identification and mitigation of impurities.
Caption: Troubleshooting guide for HPLC peak tailing.
References
- 1. Tranylcypromine Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 2. Direct separation of tranylcypromine enantiomers and their profile in an atypical depressive patient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of New Stereoisomeric Drugs | FDA [fda.gov]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. uhplcs.com [uhplcs.com]
- 6. gmpinsiders.com [gmpinsiders.com]
- 7. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to cis- and trans-Tranylcypromine in LSD1 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the inhibitory activities of cis- and trans-tranylcypromine against Lysine-Specific Demethylase 1 (LSD1). The information presented is supported by experimental data from peer-reviewed literature to aid in research and drug development decisions in the fields of oncology and epigenetics.
Introduction to LSD1 and Tranylcypromine
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a critical role in transcriptional regulation by removing methyl groups from histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2). Its dysregulation is implicated in various cancers, making it a compelling therapeutic target. Tranylcypromine (TCP), a clinically used monoamine oxidase (MAO) inhibitor, is also a known irreversible inhibitor of LSD1. TCP exists as two stereoisomers based on the relative orientation of the phenyl and amino groups on the cyclopropane ring: cis and trans. This guide focuses on the comparative efficacy of these two isomers in LSD1 inhibition.
Comparative Efficacy: cis- vs. trans-Tranylcypromine
Several potent trans-tranylcypromine-based LSD1 inhibitors have advanced into clinical trials, further highlighting the therapeutic importance of this particular stereochemistry.
Quantitative Data on LSD1 Inhibition
The following table summarizes the available quantitative data for the LSD1 inhibitory activity of racemic trans-tranylcypromine and some of its derivatives.
| Compound | Target | IC50 (µM) | Notes | Source |
| trans-Tranylcypromine (racemic) | LSD1 | 21.0 | Parent compound | [1] |
| Lsd1-IN-24 (a trans-TCP derivative) | LSD1 | 0.247 | A more selective and potent derivative | [2] |
| Compound 12u (a trans-TCP derivative) | LSD1 | 0.0253 | A potent derivative | [1] |
Signaling Pathways Involving LSD1
LSD1 is a critical regulator in several signaling pathways implicated in cancer and development. Its inhibition can therefore have wide-ranging cellular effects.
Experimental Protocols
Biochemical Assay for LSD1 Inhibition (HRP-Coupled Assay)
This assay is a common method for determining the in vitro potency of LSD1 inhibitors.
Principle: The demethylation of a histone H3K4me2 peptide substrate by LSD1 produces hydrogen peroxide (H₂O₂). In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a chromogenic substrate like Amplex Red to produce a fluorescent product, which can be quantified.
Reagents:
-
Recombinant human LSD1/CoREST enzyme complex
-
LSD1 substrate (e.g., biotinylated H3K4me2 peptide)
-
Horseradish peroxidase (HRP)
-
Amplex Red reagent
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5)
-
Test compounds (cis- and trans-tranylcypromine) dissolved in DMSO
Procedure:
-
Add assay buffer, HRP, and Amplex Red to the wells of a 96-well plate.
-
Add the test compounds at various concentrations.
-
Initiate the reaction by adding the LSD1/CoREST enzyme complex and the H3K4me2 peptide substrate.
-
Incubate the plate at room temperature, protected from light.
-
Measure the fluorescence at an excitation of ~530-560 nm and an emission of ~590 nm.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Assay for LSD1 Target Engagement
This assay measures the ability of an LSD1 inhibitor to modulate the levels of histone methylation or the expression of LSD1 target genes in a cellular context.
Principle: Inhibition of LSD1 in cells leads to an accumulation of its substrates, such as H3K4me2, and can alter the expression of LSD1-regulated genes. These changes can be detected by Western blotting or quantitative PCR (qPCR), respectively.
Procedure:
-
Cell Culture and Treatment:
-
Culture a relevant cancer cell line (e.g., THP-1 for acute myeloid leukemia) in appropriate media.
-
Seed the cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 72 hours). Include a vehicle control (DMSO).
-
-
For Western Blotting (Histone Marks):
-
Lyse the treated cells and extract proteins.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against H3K4me2 and a loading control (e.g., total Histone H3).
-
Incubate with an HRP-conjugated secondary antibody and detect the signal using chemiluminescence.
-
-
For qPCR (Gene Expression):
-
Isolate total RNA from the treated cells.
-
Synthesize cDNA using reverse transcriptase.
-
Perform qPCR using primers for an LSD1 target gene (e.g., NOTCH3) and a housekeeping gene for normalization.
-
Analyze the relative gene expression levels.
-
Conclusion
The available scientific literature strongly indicates that trans-tranylcypromine is a more potent inhibitor of LSD1 than cis-tranylcypromine. This is reflected in the extensive development of trans-tranylcypromine derivatives as clinical candidates for cancer therapy. For researchers and drug developers, focusing on the trans stereoisomer of tranylcypromine as a scaffold for novel LSD1 inhibitors is a more promising strategy. The experimental protocols provided in this guide offer a framework for the continued evaluation and development of such compounds.
References
A Comparative Analysis of cis-Tranylcypromine and Selective LSD1 Inhibitors: A Guide for Researchers
For researchers and professionals in drug development, the nuanced landscape of Lysine-Specific Demethylase 1 (LSD1) inhibitors presents both opportunities and challenges. This guide provides a detailed, objective comparison of the non-selective inhibitor Tranylcypromine, with a special focus on its cis-isomer, against modern selective LSD1 inhibitors, supported by experimental data and methodologies.
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a critical role in transcriptional regulation by removing mono- and di-methyl groups from histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2). Its overexpression is implicated in a variety of cancers, making it an attractive therapeutic target.
Tranylcypromine (TCP), a clinically used monoamine oxidase (MAO) inhibitor, is also a known irreversible inhibitor of LSD1.[1] However, its utility as a specific LSD1-targeting agent is limited by its dual activity against MAOs. Tranylcypromine exists as a racemic mixture of two trans-enantiomers, but the user's query specifically concerns the cis-isomer. While data on the parent cis-Tranylcypromine is scarce, studies on its derivatives have shown that the cis-conformation is indeed compatible with LSD1 inhibition. For instance, a cis-4-bromo-2,5-difluoro-phenylcyclopropylamine derivative has demonstrated potent LSD1 inhibition with a Ki of 0.094 μM.[2]
This guide will first address the available data on cis-Tranylcypromine derivatives and then provide a broader comparative analysis of the well-characterized trans-Tranylcypromine and a selection of modern, highly selective LSD1 inhibitors.
Quantitative Comparison of Inhibitor Performance
The following tables summarize key quantitative data for Tranylcypromine and several selective LSD1 inhibitors, offering a direct comparison of their biochemical potency and selectivity.
Table 1: Biochemical Potency Against LSD1
| Compound | Type | LSD1 IC50/Ki | Source |
| trans-Tranylcypromine (TCP) | Irreversible, Non-selective | ~5.6 µM (IC50) | [1] |
| cis-4-Br-2,5-F2-PCPA (S1024) | Irreversible | 0.094 µM (Ki) | [2] |
| ORY-1001 (Iadademstat) | Irreversible, Selective | 18 nM (IC50) | [3] |
| GSK-2879552 | Irreversible, Selective | 24.53 nM (IC50) | [4] |
| SP-2577 (Seclidemstat) | Reversible, Selective | 13 nM (IC50) | [5] |
| Lsd1-IN-24 | Reversible, Selective | 0.247 µM (IC50) | [1] |
| LTM-1 | Reversible, Selective | 2.11 nM (IC50) | [4] |
Table 2: Selectivity Profile
| Compound | LSD1 IC50/Ki | MAO-A IC50/Inhibition | MAO-B IC50/Inhibition | LSD2 IC50/Ki | Source |
| trans-Tranylcypromine (TCP) | ~5.6 µM | Potent inhibitor | Potent inhibitor | Weakly active | [1][6] |
| cis-4-Br-2,5-F2-PCPA (S1024) | 0.094 µM | Not reported | Not reported | 8.4 µM | [2] |
| ORY-1001 (Iadademstat) | 18 nM | >1000-fold selective vs. MAOs | >1000-fold selective vs. MAOs | Not reported | [3] |
| GSK-2879552 | 24.53 nM | >1000-fold selective vs. MAOs | >1000-fold selective vs. MAOs | >2370-fold selective vs. LSD2 | [4] |
| LTM-1 | 2.11 nM | Not reported | Not reported | >2370-fold selective vs. LSD2 | [4] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding. The following diagrams, generated using Graphviz, illustrate the LSD1 signaling pathway and a typical experimental workflow for assessing LSD1 inhibitors.
Caption: LSD1-mediated transcriptional repression and its inhibition.
Caption: Workflow for determining the IC50 of LSD1 inhibitors.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to rigorous scientific inquiry. Below are methodologies for key assays cited in this guide.
LSD1 Peroxidase-Coupled Enzymatic Assay
This assay measures the hydrogen peroxide (H₂O₂) produced as a byproduct of the LSD1 demethylation reaction.
Principle: LSD1-catalyzed demethylation of its substrate (e.g., H3K4me2 peptide) generates H₂O₂. In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a chromogenic or fluorogenic substrate (e.g., Amplex Red) to produce a quantifiable signal.
Materials:
-
Recombinant human LSD1/CoREST complex
-
H3(1-21)K4me2 peptide substrate
-
Horseradish peroxidase (HRP)
-
Amplex Red reagent
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 50 mM NaCl, 1 mM DTT
-
Test inhibitors (cis-Tranylcypromine, selective inhibitors)
-
96-well black plates
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test inhibitors in DMSO and then dilute in Assay Buffer.
-
In a 96-well plate, add 50 µL of a reaction mixture containing Assay Buffer, HRP, and Amplex Red to each well.
-
Add 25 µL of the H3 peptide substrate to each well.
-
Add 5 µL of the diluted test inhibitor or vehicle control (DMSO) to the respective wells.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction by adding 20 µL of the LSD1 enzyme solution.
-
Immediately measure the fluorescence (Excitation: 540 nm; Emission: 590 nm) kinetically for 30-60 minutes at 37°C using a microplate reader.
-
Calculate the initial reaction rates and plot against inhibitor concentration to determine the IC50 value.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay determines the effect of an LSD1 inhibitor on the proliferation and viability of cancer cell lines.
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method to determine the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
Materials:
-
Cancer cell line of interest (e.g., MV4-11 for AML)
-
Complete cell culture medium
-
Test inhibitors
-
DMSO (vehicle control)
-
96-well clear-bottom plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO₂.
-
Prepare serial dilutions of the test inhibitors in complete medium. Include a vehicle control (DMSO).
-
Add 100 µL of the medium containing the different concentrations of the inhibitor or vehicle control to the wells.
-
Incubate the plate for 72-96 hours at 37°C and 5% CO₂.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Chromatin Immunoprecipitation (ChIP) Assay
ChIP is used to investigate the interaction of LSD1 with specific genomic regions and the effect of inhibitors on histone methylation at these sites.
Principle: Proteins are cross-linked to DNA in living cells, the chromatin is then sheared, and the protein of interest (LSD1) is immunoprecipitated using a specific antibody. The associated DNA is then purified and analyzed by qPCR to determine the enrichment of specific genomic loci.
Materials:
-
Cells treated with an LSD1 inhibitor or vehicle
-
Formaldehyde for cross-linking
-
Glycine to quench cross-linking
-
Lysis and sonication buffers
-
Anti-LSD1 antibody or anti-H3K4me2 antibody
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
qPCR primers for target gene promoters
Procedure:
-
Cross-link proteins to DNA by adding formaldehyde directly to the cell culture medium.
-
Quench the reaction with glycine.
-
Harvest and lyse the cells to isolate the nuclei.
-
Shear the chromatin by sonication to an average size of 200-1000 bp.
-
Immunoprecipitate the chromatin overnight with an antibody specific to LSD1 or a histone mark of interest (e.g., H3K4me2).
-
Capture the antibody-chromatin complexes with Protein A/G magnetic beads.
-
Wash the beads to remove non-specific binding.
-
Elute the chromatin from the beads and reverse the cross-links.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the immunoprecipitated DNA.
-
Perform qPCR using primers for specific gene promoters known to be regulated by LSD1 to quantify the enrichment.
Conclusion
While the non-selective inhibitor Tranylcypromine has been instrumental in validating LSD1 as a therapeutic target, its clinical utility is hampered by off-target effects on MAOs.[1] The exploration of cis-Tranylcypromine derivatives reveals that this stereochemical configuration is tolerated for LSD1 inhibition and can yield potent inhibitors.[2] However, the development of highly potent and selective LSD1 inhibitors, both irreversible and reversible, represents a significant advancement in the field. These newer agents offer a more precise tool for dissecting the specific roles of LSD1 in various disease models and hold greater promise for targeted therapeutic interventions, particularly in oncology. The data and protocols presented in this guide are intended to equip researchers with the necessary information to make informed decisions in their pursuit of novel epigenetic therapies.
References
- 1. Pure Diastereomers of a Tranylcypromine-Based LSD1 Inhibitor: Enzyme Selectivity and In-Cell Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. trans-2-Phenylcyclopropylamine is a mechanism-based inactivator of the histone demethylase LSD1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure–Activity Relationship and In Silico Evaluation of cis- and trans-PCPA-Derived Inhibitors of LSD1 and LSD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Validating the Neuroprotective Effects of cis-Tranylcypromine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective effects of cis-Tranylcypromine (TCP) against other established monoamine oxidase (MAO) inhibitors, including phenelzine, selegiline, and rasagiline. The information presented is supported by experimental data from peer-reviewed studies, with detailed methodologies for key experiments to facilitate reproducibility and further investigation.
Executive Summary
cis-Tranylcypromine, a non-selective and irreversible inhibitor of both monoamine oxidase-A (MAO-A) and monoamine oxidase-B (MAO-B), has demonstrated significant neuroprotective properties in various preclinical models of neurodegenerative diseases.[1][2][3] Beyond its canonical role as an MAO inhibitor, TCP's neuroprotective effects are also attributed to its activity as an inhibitor of lysine-specific demethylase 1 (LSD1), highlighting a dual mechanism of action. This guide evaluates TCP's performance in mitigating neuronal apoptosis and oxidative stress, key pathological features of neurodegeneration, and compares it with other MAO inhibitors known for their neuroprotective potential.
Comparative Analysis of Neuroprotective Efficacy
The following tables summarize quantitative data from in vitro studies, offering a comparative overview of the neuroprotective effects of cis-Tranylcypromine and alternative MAO inhibitors. It is important to note that experimental conditions such as cell lines, neurotoxin concentrations, and treatment durations may vary between studies, which should be considered when making direct comparisons.
Table 1: Efficacy in Preventing Neuronal Apoptosis
| Compound | Cell Model | Neurotoxic Insult | Concentration Range | Key Apoptotic Marker(s) | Observed Effect |
| cis-Tranylcypromine | Rat Cortical Neurons | Oxygen-Glucose Deprivation | 0.1 - 10 µM | DNA Fragmentation | At 0.1 µM, reduced apoptotic cells by ~50%; at 10 µM, significantly enhanced DNA fragmentation.[4] |
| Phenelzine | Molt-4 Cells | N/A (spontaneous) | 5 - 20 µM | Apoptotic Rate, Bax/Bcl-2, Caspase-3 | Dose-dependent increase in apoptosis; at 20 µM, apoptotic rate was 56.37±4.26%.[5] |
| Selegiline | Rat Neural Stem Cells | Hydrogen Peroxide (125 µM) | 10 - 40 µM | Apoptosis and Necrosis | 20 µM selegiline significantly decreased apoptotic cells from 67.84±3.91% to 30.10±1.48%.[6] |
| Rasagiline | SH-SY5Y Cells | Peroxynitrite (from SIN-1) | Not specified | Apoptotic DNA Damage (Comet Assay) | Dose-dependent reduction in DNA damage.[7] |
| Rasagiline | PC12 Cells | Serum Deprivation | 0.1 - 10 µM | Caspase-3 and PARP cleavage | Inhibition of cleavage and activation of procaspase-3 and PARP.[8] |
Table 2: Efficacy in Mitigating Oxidative Stress
| Compound | Cell/Tissue Model | Oxidative Stressor | Concentration Range | Key Oxidative Stress Marker(s) | Observed Effect |
| cis-Tranylcypromine | BV2 Microglial Cells | Lipopolysaccharide (LPS) | 5 µM | Pro-inflammatory Cytokines (IL-1β, IL-6) | Significantly reduced LPS-induced IL-1β and IL-6 mRNA levels.[9] |
| Phenelzine | Isolated Rat Brain Cortical Mitochondria | 4-Hydroxynonenal (4-HNE) (30 µM) | 3 - 30 µM | Mitochondrial Respiration (Complex I & II) | At 10 µM and 30 µM, significantly protected mitochondrial function.[10] |
| Phenelzine | Isolated Rat Brain Cortical Mitochondria | Acrolein (ACR) (3 µM) | 3 - 30 µM | Mitochondrial Respiration (Complex I & II) | At 30 µM, significantly protected mitochondrial function.[10] |
| Selegiline | Rat Neural Stem Cells | Hydrogen Peroxide (125 µM) | 20 µM | Cell Viability | Increased cell viability from 29.66±2.04% to 64.4±2.17%.[6] |
| Rasagiline | PC12 Cells | Oxygen-Glucose Deprivation/Reoxygenation | 3 - 10 µM | Reactive Oxygen Species (ROS) | Reduced ROS production by 15%.[11][12] |
Signaling Pathways in Neuroprotection
The neuroprotective mechanisms of cis-Tranylcypromine and its alternatives involve the modulation of several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways.
Caption: Neuroprotective signaling pathways of cis-Tranylcypromine.
References
- 1. Overview of the Neuroprotective Effects of the MAO-Inhibiting Antidepressant Phenelzine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective effects of the monoamine oxidase inhibitor tranylcypromine and its amide derivatives against Aβ(1-42)-induced toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ptfarm.pl [ptfarm.pl]
- 5. [Effect of phenelzine on the proliferation, apoptosis and histone methylation and acetylation of Molt-4 cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroprotective effects of selegiline on rat neural stem cells treated with hydrogen peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Rasagiline retards apoptosis via multiple protection mechanisms [rasagiline.com]
- 9. The MAO Inhibitor Tranylcypromine Alters LPS- and Aβ-Mediated Neuroinflammatory Responses in Wild-type Mice and a Mouse Model of AD - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phenelzine Protects Brain Mitochondrial Function In Vitro and In Vivo following Traumatic Brain Injury by Scavenging the Reactive Carbonyls 4-Hydroxynonenal and Acrolein Leading to Cortical Histological Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Rasagiline Exerts Neuroprotection towards Oxygen–Glucose-Deprivation/Reoxygenation-Induced GAPDH-Mediated Cell Death by Activating Akt/Nrf2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of cis-Tranylcypromine Enantiomers in Monoamine Oxidase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the enantiomers of cis-tranylcypromine as inhibitors of monoamine oxidase (MAO), an enzyme crucial in the metabolism of monoamine neurotransmitters. Tranylcypromine is a well-established, non-selective, and irreversible inhibitor of both MAO-A and MAO-B isoforms.[] While the commercially available drug is a racemic mixture of trans-enantiomers, research into the stereospecificity of its isomers is critical for understanding its pharmacological profile and for the development of more selective therapeutic agents.
One study on cis-cyclopropylamines as mechanism-based inhibitors of monoamine oxidases explored derivatives of this class and reported potent MAO-B inhibition with a cis-N-benzyl-2-methoxycyclopropylamine, highlighting the potential of cis-isomers as selective inhibitors.[4][5] This particular derivative was found to be over 20-fold more effective than tranylcypromine (referring to the trans-racemate).[4][5]
Quantitative Data on MAO Inhibition
Due to the lack of specific data for the cis-enantiomers, the following table presents the reported inhibitory concentrations for racemic trans-tranylcypromine for contextual understanding.
| Compound | Target | IC50 / Ki | Notes |
| Racemic trans-Tranylcypromine | MAO-A | KI = 242 µM (for LSD1, with kinact/KI 2.4-fold higher for MAO-A) | Irreversible, mechanism-based inhibitor.[6] |
| MAO-B | kinact/KI value 16-fold higher than for LSD1 | Irreversible, mechanism-based inhibitor.[6] |
Note: This table does not contain data for the cis-enantiomers of tranylcypromine as it was not available in the reviewed literature.
Experimental Protocols
The determination of the inhibitory potency of compounds against MAO-A and MAO-B is typically performed using in vitro enzyme inhibition assays. A common method is a fluorometric assay that measures the production of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed oxidation of a substrate.
Fluorometric Monoamine Oxidase (MAO) Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against MAO-A and MAO-B.
Principle: The enzymatic activity of MAO is quantified by measuring the production of H₂O₂. In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a fluorescent probe (e.g., Amplex Red) to produce a highly fluorescent product (resorufin). The rate of increase in fluorescence is directly proportional to MAO activity. A decrease in this rate in the presence of an inhibitor indicates its potency.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO substrate (e.g., p-tyramine for both MAO-A and MAO-B, or a specific substrate for each isoform)
-
Fluorescent probe (e.g., Amplex Red)
-
Horseradish peroxidase (HRP)
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Test compounds ((+)-cis-tranylcypromine and (-)-cis-tranylcypromine) dissolved in a suitable solvent (e.g., DMSO)
-
Positive controls (e.g., clorgyline for MAO-A, selegiline for MAO-B)
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of MAO enzymes, substrates, fluorescent probe, HRP, and test compounds at desired concentrations in the assay buffer.
-
Inhibitor Pre-incubation: Add a small volume of the test compound dilutions or positive controls to the wells of the 9-well plate.
-
Enzyme Addition: Add the MAO enzyme solution to the wells containing the test compounds and controls.
-
Pre-incubation: Incubate the plate for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate and fluorescent probe/HRP mixture to all wells.
-
Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity kinetically (e.g., every minute for 30 minutes) at the appropriate excitation and emission wavelengths (e.g., ~530-545 nm excitation and ~590 nm emission for Amplex Red).
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each concentration of the inhibitor.
-
Normalize the rates relative to the control (no inhibitor) to determine the percentage of inhibition.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Signaling Pathways and Experimental Workflows
The inhibition of MAO by tranylcypromine leads to an increase in the concentration of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine in the synaptic cleft. This enhancement of monoaminergic neurotransmission is the primary mechanism behind its therapeutic effects.
Diagram of the MAO Inhibition Signaling Pathway
Caption: Inhibition of MAO by cis-tranylcypromine enantiomers increases monoamine levels.
Experimental Workflow for MAO Inhibition Assay
Caption: Workflow for determining the IC50 of cis-tranylcypromine enantiomers.
References
- 2. Tranylcypromine isomers and Parkinson's disease: new aspects of an old drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tranylcypromine stereoisomers, monoaminergic neurotransmission and behavior. A minireview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.lancaster-university.uk [research.lancaster-university.uk]
- 6. trans-2-Phenylcyclopropylamine is a mechanism-based inactivator of the histone demethylase LSD1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Tranylcypromine's Effects in Diverse Cell Lines: A Comparative Guide
Introduction
Tranylcypromine (TCP) is a well-established monoamine oxidase (MAO) inhibitor used in the treatment of depression. Recent research has unveiled its activity as an inhibitor of Lysine-Specific Demethylase 1 (LSD1), opening avenues for its repurposing in oncology and other therapeutic areas. This guide provides a comparative analysis of the effects of trans-tranylcypromine across various human cell lines, supported by experimental data and detailed methodologies. It is important to note that the pharmacologically active and studied isomer is trans-tranylcypromine; the cis-isomer is generally considered inactive. Therefore, this guide focuses on the effects of the trans-isomer, which is commonly referred to as tranylcypromine in the scientific literature.
Quantitative Data Summary
The following tables summarize the quantitative effects of tranylcypromine in different cell lines, providing a basis for cross-validation of its activity.
Table 1: Inhibitory Activity of Tranylcypromine against Target Enzymes
| Enzyme | IC50 (μM) | Notes |
| MAO-A | 2.3[1] | Non-selective, irreversible inhibition. |
| MAO-B | 0.95[1] | Slight preference for MAO-B over MAO-A. |
| LSD1 | 20.7[1] | Irreversible inhibition. |
Table 2: Effects of Tranylcypromine on Various Cancer Cell Lines
| Cell Line | Cancer Type | Effect | Concentration/IC50 |
| LNCaP-LN3 | Prostate Cancer | Increased cell proliferation | 0.5 - 2 mM[2][3] |
| MV4-11 | Acute Myeloid Leukemia | Cell growth inhibition | Sub-micromolar IC50 for some derivatives[4][5] |
| NB4 | Acute Promyelocytic Leukemia | Cell growth inhibition | Sub-micromolar IC50 for some derivatives[4][5] |
| HPAC | Pancreatic Adenocarcinoma | Synergistic growth inhibition with ML385 | 4 mM (in combination)[6] |
| HepG2 | Hepatocellular Carcinoma | Synergistic growth inhibition with ML385 | 1 mM (in combination)[6] |
Table 3: Effects of Tranylcypromine on Neurological and Immune Cell Lines
| Cell Line | Cell Type | Effect | Concentration |
| BV2 | Microglia | No cytotoxicity up to 50 μM.[7] | 1 - 50 μM[7] |
| BV2 | Microglia | Reduced LPS-induced IL-6 levels.[7] | 5 μM[7] |
| BV2 | Microglia | Increased LPS-induced IL-4 mRNA levels.[7] | 5 μM[7] |
| SH-SY5Y | Neuroblastoma | Low enrichment of MAO-A, no MAO-B labeling observed with a TCP-derived probe.[8] | 100 μM (probe) |
| Human Brain Organoids | Mixed Neuronal Cells | Decreased proliferation and induced apoptosis. | 0.1 - 10 μM[9] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
1. Cell Viability and Proliferation Assay (MTT Assay)
This protocol is a standard method for assessing cell viability based on the metabolic activity of cells.[10][11][12][13]
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. The plate is incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: A stock solution of tranylcypromine is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in culture medium to the desired final concentrations. The final solvent concentration should be kept low (typically <0.5%) to avoid toxicity. The treatment medium is added to the cells, and the plate is incubated for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well. The plate is then incubated for 2-4 hours at 37°C to allow viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: The medium containing MTT is carefully removed, and 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% DMF, 16% SDS, and 2% acetic acid) is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.
2. Cytokine Level Measurement (ELISA)
This protocol is used to quantify the concentration of specific cytokines, such as IL-6 and TNF-α, in cell culture supernatants.[7]
-
Sample Collection: BV2 microglial cells are seeded and treated with LPS and/or tranylcypromine as described in the data tables. After the treatment period, the cell culture supernatant is collected.
-
ELISA Procedure: Commercially available ELISA kits for the specific cytokines of interest are used according to the manufacturer's instructions. Briefly, the supernatant is added to wells of a microplate pre-coated with a capture antibody specific for the target cytokine.
-
Detection: After incubation and washing steps, a detection antibody conjugated to an enzyme (e.g., HRP) is added, followed by a substrate solution that produces a colorimetric signal.
-
Data Analysis: The absorbance is measured using a microplate reader, and the concentration of the cytokine in the samples is determined by comparison to a standard curve generated with known concentrations of the recombinant cytokine.
3. Gene Expression Analysis (Quantitative RT-PCR)
This method is used to measure the mRNA levels of specific genes, providing insights into the transcriptional effects of tranylcypromine.
-
RNA Extraction: Total RNA is extracted from the treated and control cells using a commercial RNA isolation kit.
-
Reverse Transcription (RT): The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers or oligo(dT) primers.
-
Quantitative PCR (qPCR): The qPCR is performed using a qPCR instrument, a DNA polymerase, and specific primers for the target genes (e.g., IL-4, BCL-2, NOXA) and a reference (housekeeping) gene (e.g., GAPDH, β-actin). The reaction includes a fluorescent dye (e.g., SYBR Green) that binds to double-stranded DNA, allowing for the quantification of the PCR product in real-time.
-
Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method, where the expression levels are normalized to the reference gene and then compared to the untreated control group.
Mandatory Visualization
Signaling Pathway of Tranylcypromine
Caption: Primary inhibitory targets and downstream effects of Tranylcypromine.
Experimental Workflow for Assessing Cellular Effects
Caption: A generalized workflow for studying the effects of Tranylcypromine in cell lines.
References
- 1. stemcell.com [stemcell.com]
- 2. Effects of the monoamine oxidase inhibitors pargyline and tranylcypromine on cellular proliferation in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Tranylcypromine-based LSD1 Inhibitors: Structure-Activity Relationship, Antiproliferative Effect in Leukemias and Gene Target Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. The MAO Inhibitor Tranylcypromine Alters LPS- and Aβ-Mediated Neuroinflammatory Responses in Wild-type Mice and a Mouse Model of AD - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tranylcypromine specificity for monoamine oxidase is limited by promiscuous protein labelling and lysosomal trapping - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
- 12. texaschildrens.org [texaschildrens.org]
- 13. benchchem.com [benchchem.com]
A Preclinical Comparative Guide: cis-Tranylcypromine Hydrochloride Versus Other Monoamine Oxidase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of cis-tranylcypromine hydrochloride against other prominent monoamine oxidase inhibitors (MAOIs). The information presented is based on available experimental data to assist researchers in making informed decisions for their drug development programs.
Executive Summary
Monoamine oxidase inhibitors (MAOIs) are a class of drugs that exert their therapeutic effects, primarily in the treatment of depression, by inhibiting the monoamine oxidase (MAO) enzymes. This inhibition leads to an increase in the synaptic availability of key monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine. Tranylcypromine is a non-selective, irreversible MAOI that exists as two stereoisomers: cis- and trans-tranylcypromine. While much of the available preclinical and clinical data pertains to the racemic mixture or the trans-isomer, this guide focuses on what is known about the cis-isomer in comparison to other MAOIs.
Data Presentation
In Vitro Monoamine Oxidase (MAO) Inhibition
The following table summarizes the in vitro inhibitory activity of various MAOIs against the two major isoforms of the enzyme, MAO-A and MAO-B. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function.
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity | Reference(s) |
| Tranylcypromine (racemic) | 2.3 | 0.95 | Non-selective | [1][2][3] |
| cis-Tranylcypromine | Data not available | Data not available | Data not available | |
| trans-Tranylcypromine | Data not available | Data not available | Data not available | |
| Phenelzine | Data not available | Data not available | Non-selective | [4] |
| Isocarboxazid | Data not available | Data not available | Non-selective | |
| Selegiline | 23 | 0.051 | MAO-B selective | [2][5] |
| Moclobemide | 1.0 - 6 | >100 - 1000 | MAO-A selective | [1][6] |
Note: Specific IC50 values for this compound could not be definitively identified in the reviewed literature. The data for racemic tranylcypromine is provided as a proxy, but it is crucial to recognize that the individual enantiomers may possess different inhibitory potencies.
Preclinical Behavioral Models of Depression
While specific quantitative data for this compound in common preclinical models of depression is limited, studies on the individual enantiomers of tranylcypromine suggest stereoselective effects on behavior and neurotransmitter systems. The (+)-enantiomer appears to have a more pronounced effect on serotonergic pathways, while the (-)-enantiomer may have a greater impact on catecholaminergic neurotransmission[7][8]. The following table outlines the expected outcomes for a non-selective MAOI like tranylcypromine in these models.
| Preclinical Model | Expected Outcome with effective MAOI treatment |
| Forced Swim Test (FST) | Decreased immobility time |
| Tail Suspension Test (TST) | Decreased immobility time |
| Chronic Mild Stress (CMS) | Reversal of anhedonia (e.g., increased sucrose preference) |
Experimental Protocols
In Vitro MAO Inhibition Assay
A common method to determine the in vitro inhibition of MAO-A and MAO-B is through a fluorometric assay.
Principle: The assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed oxidation of a substrate. The H₂O₂ is then used by horseradish peroxidase (HRP) to oxidize a non-fluorescent substrate into a highly fluorescent product. The fluorescence intensity is directly proportional to the MAO activity.
General Protocol:
-
Enzyme Source: Recombinant human MAO-A and MAO-B are used.
-
Substrate: A suitable substrate for MAO, such as p-tyramine, is used.
-
Inhibitor: A range of concentrations of the test compound (e.g., this compound) are pre-incubated with the MAO enzyme.
-
Reaction: The substrate is added to initiate the enzymatic reaction.
-
Detection: A detection reagent containing HRP and a fluorogenic substrate is added.
-
Measurement: The fluorescence is measured using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: The percentage of inhibition for each concentration of the test compound is calculated, and the IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Forced Swim Test (FST)
The Forced Swim Test is a widely used behavioral test to screen for antidepressant-like activity in rodents.[9][10]
Apparatus: A transparent cylindrical container (e.g., 25 cm diameter, 40-50 cm height) is filled with water (23-25°C) to a depth where the animal cannot touch the bottom with its tail or paws.
Procedure:
-
Acclimation: Animals are brought to the testing room at least 1 hour before the experiment.
-
Pre-test (for rats): On the first day, rats are placed in the cylinder for a 15-minute pre-swim session.
-
Test Session: 24 hours after the pre-test (for rats) or on the test day (for mice), the animals are placed in the water for a 5-6 minute session. The session is typically video-recorded.
-
Behavioral Scoring: The duration of immobility (the time the animal spends floating with only minimal movements to keep its head above water) is scored, usually during the last 4 minutes of the test.
-
Drug Administration: The test compound or vehicle is administered at a specified time before the test session.
Tail Suspension Test (TST)
The Tail Suspension Test is another common behavioral despair model used for screening antidepressant drugs, primarily in mice.[7][8][11]
Apparatus: A horizontal bar is placed at a height from which the mouse can be suspended by its tail without touching any surfaces.
Procedure:
-
Acclimation: Mice are brought to the testing room at least 1 hour before the experiment.
-
Suspension: A piece of adhesive tape is attached to the tail of the mouse, and the mouse is suspended from the horizontal bar.
-
Test Duration: The test typically lasts for 6 minutes and is video-recorded.
-
Behavioral Scoring: The total duration of immobility (the time the mouse hangs passively without any movement) is measured.
-
Drug Administration: The test compound or vehicle is administered at a specified time before the test session.
Chronic Mild Stress (CMS) Model
The Chronic Mild Stress model is a more etiologically relevant model of depression that induces a state of anhedonia in rodents.[12][13][14]
Principle: Animals are exposed to a series of unpredictable, mild stressors over a prolonged period (several weeks). This chronic stress leads to a decrease in the consumption of a palatable sweet solution, which is interpreted as anhedonia.
Procedure:
-
Baseline Sucrose Preference: Before the stress period, the animals' preference for a sucrose solution (e.g., 1%) over water is measured. This is typically done by providing two bottles, one with sucrose solution and one with water, and measuring the consumption from each over a 24-hour period.
-
Stress Regimen: For several weeks (e.g., 4-8 weeks), the animals are subjected to a variable sequence of mild stressors. Examples of stressors include:
-
Stroboscopic lighting
-
Tilted cage (45°)
-
Soiled cage (wet bedding)
-
Reversal of the light/dark cycle
-
Food or water deprivation for a short period
-
Exposure to an empty water bottle
-
-
Sucrose Preference Testing: Sucrose preference is tested weekly to monitor the development of anhedonia.
-
Drug Treatment: Antidepressant treatment is typically initiated after the establishment of anhedonia and continues for several weeks.
-
Outcome Measurement: The primary outcome is the reversal of the decreased sucrose preference in the drug-treated group compared to the vehicle-treated group.
Mandatory Visualization
Signaling Pathway of Monoamine Oxidase Inhibitors
The primary mechanism of action of MAOIs is the inhibition of MAO enzymes, which leads to an increase in the levels of monoamine neurotransmitters in the presynaptic neuron and the synaptic cleft. This, in turn, modulates downstream signaling pathways implicated in mood regulation.
Caption: General signaling pathway of MAOIs leading to increased neurotransmission and downstream effects.
Experimental Workflow for Preclinical Antidepressant Screening
The following diagram illustrates a typical workflow for screening potential antidepressant compounds using in vivo behavioral models.
Caption: A simplified workflow for in vivo screening of antidepressant candidates.
Logical Relationship of MAOI Action
This diagram illustrates the logical flow from MAO inhibition to the therapeutic effect.
Caption: Logical cascade of events following the administration of a monoamine oxidase inhibitor.
References
- 1. apexbt.com [apexbt.com]
- 2. Factsheet on the forced swim test :: Understanding Animal Research [understandinganimalresearch.org.uk]
- 3. researchgate.net [researchgate.net]
- 4. Phase 2 Trial of Monoamine Oxidase Inhibitor Phenelzine in Biochemical Recurrent Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Tail Suspension Test [jove.com]
- 9. Monoamine oxidase inactivation: from pathophysiology to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of Monoamine oxidase A (MAOA) inhibitors on androgen-sensitive and castration-resistant prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 12. An Unpredictable Chronic Mild Stress Protocol for Instigating Depressive Symptoms, Behavioral Changes and Negative Health Outcomes in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The chronic mild stress (CMS) model of depression: History, evaluation and usage - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Unpredictable Chronic Mild Stress Protocol for Inducing Anhedonia in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of cis-Tranylcypromine and its Derivatives as LSD1 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of cis-Tranylcypromine and its derivatives as inhibitors of Lysine-Specific Demethylase 1 (LSD1), a key epigenetic regulator implicated in various cancers. This document summarizes key experimental data, outlines detailed methodologies for relevant assays, and visualizes critical biological pathways and experimental workflows to facilitate informed research and development decisions.
Introduction to LSD1 and Tranylcypromine-Based Inhibitors
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a crucial role in transcriptional regulation by removing mono- and di-methyl groups from histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2).[1] Its overexpression is correlated with poor prognosis in a variety of cancers, making it a promising therapeutic target.[2]
Tranylcypromine (TCP), a clinically used monoamine oxidase (MAO) inhibitor, was one of the first identified inhibitors of LSD1.[3] This discovery has spurred the development of a multitude of TCP derivatives with improved potency and selectivity for LSD1 over other monoamine oxidases.[2][4] These inhibitors typically act irreversibly by forming a covalent adduct with the flavin adenine dinucleotide (FAD) cofactor in the enzyme's active site.[4] While the majority of research has focused on the trans-isomer of tranylcypromine, this guide will also delve into the comparative efficacy of the less explored cis-isomer and its derivatives.
Quantitative Comparison of Inhibitor Potency
The following tables summarize the in vitro potency of cis-Tranylcypromine, its enantiomers, and various derivatives against LSD1 and related enzymes. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function.
| Compound | Target Enzyme | IC50 (μM) | Notes | Reference |
| cis-Tranylcypromine (cPCPA) Enantiomers | ||||
| (+)-cis-2-Phenylcyclopropyl-1-amine HCl | LSD1 | > 500 | Weaker affinity compared to the corresponding trans diastereomers. | [5] |
| (-)-cis-2-Phenylcyclopropyl-1-amine HCl | LSD1 | > 500 | Both enantiomers are covalent inhibitors. | [5] |
| trans-Tranylcypromine (tPCPA) Enantiomers | ||||
| (+)-trans-2-Phenylcyclopropyl-1-amine HCl | LSD1 | 210 | The racemic mixture is a clinically validated antidepressant. | [5] |
| (-)-trans-2-Phenylcyclopropyl-1-amine HCl | LSD1 | 180 | Shows slightly stronger inhibition of LSD1 than the (+)-enantiomer. | [5] |
| Selected Tranylcypromine Derivatives | ||||
| ORY-1001 (Iadademstat) | LSD1 | 0.0016 | Highly potent and selective; in clinical trials for cancer treatment. | [6] |
| GSK2879552 | LSD1 | - | In clinical trials for cancer treatment. | [2] |
| INCB059872 | LSD1 | - | In clinical trials for cancer treatment. | [6] |
| Compound 26b | LSD1 | 0.017 | A novel TCP derivative with high potency. | [7] |
| Compound 29b | LSD1 | 0.011 | A novel TCP derivative with high potency and selectivity over MAO-B. | [7] |
Preclinical Efficacy in Cancer Models
The anti-tumor activity of tranylcypromine derivatives has been demonstrated in various preclinical cancer models. This section provides a summary of their effects on cell proliferation and in vivo tumor growth.
| Compound | Cancer Model | Efficacy Metric (IC50) | In Vivo Model Results | Reference |
| Compound 3a | MV4-11 (AML) and NB4 (APL) cell lines | Submicromolar | Not Reported | [8] |
| Compound 3c | NB4 (APL) cell line | Submicromolar | Not Reported | [8] |
| S2157 | Human T-ALL cells | Not Reported | Suppressed tumor growth in a xenograft mouse model and eradicated leukemia cells from the central nervous system. | [9] |
| Compound 11 | Acute Myeloid Leukemia (AML) | Not Reported | The pure diastereomers inhibited the colony forming potential of murine promyelocytic blasts. | [1] |
Signaling Pathways and Experimental Workflows
The inhibition of LSD1 by cis-Tranylcypromine and its derivatives impacts multiple downstream signaling pathways crucial for cancer cell proliferation and survival.
LSD1-Mediated Signaling Pathways in Cancer
LSD1 regulates gene expression through the demethylation of histone and non-histone proteins, thereby influencing various signaling pathways. The diagram below illustrates the central role of LSD1 in cancer pathogenesis.
Caption: LSD1's role in regulating key oncogenic signaling pathways.
Experimental Workflow for Evaluating LSD1 Inhibitors
The following diagram outlines a typical experimental workflow for the preclinical evaluation of novel LSD1 inhibitors, from initial enzymatic assays to in vivo efficacy studies.
Caption: A standard workflow for the preclinical assessment of LSD1 inhibitors.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of cis-Tranylcypromine and its derivatives.
LSD1 Enzymatic Inhibition Assay (IC50 Determination)
Objective: To determine the concentration of an inhibitor required to reduce the enzymatic activity of LSD1 by 50%.
Principle: This assay often utilizes a peroxidase-coupled reaction where the hydrogen peroxide produced during the demethylation of a substrate by LSD1 is measured colorimetrically or fluorometrically.
Protocol:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Prepare a stock solution of the LSD1 enzyme.
-
Prepare a stock solution of the substrate (e.g., H3K4me2 peptide).
-
Prepare a serial dilution of the test inhibitor (e.g., cis-Tranylcypromine derivative).
-
-
Assay Procedure:
-
Add the reaction buffer, LSD1 enzyme, and inhibitor to the wells of a microplate.
-
Incubate for a predefined period (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding the substrate.
-
Incubate for a specific time (e.g., 60 minutes) at 37°C.
-
Add a detection reagent containing horseradish peroxidase and a suitable substrate (e.g., Amplex Red).
-
Measure the fluorescence or absorbance at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using a suitable curve-fitting model.
-
Cell Viability Assay (MTT Assay)
Objective: To assess the effect of an LSD1 inhibitor on the metabolic activity and proliferation of cancer cells.
Protocol:
-
Cell Culture:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the LSD1 inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified duration (e.g., 72 hours).
-
-
MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Western Blot for Histone Methylation Marks
Objective: To determine the effect of an LSD1 inhibitor on the levels of specific histone methylation marks (e.g., H3K4me2) in cells.
Protocol:
-
Cell Treatment and Lysis:
-
Treat cells with the LSD1 inhibitor for a specific time.
-
Harvest the cells and lyse them in a suitable buffer to extract nuclear proteins.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
-
SDS-PAGE and Transfer:
-
Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with a primary antibody specific for the histone mark of interest (e.g., anti-H3K4me2).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalize the signal to a loading control (e.g., total Histone H3).
-
Conclusion and Future Directions
The available data indicate that while cis-Tranylcypromine and its enantiomers are covalent inhibitors of LSD1, they exhibit weaker potency compared to their trans counterparts.[5] Nevertheless, the tranylcypromine scaffold, in general, has proven to be a highly valuable starting point for the development of potent and selective LSD1 inhibitors, with several derivatives now in clinical trials for various cancers.[2][6]
Future research should focus on:
-
Structure-Activity Relationship (SAR) studies: Further exploration of the chemical space around the cis-tranylcypromine scaffold could potentially lead to the discovery of novel derivatives with improved potency and selectivity.
-
Pharmacokinetic and Pharmacodynamic (PK/PD) profiling: Comprehensive PK/PD studies are essential to understand the absorption, distribution, metabolism, and excretion of these compounds, which will inform dosing and scheduling in clinical settings.
-
Combination Therapies: Investigating the synergistic effects of LSD1 inhibitors with other anticancer agents, such as chemotherapy or other epigenetic drugs, could lead to more effective treatment strategies.
This guide provides a foundational overview for researchers in the field of drug discovery and development. The presented data and protocols should aid in the rational design and evaluation of the next generation of LSD1 inhibitors for cancer therapy.
References
- 1. Pure Diastereomers of a Tranylcypromine-Based LSD1 Inhibitor: Enzyme Selectivity and In-Cell Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Irreversible LSD1 Inhibitors: Application of Tranylcypromine and Its Derivatives in Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biochemical, structural, and biological evaluation of tranylcypromine derivatives as inhibitors of histone demethylases LSD1 and LSD2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tranylcypromine-derived LSD1 inhibitors: Synthetic strategies, structure-activity relationships, and anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. Discovery of new tranylcypromine derivatives as highly potent LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tranylcypromine-based LSD1 Inhibitors: Structure-Activity Relationship, Antiproliferative Effect in Leukemias and Gene Target Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and Synthesis of Tranylcypromine-Derived LSD1 Inhibitors with Improved hERG and Microsomal Stability Profiles - PMC [pmc.ncbi.nlm.nih.gov]
Validating cis-Tranylcypromine as a Tool Compound for Epigenetic Research: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of appropriate tool compounds is critical for elucidating the complexities of epigenetic regulation. This guide provides an objective comparison of cis-Tranylcypromine, a known inhibitor of Lysine-Specific Demethylase 1 (LSD1), with alternative epigenetic modulators. Experimental data is presented to support the validation of cis-Tranylcypromine as a tool compound, alongside detailed methodologies for key assays.
Executive Summary
cis-Tranylcypromine, a stereoisomer of the clinically used antidepressant tranylcypromine, has emerged as a valuable tool for probing the function of LSD1, a key epigenetic eraser. LSD1, also known as KDM1A, is a flavin-dependent monoamine oxidase that demethylates mono- and di-methylated lysine 4 and lysine 9 on histone H3 (H3K4me1/2 and H3K9me1/2), thereby playing a crucial role in transcriptional regulation. Dysregulation of LSD1 activity has been implicated in various cancers, making it a compelling therapeutic target. This guide compares the biochemical and cellular activity of cis-Tranylcypromine with its trans-isomer and other prominent LSD1 inhibitors, as well as compounds targeting different epigenetic pathways, such as Histone Deacetylase (HDAC) and DNA Methyltransferase (DNMT) inhibitors.
Comparative Performance of Epigenetic Tool Compounds
The efficacy and selectivity of epigenetic tool compounds are paramount for generating reliable experimental outcomes. The following tables summarize the inhibitory activities of cis-Tranylcypromine and its alternatives against their primary targets and off-targets.
Table 1: Comparative Inhibitory Activity of LSD1 Inhibitors
| Compound | Target | IC50 (nM) | Selectivity vs. MAO-A | Selectivity vs. MAO-B | Mechanism of Action | Reference(s) |
| (1S,2R)-cis-Tranylcypromine Diastereomer (11b) | LSD1 | 30 | Less active against MAO-A | Inactive against MAO-B | Irreversible, covalent | [1] |
| (1R,2S)-cis-Tranylcypromine Diastereomer (11d) | LSD1 | 50 | Less active against MAO-A | Inactive against MAO-B | Irreversible, covalent | [1] |
| (±)-trans-Tranylcypromine (TCP) | LSD1 | ~20,700 | Non-selective | Non-selective | Irreversible, covalent | [2] |
| ORY-1001 (Iadademstat) | LSD1 | <20 | Highly selective | Highly selective | Irreversible, covalent | [3][4] |
| GSK2879552 | LSD1 | ~17 | Selective | Selective | Irreversible, covalent | [5] |
| SP-2509 (HCI-2509) | LSD1 | 13 | No activity | No activity | Reversible, non-covalent | [6][7][8] |
Note: IC50 values can vary depending on assay conditions. Data presented here are compiled from multiple sources for comparative purposes.
Table 2: Inhibitory Activity of Broader Epigenetic Modulators
| Compound Class | Compound Example | Target(s) | IC50 (nM) | Reference(s) |
| HDAC Inhibitors | Quisinostat (JNJ-26481585) | Pan-HDAC | HDAC1: 0.11, HDAC2: 0.33 | [9] |
| Vorinostat (SAHA) | Pan-HDAC | HDAC1: 130 | [10][11] | |
| DNMT Inhibitors | 5-Azacytidine | DNMT1, DNMT3A, DNMT3B | Cell-based ID50: 0.019 µg/mL | [12] |
| SGI-1027 | DNMT1, DNMT3A | DNMT1: ~9,000 | [13] |
Signaling Pathway and Experimental Workflows
To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using the DOT language.
Caption: LSD1-mediated histone demethylation and its inhibition by cis-Tranylcypromine.
Caption: Workflow for validating cis-Tranylcypromine's activity.
Detailed Experimental Protocols
Reproducibility is a cornerstone of scientific research. The following are detailed protocols for key experiments cited in the validation of epigenetic tool compounds.
LSD1 Enzymatic Inhibition Assay (HTRF)
This assay quantitatively measures the enzymatic activity of LSD1 and the inhibitory potential of compounds like cis-Tranylcypromine.
Materials:
-
Recombinant human LSD1/CoREST complex
-
Biotinylated H3(1-21)K4me1 peptide substrate
-
Flavin adenine dinucleotide (FAD)
-
Anti-H3K4me0 antibody labeled with Eu3+-cryptate
-
Streptavidin-XL665
-
Assay buffer: 50 mM Tris-HCl, pH 8.0, 0.01% BSA, 0.01% Tween-20, 1 mM DTT
-
Test compound (cis-Tranylcypromine) and controls
-
384-well low-volume white plates
Procedure:
-
Prepare serial dilutions of cis-Tranylcypromine in assay buffer.
-
Add 2 µL of the compound dilutions to the wells of a 384-well plate.
-
Add 4 µL of a solution containing the LSD1/CoREST enzyme to each well.
-
Incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the enzymatic reaction by adding 4 µL of a substrate mix containing the biotinylated H3K4me1 peptide and FAD.
-
Incubate the reaction for 60 minutes at 37°C.
-
Stop the reaction by adding 10 µL of a detection mixture containing Eu3+-cryptate-labeled anti-H3K4me0 antibody and Streptavidin-XL665.
-
Incubate for 60 minutes at room temperature to allow for signal development.
-
Read the plate on an HTRF-compatible reader (excitation at 320 nm, emission at 620 nm and 665 nm).
-
Calculate the HTRF ratio and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cellular Histone Methylation Assay (Western Blot)
This assay assesses the ability of a compound to modulate histone methylation levels within a cellular context.
Materials:
-
Cell line of interest (e.g., a cancer cell line with high LSD1 expression)
-
Cell culture medium and supplements
-
Test compound (cis-Tranylcypromine)
-
Histone extraction buffer
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-H3K4me1, anti-H3K4me2, anti-total H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of cis-Tranylcypromine for a specified time (e.g., 24-72 hours).
-
Harvest the cells and perform histone extraction according to a standard protocol.[14]
-
Quantify the protein concentration of the histone extracts using a BCA assay.
-
Separate equal amounts of histone proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against H3K4me1, H3K4me2, and total H3 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of H3K4me1/2 to total H3 to determine the effect of the compound.
Chromatin Immunoprecipitation (ChIP-seq)
ChIP-seq is employed to identify the genomic loci where LSD1 is active and to determine how its inhibition by cis-Tranylcypromine affects histone methylation patterns across the genome.
Materials:
-
Cells treated with cis-Tranylcypromine or vehicle control
-
Formaldehyde for cross-linking
-
Glycine to quench cross-linking
-
Lysis and chromatin shearing buffers
-
Sonicator or enzymatic digestion reagents
-
Antibodies for immunoprecipitation (e.g., anti-H3K4me2, IgG control)
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
Reagents for library preparation and next-generation sequencing
Procedure:
-
Cross-link proteins to DNA in treated cells using formaldehyde.
-
Quench the reaction with glycine.
-
Lyse the cells and shear the chromatin into fragments of 200-500 bp using sonication or enzymatic digestion.
-
Pre-clear the chromatin with magnetic beads.
-
Immunoprecipitate the chromatin overnight with an antibody specific to the histone mark of interest (e.g., H3K4me2). Use a non-specific IgG as a negative control.
-
Capture the antibody-chromatin complexes with protein A/G magnetic beads.
-
Wash the beads to remove non-specifically bound chromatin.
-
Elute the chromatin from the beads and reverse the cross-links.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the immunoprecipitated DNA.
-
Prepare a sequencing library from the purified DNA and perform next-generation sequencing.
-
Analyze the sequencing data to identify genomic regions with altered H3K4me2 levels upon treatment with cis-Tranylcypromine.
Conclusion
The data and protocols presented in this guide validate cis-Tranylcypromine as a potent and selective tool compound for the study of LSD1 in epigenetic research. Its well-characterized inhibitory profile, particularly the superior selectivity of its diastereomers over the more commonly used trans-isomer, makes it a valuable reagent for dissecting the biological roles of LSD1. By utilizing the detailed experimental methodologies provided, researchers can confidently employ cis-Tranylcypromine to investigate the therapeutic potential of LSD1 inhibition in various disease models.
References
- 1. Pure Diastereomers of a Tranylcypromine-Based LSD1 Inhibitor: Enzyme Selectivity and In-Cell Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sapphire Bioscience [sapphirebioscience.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Discovery of new tranylcypromine derivatives as highly potent LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. caymanchem.com [caymanchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Histone deacetylase (HDAC1 and HDAC2) Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Recent progress in DNA methyltransferase inhibitors as anticancer agents [frontiersin.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. whatisepigenetics.com [whatisepigenetics.com]
A Head-to-Head Comparison of cis-Tranylcypromine and Phenelzine Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of the molecular mechanisms of two irreversible, non-selective monoamine oxidase inhibitors (MAOIs): cis-tranylcypromine and phenelzine. While both drugs are classic antidepressants, their distinct structural properties lead to different secondary pharmacological effects that are critical for research and development in neuropsychopharmacology.
Primary Mechanism of Action: Monoamine Oxidase Inhibition
Both cis-tranylcypromine, the more active enantiomer of tranylcypromine, and phenelzine exert their primary therapeutic effect by irreversibly inhibiting monoamine oxidase (MAO) enzymes, specifically MAO-A and MAO-B.[1][2] This inhibition leads to a global increase in the synaptic availability of key monoamine neurotransmitters—serotonin, norepinephrine, and dopamine—by preventing their degradation.
The irreversible nature of this inhibition means that the restoration of MAO activity is dependent on the synthesis of new enzyme, a process that can take several weeks.[2] This contributes to the long-lasting pharmacodynamic effects of both drugs, despite their relatively short plasma half-lives.
Quantitative Comparison of MAO Inhibition
The following table summarizes the inhibitory potency of tranylcypromine (racemic and enantiomers) and phenelzine against MAO-A and MAO-B. It is important to note that tranylcypromine is a racemic mixture of (+)- and (-)-enantiomers, with the (+)-enantiomer (cis-configuration) being the more potent inhibitor of MAO.
| Compound | Target | IC50 (µM) | Ki (µM) | Species/System |
| Tranylcypromine | MAO-A | 2.3 | - | Human recombinant |
| MAO-B | 0.95 | - | Human recombinant | |
| (+)-Tranylcypromine | MAO | More Potent than (-)-TCP | - | General Finding |
| (-)-Tranylcypromine | MAO | Less Potent than (+)-TCP | - | General Finding |
| Phenelzine | MAO-A | - | 112[3] | - |
| MAO-B | - | 47[3] | - |
Secondary Mechanisms and Distinguishing Features
Beyond their shared primary mechanism of MAO inhibition, cis-tranylcypromine and phenelzine exhibit distinct secondary pharmacological actions that contribute to their unique clinical profiles and research applications.
cis-Tranylcypromine: A Non-Hydrazine with Amphetamine-like Properties
Structurally, tranylcypromine is a non-hydrazine derivative with a cyclopropylamine structure that is an analog of amphetamine.[1] This structural feature is believed to contribute to its secondary mechanism of action:
-
Norepinephrine Reuptake Inhibition: At higher therapeutic doses, tranylcypromine also acts as a norepinephrine reuptake inhibitor.[4] This dual action of MAO inhibition and norepinephrine reuptake inhibition can lead to a more pronounced potentiation of noradrenergic neurotransmission compared to phenelzine.
-
Dopamine Release: Tranylcypromine has been shown to have weak dopamine-releasing properties, which may contribute to its stimulating effects.[1]
Phenelzine: A Hydrazine with GABAergic Effects
Phenelzine is a hydrazine derivative, a structural characteristic that is key to its distinct secondary mechanism:[1]
-
GABA-Transaminase Inhibition: Phenelzine and its metabolite, phenylethylidenehydrazine (PEH), inhibit the enzyme GABA-transaminase (GABA-T).[5][6] This inhibition leads to an increase in the brain levels of the primary inhibitory neurotransmitter, gamma-aminobutyric acid (GABA).[6] This GABAergic action is thought to contribute to the anxiolytic properties of phenelzine.[1]
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental approaches discussed, the following diagrams are provided in Graphviz DOT language.
Caption: Primary mechanism of action for cis-tranylcypromine and phenelzine.
Caption: Distinct secondary mechanisms of cis-tranylcypromine and phenelzine.
Caption: Experimental workflow for a fluorometric MAO inhibition assay.
Experimental Protocols
In Vitro MAO Inhibition Assay (Fluorometric Method)
This protocol outlines a common method for determining the IC50 values of MAO inhibitors using a fluorogenic substrate like kynuramine.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine dihydrobromide (substrate)
-
cis-Tranylcypromine and Phenelzine (test inhibitors)
-
Clorgyline (selective MAO-A inhibitor control)
-
Selegiline (selective MAO-B inhibitor control)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Dimethyl sulfoxide (DMSO)
-
Black 96-well microplates
-
Fluorescence microplate reader
Procedure:
-
Inhibitor Preparation: Prepare stock solutions of cis-tranylcypromine and phenelzine in DMSO. Create serial dilutions in assay buffer to achieve a range of final assay concentrations.
-
Enzyme Preparation: Dilute the MAO-A and MAO-B enzyme preparations to a working concentration in potassium phosphate buffer. The optimal concentration should be determined empirically.
-
Assay Plate Setup: To the wells of a black 96-well microplate, add the following in order:
-
Assay buffer
-
Inhibitor solution (or vehicle for control wells)
-
Enzyme solution
-
-
Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes) at 37°C to allow for the irreversible binding of the inhibitors to the enzymes.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the kynuramine substrate solution to all wells.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.
-
Fluorescence Measurement: Measure the fluorescence of the product, 4-hydroxyquinoline, using a microplate reader with an excitation wavelength of approximately 310-340 nm and an emission wavelength of approximately 390-400 nm.
-
Data Analysis: Calculate the percentage of MAO inhibition for each inhibitor concentration relative to the control wells. Plot the percent inhibition against the logarithm of the inhibitor concentration and use a non-linear regression analysis to determine the IC50 value.
In Vivo Microdialysis for Neurotransmitter Level Assessment
This protocol provides a general framework for assessing the in vivo effects of cis-tranylcypromine and phenelzine on extracellular neurotransmitter levels in a specific brain region (e.g., prefrontal cortex, striatum) of a freely moving animal model (e.g., rat).
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes and guide cannulae
-
Syringe pump
-
Fraction collector
-
HPLC system with electrochemical detection (HPLC-ED)
-
Artificial cerebrospinal fluid (aCSF)
-
cis-Tranylcypromine and Phenelzine for administration
-
Anesthetic and surgical supplies
Procedure:
-
Surgical Implantation: Anesthetize the animal and stereotaxically implant a guide cannula targeting the brain region of interest. Allow for a recovery period of several days.
-
Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula into the target brain region.
-
Perfusion and Baseline Collection: Perfuse the probe with aCSF at a constant low flow rate (e.g., 1-2 µL/min). After a stabilization period, collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) for at least one hour to establish stable baseline neurotransmitter levels.
-
Drug Administration: Administer cis-tranylcypromine or phenelzine via the desired route (e.g., intraperitoneal, subcutaneous).
-
Post-Drug Sample Collection: Continue to collect dialysate samples at the same intervals for several hours post-drug administration.
-
Sample Analysis: Analyze the collected dialysate samples for the content of serotonin, norepinephrine, and dopamine and their metabolites using HPLC-ED.
-
Data Analysis: Express the neurotransmitter concentrations in each sample as a percentage of the average baseline concentration. Plot the time course of changes in neurotransmitter levels for each drug and compare the magnitude and duration of the effects.
Conclusion
The primary mechanism of cis-tranylcypromine and phenelzine is the irreversible inhibition of both MAO-A and MAO-B, leading to increased synaptic concentrations of monoamine neurotransmitters. However, their distinct chemical structures give rise to important secondary pharmacological properties. cis-Tranylcypromine, a non-hydrazine, exhibits norepinephrine reuptake inhibition and weak dopamine releasing effects, while phenelzine, a hydrazine, uniquely increases GABA levels through the inhibition of GABA-transaminase. These differences are crucial for understanding their full pharmacological profiles and for guiding future research and drug development efforts in the field of neuropsychopharmacology. The provided experimental protocols offer a foundation for the quantitative comparison of these and other MAO inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Tranylcypromine - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phenylethylidenehydrazine, a novel GABA-transaminase inhibitor, reduces epileptiform activity in rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of the antidepressant/antipanic drug phenelzine on GABA concentrations and GABA-transaminase activity in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating cis-Tranylcypromine's In Vivo Targets: A Comparative Guide Using Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of cis-Tranylcypromine's performance and target engagement by examining its effects in the context of knockout (KO) mouse models for its proposed primary target, Lysine-Specific Demethylase 1 (LSD1), and a potential off-target, Histone Deacetylase 6 (HDAC6). The data presented is synthesized from multiple studies to build a predictive comparative analysis, as direct head-to-head studies of cis-Tranylcypromine across these specific knockout lines are not extensively available in the current literature.
Executive Summary
Tranylcypromine (TCP), a well-known monoamine oxidase inhibitor, has garnered significant interest as an inhibitor of Lysine-Specific Demethylase 1 (LSD1), a key epigenetic regulator implicated in various diseases, including cancer and endometriosis.[1][2] The cis-isomer of Tranylcypromine is of particular interest. Validating its on-target and potential off-target effects in vivo is crucial for its therapeutic development. This guide leverages findings from studies on LSD1 and HDAC6 knockout mice to predict and evaluate the outcomes of cis-Tranylcypromine administration, offering insights into its target specificity and mechanism of action.
Comparative Analysis of cis-Tranylcypromine Effects in Wild-Type vs. Knockout Models
The following tables summarize the expected outcomes of cis-Tranylcypromine administration in Wild-Type (WT), LSD1 KO, and HDAC6 KO mice based on existing literature.
Table 1: Predicted Behavioral Phenotypes
| Phenotype | Wild-Type + cis-TCP | LSD1 KO + cis-TCP | HDAC6 KO + cis-TCP | Rationale & Citations |
| Anxiety-Related Behavior | Anxiolytic effects expected. | Attenuated or absent anxiolytic effects if LSD1 is the primary target for this phenotype. | HDAC6 KO mice already exhibit reduced anxiety. The anxiolytic effect of cis-TCP, if independent of HDAC6, might be additive or occluded.[3][4] | |
| Antidepressant-Like Activity | Increased mobility in forced swim/tail suspension tests. | Potentially reduced antidepressant effect if LSD1 inhibition is a key mechanism. | HDAC6 KO mice show antidepressant-like behavior.[3][4] The effect of cis-TCP would help determine if its antidepressant action is HDAC6-dependent. | |
| Locomotor Activity | Variable effects, potentially increased due to dopamine modulation. | Effects may be altered depending on LSD1's role in motor control pathways. | HDAC6 KO mice exhibit hyperactivity.[3][4] Any further increase with cis-TCP would suggest a mechanism independent of HDAC6. |
Table 2: Predicted Molecular and Cellular Phenotypes
| Marker | Wild-Type + cis-TCP | LSD1 KO + cis-TCP | HDAC6 KO + cis-TCP | Rationale & Citations |
| Global H3K4me2 Levels | Increased levels due to LSD1 inhibition.[2] | No significant change expected as the primary target is absent. | Increased levels similar to WT, assuming HDAC6 is not the primary regulator of this mark. | |
| α-tubulin Acetylation | No significant change expected if cis-TCP is highly selective for LSD1. | No significant change expected. | HDAC6 KO mice have hyperacetylated α-tubulin.[5] No further change with cis-TCP would confirm its HDAC6 selectivity. | |
| Inflammatory Cytokine Levels (e.g., IL-1β, IL-6) | Decreased levels in inflammatory models.[6] | Attenuated or absent anti-inflammatory effect if mediated by LSD1. | The anti-inflammatory effect of cis-TCP, if independent of HDAC6, should persist. |
Signaling Pathways and Experimental Workflows
To visualize the molecular interactions and experimental designs, the following diagrams are provided.
References
- 1. Tranylcypromine, a lysine-specific demethylase 1 (LSD1) inhibitor, suppresses lesion growth and improves generalized hyperalgesia in mouse with induced endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tranylcypromine, a lysine-specific demethylase 1 (LSD1) inhibitor, suppresses lesion growth and improves generalized hyperalgesia in mouse with induced endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Loss of Deacetylation Activity of Hdac6 Affects Emotional Behavior in Mice | PLOS One [journals.plos.org]
- 4. scispace.com [scispace.com]
- 5. 029318 - Hdac6 KO Strain Details [jax.org]
- 6. The MAO Inhibitor Tranylcypromine Alters LPS- and Aβ-Mediated Neuroinflammatory Responses in Wild-type Mice and a Mouse Model of AD - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling cis-Tranylcypromine Hydrochloride
This document provides immediate safety, operational, and disposal protocols for laboratory personnel handling cis-Tranylcypromine Hydrochloride. Adherence to these guidelines is critical for ensuring a safe research environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous substance that requires careful handling to prevent exposure. It is harmful if swallowed, causes skin and serious eye irritation, and may lead to respiratory irritation.[1][2][3]
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield. | To prevent eye contact which can cause serious irritation.[1][3] |
| Skin Protection | Chemical-resistant gloves (compliant with BS EN 374:2003 or equivalent) and a lab coat. | To prevent skin contact which can cause irritation.[1][4] |
| Respiratory Protection | NIOSH-approved respirator with a particulate filter (e.g., N95) or use within a certified chemical fume hood. | To prevent inhalation of dust particles which can cause respiratory irritation.[1] |
Safe Handling and Operational Plan
A systematic approach to handling this compound is essential to minimize risk.
Experimental Workflow:
Caption: A step-by-step workflow for the safe handling of this compound from preparation to disposal.
Step-by-Step Handling Protocol:
-
Preparation:
-
Handling:
-
Handle the solid form of this compound within a chemical fume hood to minimize inhalation exposure.
-
Avoid the formation of dust and aerosols.
-
Use dedicated spatulas and weighing boats for transferring the solid.
-
Avoid direct contact with skin, eyes, and clothing.[6]
-
In case of accidental contact, immediately follow the first aid measures outlined in the SDS.
-
-
Cleanup:
-
Wipe down all surfaces that may have come into contact with the chemical using an appropriate decontaminating solution.
-
Remove and wash any contaminated clothing before reuse.[4][5]
-
Properly doff and dispose of single-use PPE.
-
Wash hands thoroughly with soap and water after handling is complete.[1][3]
-
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Disposal Decision Tree:
Caption: A logical flow for the proper segregation and disposal of waste generated from handling this compound.
Step-by-Step Disposal Protocol:
-
Waste Segregation:
-
Container Management:
-
Place all solid waste, including contaminated weighing boats and paper, into a designated and clearly labeled hazardous waste container.
-
Collect all liquid waste containing this compound in a separate, sealed, and labeled hazardous waste container.
-
Treat uncleaned containers as the product itself and dispose of them accordingly.[5]
-
-
Final Disposal:
-
All waste must be disposed of in accordance with federal, state, and local regulations.[5]
-
Arrange for the collection and disposal of the hazardous waste through a licensed and approved chemical waste disposal company.[7] In some cases, incineration in a facility with an afterburner and scrubber may be an appropriate disposal method.[7]
-
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
